Cy7 tyramide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C49H66N4O8S2 |
|---|---|
分子量 |
903.2 g/mol |
IUPAC 名称 |
(2E)-1-ethyl-2-[(2E,4E,6E)-7-[1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole-5-sulfonate;triethylazanium |
InChI |
InChI=1S/C43H51N3O8S2.C6H15N/c1-6-45-37-24-22-33(55(49,50)51)29-35(37)42(2,3)39(45)15-11-8-7-9-12-16-40-43(4,5)36-30-34(56(52,53)54)23-25-38(36)46(40)28-14-10-13-17-41(48)44-27-26-31-18-20-32(47)21-19-31;1-4-7(5-2)6-3/h7-9,11-12,15-16,18-25,29-30H,6,10,13-14,17,26-28H2,1-5H3,(H3-,44,47,48,49,50,51,52,53,54);4-6H2,1-3H3 |
InChI 键 |
PKVPZSGTNHZHDH-UHFFFAOYSA-N |
手性 SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C.CC[NH+](CC)CC |
规范 SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C.CC[NH+](CC)CC |
产品来源 |
United States |
Foundational & Exploratory
Tyramide Signal Amplification (TSA): A Technical Guide to High-Sensitivity Immunohistochemistry and Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful enzymatic detection method that significantly enhances the sensitivity of immunohistochemistry (IHC) and immunofluorescence (IF) assays.[1][2][3] This technique is particularly valuable for the detection of low-abundance proteins and nucleic acid sequences that are often undetectable by conventional methods.[4][5] By amplifying the signal at the site of the target molecule, TSA enables researchers to achieve robust and specific staining with reduced primary antibody concentrations, facilitating clearer results and the conservation of valuable reagents.
Core Principles and Advantages
The fundamental principle of TSA lies in the enzymatic deposition of labeled tyramide molecules at the location of the target antigen or nucleic acid sequence. This method utilizes the catalytic activity of horseradish peroxidase (HRP) to generate highly reactive, labeled tyramide radicals that covalently bind to adjacent tyrosine residues on proteins. This covalent linkage results in a significant accumulation of the label at the target site, leading to a substantial increase in signal intensity.
The primary advantages of employing TSA technology include:
-
Enhanced Sensitivity: TSA can increase detection sensitivity by up to 100-fold or even more compared to conventional methods, allowing for the visualization of low-abundance targets.
-
Reduced Primary Antibody Consumption: Due to the significant signal amplification, primary antibodies can be used at much higher dilutions (from 2 to 50-fold or even 100 to 200-fold more dilute than in standard protocols), which reduces costs and minimizes potential background staining.
-
Improved Signal-to-Noise Ratio: By using more dilute primary antibodies, non-specific background signals are often reduced, leading to a clearer and more specific signal.
-
High Resolution: The TSA reaction is localized to the immediate vicinity of the HRP enzyme, resulting in sharp and well-defined staining with excellent spatial resolution.
-
Multiplexing Capabilities: TSA is a key enabling technology for multiplex immunofluorescence (mIF), allowing for the sequential detection of multiple antigens in a single tissue section, even when using primary antibodies from the same host species.
Mechanism of Action
The TSA process is a multi-step enzymatic reaction that can be broken down as follows:
-
Binding of Primary and Secondary Antibodies: The process begins with the standard immunolabeling procedure where a primary antibody binds to the target antigen. This is followed by the binding of a secondary antibody conjugated to the enzyme horseradish peroxidase (HRP).
-
Activation of Tyramide: In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of a labeled tyramide substrate into a highly reactive, short-lived tyramide radical.
-
Covalent Deposition: This activated tyramide radical then covalently binds to electron-rich amino acids, primarily tyrosine residues, on proteins in the immediate vicinity of the HRP enzyme.
-
Signal Amplification: Each HRP molecule can catalyze the activation of numerous tyramide molecules, leading to the deposition of a large number of labels (e.g., fluorophores or haptens) at the target site, thus amplifying the signal.
Quantitative Data Summary
The signal amplification achieved with TSA can be substantial, leading to significant improvements in detection sensitivity and resolution. The table below summarizes the quantitative enhancements reported in various studies.
| Parameter | Conventional Method | With Tyramide Signal Amplification (TSA) | Fold Improvement / Comment |
| Detection Sensitivity | Standard | Up to 100-fold increase | Enables detection of low-abundance targets. |
| Measurement Resolution | Standard | ≥ 10-fold improvement | Allows for better differentiation of subtle changes in protein expression. |
| Primary Antibody Dilution | e.g., 1:50 - 1:500 | e.g., 1:1,000 - 1:100,000 | Significant conservation of primary antibody. |
| Signal-to-Noise Ratio | Baseline | 3-fold increase reported in one study | Achieved by blocking unreacted components and optimizing reaction parameters. |
Experimental Protocols
Below are detailed methodologies for performing Tyramide Signal Amplification in both single-plex and multiplex immunofluorescence applications.
Protocol 1: Single-Plex Tyramide Signal Amplification for Immunohistochemistry/Immunofluorescence (IHC/IF)
This protocol outlines the key steps for performing TSA on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%) for quenching endogenous peroxidase
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Fluorophore-conjugated Tyramide reagent
-
Amplification buffer (containing H₂O₂)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Methodology:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (2 x 3 minutes), 70% (2 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval buffer at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Endogenous Peroxidase Quenching:
-
Incubate sections in 0.3% H₂O₂ in PBS for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides in wash buffer (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration (often significantly more dilute than for conventional IF/IHC).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with wash buffer (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Tyramide Signal Amplification:
-
Wash slides with wash buffer (3 x 5 minutes).
-
Prepare the tyramide working solution by diluting the fluorophore-conjugated tyramide in the amplification buffer (containing H₂O₂) according to the manufacturer's instructions. A final H₂O₂ concentration of around 0.0015% is often used.
-
Incubate sections with the tyramide working solution for 5-10 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash slides with wash buffer (3 x 5 minutes).
-
Incubate with DAPI for nuclear counterstaining.
-
Wash briefly with wash buffer.
-
-
Mounting:
-
Mount coverslips using an antifade mounting medium.
-
Protocol 2: Multiplex Immunofluorescence (mIF) with Sequential Tyramide Signal Amplification
This protocol allows for the detection of multiple targets on a single slide by sequential rounds of staining and antibody stripping.
Methodology:
-
Perform Staining for the First Target:
-
Follow steps 1-7 of the Single-Plex TSA protocol for the first primary antibody and its corresponding fluorophore-conjugated tyramide.
-
-
Antibody Stripping:
-
After the first round of TSA, the covalently bound fluorophore will remain. The primary and secondary antibodies need to be removed before staining for the next target.
-
This is typically achieved by a heat-induced stripping method, similar to antigen retrieval. Incubate slides in a stripping buffer (e.g., 10 mM Sodium Citrate, pH 6.0) at 95-100°C for a defined period.
-
-
Staining for Subsequent Targets:
-
After stripping, repeat the blocking, primary antibody incubation, secondary antibody incubation, and tyramide signal amplification steps for the next target, using a different fluorophore-conjugated tyramide.
-
Repeat the entire cycle of staining and stripping for each additional target.
-
-
Final Counterstaining and Mounting:
-
After the final round of staining, proceed with DAPI counterstaining and mounting as described in the single-plex protocol.
-
Mandatory Visualizations
Caption: The signaling pathway of Tyramide Signal Amplification (TSA).
References
An In-depth Technical Guide to Cy7 Tyramide Signal Amplification
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Cy7 Tyramide Signal Amplification
Tyramide Signal Amplification (TSA), also referred to as Catalyzed Reporter Deposition (CARD), is a highly sensitive enzymatic detection method utilized in various applications such as immunocytochemistry (ICC), immunohistochemistry (IHC), and in situ hybridization (ISH). Its primary function is to amplify signals, which is particularly crucial for the detection of low-abundance targets.[1][2][3] The technology is centered around the catalytic activity of the enzyme Horseradish Peroxidase (HRP).
The methodology integrates into standard immunostaining protocols. The process is initiated by the binding of a primary antibody to a specific target antigen. This is followed by the binding of a secondary antibody, which is conjugated to HRP, to the primary antibody. In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of a fluorophore-labeled tyramide substrate—in this case, Cy7-tyramide—into a highly reactive, short-lived tyramide radical.[4][5]
These activated Cy7-tyramide radicals subsequently form covalent bonds with electron-rich amino acid residues, predominantly tyrosine, on proteins located in the immediate vicinity of the HRP enzyme.[3][6] This rapid and localized deposition of a multitude of fluorophores leads to a significant enhancement of the signal intensity at the site of the target antigen.[7] The resulting covalent bond is highly stable, which permits the use of harsh treatments, such as antibody stripping for multiplexing procedures, without a loss of the fluorescent signal.[8]
The use of Cy7, a near-infrared (NIR) fluorophore, in TSA provides a significant advantage. The excitation and emission spectra of Cy7 in the NIR range help to minimize interference from the natural autofluorescence of biological tissues, which is more prevalent in the visible spectrum. This characteristic of Cy7 contributes to an improved signal-to-noise ratio in imaging applications.[3]
Quantitative Data on Signal Enhancement
The signal amplification achieved with TSA is substantial, offering a significant improvement over conventional immunofluorescence methods. The exact degree of enhancement can be influenced by factors such as the specific target, the antibodies used, and the experimental conditions. Nevertheless, the literature consistently reports significant signal amplification.
| Method Comparison | Reported Signal Enhancement | Fluorophore/Application |
| TSA vs. Unstained Cells | ~3000x higher signal | Cy7-tyramide (5 µM)[1] |
| TSA vs. Standard Phospho Flow Cytometry | ~10-fold increase in measurement resolution | Alexa Fluor 488-tyramide[1] |
| TSA vs. Conventional Methods (general) | Up to 100-fold increase in sensitivity | General TSA[3][9] |
| Power Styramide™ vs. TSA | 10-50 times higher fluorescence signal | iFluor® dye-labeled Styramide™[2] |
| SuperBoost Kits vs. Standard ICC/IHC/ISH | 10-200 times greater precision and sensitivity | Alexa Fluor dyes with poly-HRP |
Experimental Protocols
The following is a detailed methodology for conducting immunofluorescence with Cy7-tyramide signal amplification.
Sample Preparation
-
Fixation: Fix cells or tissue specimens with 3.7% formaldehyde (B43269) or paraformaldehyde in a phosphate-buffered saline (PBS) solution for 20 minutes at room temperature.[5]
-
Washing: Rinse the samples twice with PBS.[5]
-
Permeabilization: For the detection of intracellular targets, permeabilize the cells by incubating them in a solution of 0.1% Triton X-100 in PBS for 1-5 minutes at room temperature.[5]
-
Washing: Following permeabilization, rinse the samples twice with PBS.[5]
Immunostaining
-
Endogenous Peroxidase Quenching (Optional but Recommended): To block the activity of endogenous peroxidases, incubate the sample in a 3% hydrogen peroxide solution for 10 minutes. Subsequently, rinse the sample twice with PBS.[5]
-
Blocking: To prevent non-specific binding of antibodies, incubate the sample in a suitable blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes at 4°C.[5]
-
Primary Antibody Incubation: Dilute the primary antibody in the manufacturer's recommended antibody diluent. Apply the diluted antibody to the sample and incubate for 60 minutes at room temperature or, for longer incubations, overnight at 4°C.[5] It is important to note that the optimal concentration of the primary antibody may need to be determined empirically and can often be significantly reduced in comparison to conventional immunofluorescence protocols.
-
Washing: Wash the sample three times with PBS, with each wash lasting 5 minutes.[5]
-
Secondary Antibody-HRP Incubation: Apply a secondary antibody conjugated to HRP, diluted in the recommended diluent. Incubate the sample for 60 minutes at room temperature.[5]
-
Washing: Wash the sample three times with PBS, with each wash lasting 5 minutes.[5]
Cy7-Tyramide Signal Amplification
-
Prepare Tyramide Working Solution: Immediately prior to use, prepare the Cy7-tyramide working solution by diluting the stock solution in the provided amplification buffer containing 0.003% H₂O₂. The optimal concentration of Cy7-tyramide should be determined experimentally for each specific application.
-
Tyramide Reaction: Apply the freshly prepared Cy7-tyramide working solution to the sample and incubate for 5-10 minutes at room temperature, ensuring protection from light. The incubation time can be adjusted to optimize the balance between signal intensity and background noise.
-
Washing: Following the tyramide reaction, wash the sample three times with PBS, with each wash lasting 5 minutes.
Counterstaining and Mounting
-
Counterstaining (Optional): If desired, counterstain the cell nuclei with a suitable fluorescent dye, such as DAPI.[8]
-
Mounting: Mount the coverslip onto the slide using an anti-fade mounting medium to preserve the fluorescence.[8]
Imaging
-
Visualize the fluorescent signal using a fluorescence microscope that is equipped with the appropriate filter set for Cy7.
Mandatory Visualizations
References
- 1. Tyramide signal amplification for analysis of kinase activity by intracellular flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cy7 Styramide *Superior Replacement for this compound* | AAT Bioquest [aatbio.com]
- 3. biotium.com [biotium.com]
- 4. learn.cellsignal.com [learn.cellsignal.com]
- 5. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Tyramide Signal Amplification with SuperBoost Kits | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Cy7 Tyramide: A Deep Dive into Near-Infrared Tyramide Signal Amplification
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the core principles and applications of Cy7 tyramide, a near-infrared (NIR) fluorescent dye conjugate crucial for advanced multiplex immunofluorescence and other sensitive detection methodologies. We will delve into its spectral properties, the mechanism of Tyramide Signal Amplification (TSA), and provide detailed experimental protocols for its use.
Introduction to this compound and Tyramide Signal Amplification (TSA)
This compound is a powerful tool in cellular and tissue-based imaging, enabling the detection of low-abundance targets with high sensitivity.[1][2] It is a conjugate of the cyanine (B1664457) dye Cy7 and tyramine. The utility of this compound is realized through a process called Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD).[1][3] This enzymatic method can boost the signal intensity by up to 100-fold compared to conventional immunofluorescence techniques.[3][4]
The core of the TSA method lies in the catalytic activity of horseradish peroxidase (HRP).[1][4][5][6][7] In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP activates the tyramide conjugate.[1][4][5][6][7] This activation generates a highly reactive, oxidized tyramide radical that covalently binds to tyrosine residues on proteins in close proximity to the HRP enzyme.[1][4][5][6][7] This covalent deposition of numerous fluorophores at the target site results in a significant amplification of the fluorescent signal.[4][5][7][8]
The NIR excitation and emission profile of this compound makes it particularly advantageous for applications where autofluorescence from tissues or other sample components could interfere with detection using common fluorophores.[6][7][8]
Spectral and Physicochemical Properties of this compound
Understanding the spectral characteristics of this compound is essential for designing experiments and selecting appropriate imaging equipment. The key quantitative data for sulfo-Cyanine7 tyramide, a common form of this compound, are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 750 nm | [4] |
| Emission Maximum (λem) | 773 nm | [4] |
| Molar Extinction Coefficient (ε) | 240,600 L⋅mol⁻¹⋅cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.24 | [4] |
| Correction Factor (CF260) | 0.04 | [4] |
| Correction Factor (CF280) | 0.04 | [4] |
Mechanism of Tyramide Signal Amplification (TSA)
The TSA process is a sequential, enzyme-driven reaction that leads to the localized deposition of fluorophores. The signaling pathway can be broken down into several key steps, as illustrated in the diagram below.
Caption: Mechanism of Tyramide Signal Amplification (TSA) with this compound.
Experimental Protocol: Immunofluorescence Staining with this compound Signal Amplification
This protocol provides a general workflow for immunofluorescence staining of cells or tissue sections using this compound. Optimization of antibody concentrations, incubation times, and tyramide concentration may be required for specific applications.
Materials
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 3.7% formaldehyde (B43269) or paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody
-
HRP-conjugated Secondary Antibody
-
This compound Stock Solution (e.g., 1-5 mM in DMSO)
-
Tyramide Amplification Buffer (e.g., Tris Buffer, pH 7.4)
-
Hydrogen Peroxide (H₂O₂) (e.g., 30% stock)
-
Nuclear Counterstain (optional, e.g., DAPI)
-
Mounting Medium
Workflow
Caption: General workflow for immunofluorescence staining using Cy7 TSA.
Detailed Steps
-
Sample Preparation:
-
Endogenous Peroxidase Quenching (Optional but Recommended):
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Washing:
-
Tyramide Signal Amplification:
-
Prepare the Tyramide Working Solution immediately before use. Dilute the this compound stock solution (e.g., 1:100 to 1:1000) into the tyramide amplification buffer containing a final concentration of approximately 0.0015-0.003% H₂O₂.[6][7][10] The optimal dilution should be determined experimentally.
-
Apply the tyramide working solution to the sample and incubate for 5-10 minutes at room temperature, protected from light.[6][7][9][10] If high background is observed, this incubation time can be shortened.[6]
-
-
Final Washes:
-
Counterstaining and Mounting:
-
(Optional) Incubate with a nuclear counterstain like DAPI.
-
Mount the coverslip using an appropriate mounting medium.
-
-
Imaging:
Conclusion
This compound, in conjunction with Tyramide Signal Amplification, offers a highly sensitive and versatile method for detecting low-abundance targets in a variety of applications, including immunohistochemistry, immunocytochemistry, and in situ hybridization.[1][3][4] Its near-infrared spectral properties minimize issues with autofluorescence, enabling clearer and more reliable results. By following the detailed protocols and understanding the underlying mechanism, researchers can leverage the power of this compound to advance their scientific investigations and drug development efforts.
References
- 1. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]
- 2. news-medical.net [news-medical.net]
- 3. biotium.com [biotium.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. uab.edu [uab.edu]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Covalent Binding of Tyramide to Proteins
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the core mechanism behind tyramide signal amplification (TSA), a powerful technique used to enhance signal intensity in various bio-analytical methods. The central principle of TSA, also known as Catalyzed Reporter Deposition (CARD), is the horseradish peroxidase (HRP)-catalyzed covalent deposition of labeled tyramide molecules onto proteins in close proximity to a target of interest.[1][2] This process results in a significant, localized amplification of the signal, enabling the detection of low-abundance proteins and nucleic acids.[2][3][4]
The Core Mechanism of Covalent Deposition
The covalent binding of tyramide is not a spontaneous event but a precisely controlled enzymatic reaction. The process can be broken down into three fundamental stages: enzymatic activation, radical formation, and covalent linkage.
-
Enzymatic Activation by Horseradish Peroxidase (HRP): The process begins with HRP, an enzyme typically conjugated to a secondary antibody or streptavidin, which is localized to the target of interest. In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of the labeled tyramide substrate.
-
Formation of a Reactive Radical Intermediate: HRP utilizes H₂O₂ to convert the phenol (B47542) moiety of the tyramide molecule into a highly reactive, short-lived free radical species. This oxidized intermediate is the key to the covalent deposition process.
-
Covalent Linkage to Tyrosine Residues: The highly reactive tyramide radical rapidly and covalently binds to electron-rich regions of nearby proteins. The primary targets for this covalent linkage are the phenol moieties of tyrosine residues, forming stable dityrosine (B1219331) crosslinks. This reaction effectively deposits the tyramide, which carries a label (such as a fluorophore or a hapten like biotin), in the immediate vicinity of the HRP enzyme. This localized deposition provides high spatial resolution, as the reactive radicals do not diffuse far from their site of generation.
Caption: The enzymatic mechanism of tyramide covalent binding.
Quantitative Data on Tyramide Signal Amplification
TSA offers a significant increase in sensitivity compared to conventional detection methods. This amplification allows for a reduction in the amount of primary antibody needed, which can lower costs and reduce background staining.
Table 1: Signal Amplification and Reagent Optimization
| Parameter | Typical Value/Range | Notes | Source |
| Signal Amplification | 10 to 1000-fold | The degree of amplification depends on the target abundance and protocol optimization. | |
| Primary Antibody Dilution | 2 to 50-fold less than standard methods | TSA's high sensitivity allows for significantly lower primary antibody concentrations. | |
| Tyramide Concentration | 1 to 10 µg/ml | Optimal concentration needs to be determined experimentally to balance signal and background. | |
| H₂O₂ Concentration | 0.0015% to 0.003% | Low concentrations are critical for the HRP-catalyzed reaction. | |
| Incubation Time (Tyramide) | 2 to 30 minutes | Shorter times may be needed for abundant targets to prevent signal diffusion. |
Table 2: Comparison with Standard Detection Methods
| Feature | Tyramide Signal Amplification (TSA) | Standard Immunofluorescence (IF) |
| Sensitivity | Very High | Moderate to High |
| Spatial Resolution | High (covalent binding limits diffusion) | Good (can be affected by diffusion) |
| Primary Antibody Usage | Low | Standard |
| Detection of Low-Abundance Targets | Excellent | Limited |
| Workflow Complexity | Additional amplification step required | Simpler, direct detection |
Standard Experimental Workflow
The implementation of TSA requires additional steps compared to a standard immunoassay. A typical workflow for fluorescent immunohistochemistry (IHC) is outlined below. This process allows for the serial stripping of antibodies while preserving the covalently deposited fluorescent signal, a key advantage for multiplexing applications.
References
The Advantage of Near-Infrared Detection: A Technical Guide to Cy7 Fluorophore in In Situ Hybridization
For researchers, scientists, and drug development professionals, the precise localization of nucleic acid sequences within the cellular and tissue context is paramount. In situ hybridization (ISH) stands as a powerful technique to achieve this, and the choice of fluorophore is a critical determinant of experimental success. This guide delves into the technical advantages of utilizing the Cyanine7 (Cy7) fluorophore for ISH applications, providing detailed protocols and quantitative data to support its implementation in your research.
The Cy7 fluorophore, a member of the cyanine (B1664457) dye family, distinguishes itself through its emission in the near-infrared (NIR) spectrum.[1] This characteristic offers a significant advantage by minimizing the impact of autofluorescence, a common challenge in biological imaging that arises from endogenous fluorophores in tissues and cells.[2] By shifting the detection window to the NIR range, Cy7 enables a superior signal-to-noise ratio, leading to clearer and more reliable localization of target nucleic acid sequences.[2] This makes it particularly well-suited for deep tissue imaging and for multiplexing experiments where spectral overlap with other commonly used fluorophores must be avoided.[2][3]
Core Characteristics and Quantitative Data
The utility of Cy7 in ISH is underpinned by its distinct spectral and physicochemical properties. The following tables summarize key quantitative parameters for Cy7, offering a comparison with other commonly used fluorophores to aid in experimental design.
Table 1: Spectral Properties of Cy7
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~750 - 756 nm | |
| Maximum Emission Wavelength (λem) | ~775 - 779 nm | |
| Molar Extinction Coefficient (at λex) | ~250,000 cm⁻¹M⁻¹ | |
| Stokes Shift | ~23 - 25 nm | |
| Quantum Yield (Φ) | ~0.3 (in aqueous solutions) |
Table 2: Comparative Overview of Common Fluorophores for ISH
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Key Advantages | Potential Limitations |
| Cy7 | ~750 - 756 | ~775 - 779 | ~250,000 | Low autofluorescence, deep tissue penetration | Moderate photostability |
| Cy5 | ~650 | ~670 | ~250,000 | High quantum yield, good photostability | Potential for some background autofluorescence |
| Cy3 | ~550 | ~570 | ~150,000 | Bright, photostable | Significant spectral overlap with common cellular autofluorescence |
| FITC | ~495 | ~519 | ~80,000 | Widely used, cost-effective | Prone to photobleaching, pH sensitive |
| Alexa Fluor 750 | ~749 | ~775 | ~290,000 | High photostability, bright | Spectrally similar to Cy7 |
Experimental Protocols
Successful application of Cy7 in ISH requires meticulous attention to probe labeling and hybridization procedures. The following protocols provide a detailed methodology for these key experimental stages.
Protocol 1: Labeling of Amino-Modified Oligonucleotides with Cy7 NHS Ester
This protocol outlines the steps for conjugating an amino-modified oligonucleotide probe with a Cy7 NHS ester.
Materials:
-
Amino-modified oligonucleotide (1 mM in nuclease-free water or TE buffer)
-
Cy7 NHS ester
-
Nuclease-free water or TE buffer
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
HPLC system for purification
Procedure:
-
Oligonucleotide Preparation: Resuspend the amino-modified oligonucleotide in nuclease-free water or TE buffer to a final concentration of 1 mM.
-
Reaction Setup: In a microcentrifuge tube protected from light, combine the amino-modified oligonucleotide with the Cy7 NHS ester in the reaction buffer. A molar excess of the dye (e.g., 20:1) is typically used.
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the Cy7-labeled oligonucleotide from unreacted dye and unlabeled oligonucleotides using reverse-phase HPLC.
-
Monitor the elution at both 260 nm (oligonucleotide) and ~750 nm (Cy7 dye).
-
The desired product will show absorbance at both wavelengths.
-
-
Post-Purification: Lyophilize the collected fractions and resuspend the purified Cy7-labeled probe in a suitable buffer for storage.
Protocol 2: Fluorescence In Situ Hybridization (FISH) with a Cy7-Labeled Probe
This protocol provides a general guideline for performing FISH on adherent cells or tissue sections.
Materials:
-
Purified Cy7-labeled oligonucleotide probe
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Stringent Wash Buffer (e.g., 2x SSC, 0.1% Tween 20)
-
DAPI counterstain
-
Antifade mounting medium
-
Slides with fixed and permeabilized cells or tissue sections
Procedure:
-
Probe Preparation: Dilute the Cy7-labeled probe in hybridization buffer to the desired concentration. Denature the probe by heating at a temperature appropriate for your probe (e.g., 75-85°C) for 5-10 minutes, then immediately place on ice.
-
Hybridization: Apply the denatured probe mixture to the target area on the slide and cover with a coverslip, avoiding air bubbles. Incubate in a humidified chamber at a temperature typically between 37-45°C for 2-16 hours.
-
Post-Hybridization Washes: Carefully remove the coverslip and wash the slides in a stringent wash buffer to remove non-specifically bound probes. The stringency can be adjusted by altering the temperature and salt concentration of the wash buffer.
-
Counterstaining: Briefly rinse the slides in PBS and apply a DAPI solution to visualize the nuclei.
-
Mounting: Wash briefly in PBS and mount the slides with an antifade mounting medium.
-
Imaging: Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for Cy7 (Excitation: ~750 nm, Emission: ~775 nm) and DAPI.
Signaling Pathways and Logical Relationships
The application of Cy7-based ISH is not limited to simple localization but can be integrated into complex experimental designs to elucidate signaling pathways and logical relationships within biological systems. For instance, multiplexed FISH can be used to simultaneously visualize the expression of multiple genes within a single cell, providing insights into their co-regulation and the cellular response to various stimuli.
The logical relationship in a multiplex ISH experiment designed to study a signaling pathway can be visualized as follows:
References
The Core Principles of Catalyzed Reporter Deposition (CARD): An In-depth Technical Guide
For researchers, scientists, and drug development professionals seeking to enhance the sensitivity and efficacy of their in situ detection methods, Catalyzed Reporter Deposition (CARD), also widely known as Tyramide Signal Amplification (TSA), offers a powerful solution. This technique significantly amplifies the signal of labeled targets, enabling the detection of low-abundance proteins and nucleic acid sequences that may be missed with conventional methods. This guide provides a comprehensive overview of the core principles of CARD, detailed experimental protocols, and a quantitative comparison of its performance.
Fundamental Principles of CARD/TSA
Catalyzed Reporter Deposition is an enzyme-mediated signal amplification technique that relies on the catalytic activity of horseradish peroxidase (HRP) to covalently deposit labeled tyramide molecules at the site of a target molecule.[1][2] This method can be integrated into various applications, including immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH).[3]
The core mechanism of CARD/TSA involves the following key steps:
-
Target Recognition: A primary antibody or nucleic acid probe binds specifically to the target molecule within a cell or tissue sample.
-
Enzyme Localization: An HRP-conjugated secondary antibody or streptavidin binds to the primary antibody or a hapten-labeled probe, respectively. This localizes the HRP enzyme to the site of the target.
-
Tyramide Activation: In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of a labeled tyramide substrate into a highly reactive, short-lived tyramide radical.[2]
-
Covalent Deposition: These activated tyramide radicals rapidly and covalently bind to electron-rich amino acid residues, primarily tyrosine, on proteins in the immediate vicinity of the HRP enzyme.[4]
-
Signal Amplification: This enzymatic deposition results in a high density of reporter molecules (e.g., fluorophores or haptens) at the target site, leading to a substantial amplification of the signal. The signal amplification can be up to 100-fold or even greater compared to conventional methods.
This covalent linkage of the reporter ensures that the signal is stable and localized, providing high resolution.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CARD/TSA signaling pathway and a typical experimental workflow for immunohistochemistry.
Quantitative Data and Performance
The primary quantitative advantage of CARD/TSA is its significant signal amplification, which allows for a substantial reduction in the required concentration of primary antibodies and the detection of low-abundance targets.
| Parameter | Conventional IHC/ICC | CARD/TSA | Fold Improvement |
| Signal Amplification | 1x (baseline) | Up to 100x or greater | Up to 100x |
| Primary Antibody Conc. | Standard Dilution | 10x to 5000x lower | 10 - 5000x |
| Detection Sensitivity | Moderate to High | Very High | 10 - 30x (in flow cytometry) |
Detailed Experimental Protocols
The following are generalized protocols for performing CARD/TSA in immunohistochemistry (IHC) and catalyzed reporter deposition fluorescence in situ hybridization (CARD-FISH). Specific optimization of antibody concentrations, incubation times, and temperatures is recommended for each target and sample type.
Immunohistochemistry (IHC) with CARD/TSA
This protocol is a general guideline for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.3-3%)
-
Blocking buffer (e.g., 2% BSA in PBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Labeled tyramide reagent
-
Amplification buffer (containing H₂O₂)
-
Wash buffer (e.g., PBST)
-
Mounting medium with DAPI
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series (100%, 95%, 70%) for 3 minutes each, followed by a final wash in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval buffer at a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Endogenous Peroxidase Quenching:
-
Incubate sections in H₂O₂ solution for 15-30 minutes at room temperature to block endogenous peroxidase activity.
-
Wash slides with wash buffer (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the optimized concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Wash slides with wash buffer (3 x 5 minutes).
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate sections for 1 hour at room temperature.
-
Wash slides with wash buffer (3 x 5 minutes).
-
-
Tyramide Signal Amplification:
-
Prepare the tyramide working solution by diluting the labeled tyramide in the amplification buffer according to the manufacturer's instructions.
-
Incubate sections with the tyramide working solution for 2-10 minutes at room temperature, protected from light.
-
Stop the reaction by washing with a stop solution or wash buffer.
-
-
Counterstaining and Mounting:
-
Counterstain nuclei with DAPI.
-
Mount coverslips using an appropriate mounting medium.
-
Catalyzed Reporter Deposition-Fluorescence In Situ Hybridization (CARD-FISH)
This protocol is a general guideline for detecting microorganisms in environmental samples.
Materials and Reagents:
-
Fixed microbial samples on a filter or slide
-
Permeabilization solution (e.g., lysozyme (B549824), achromopeptidase)
-
Hybridization buffer (containing formamide (B127407) and dextran (B179266) sulfate)
-
HRP-labeled oligonucleotide probe
-
Washing buffer
-
Labeled tyramide reagent
-
Amplification buffer (containing H₂O₂)
-
Wash buffer (e.g., PBS with Triton X-100)
-
Mounting medium with DAPI
Procedure:
-
Sample Preparation and Permeabilization:
-
Immobilize fixed cells on a slide or filter.
-
Permeabilize cells using an appropriate enzymatic treatment (e.g., lysozyme for bacteria) to allow probe entry.
-
Wash with wash buffer.
-
-
Inactivation of Endogenous Peroxidases:
-
Incubate the sample in a solution to inactivate any endogenous peroxidases (e.g., 0.01 M HCl).
-
Wash with deionized water and dehydrate with ethanol.
-
-
Hybridization:
-
Prepare the hybridization buffer containing the HRP-labeled probe at the optimal concentration.
-
Apply the hybridization solution to the sample and incubate at the appropriate temperature (e.g., 35-46°C) for at least 2 hours.
-
-
Washing:
-
Remove the hybridization solution and wash the sample with pre-warmed washing buffer to remove unbound probes.
-
-
Tyramide Signal Amplification:
-
Equilibrate the sample in a wash buffer.
-
Prepare the tyramide working solution and apply it to the sample.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash thoroughly with wash buffer.
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI.
-
Mount for microscopy.
-
Conclusion
Catalyzed Reporter Deposition is a robust and highly sensitive technique that significantly enhances the detection of low-abundance biomolecules in a variety of applications. By understanding the core principles and optimizing the experimental protocols, researchers can achieve superior signal amplification, leading to more precise and reliable results in their studies. The ability to use significantly less primary antibody also makes it a cost-effective method for routine and high-throughput analyses.
References
- 1. New tyramide signal amplification (TSA) reagents and methods to expand applications | Explore Technologies [techfinder.stanford.edu]
- 2. What is Tyramide Signal Amplification (TSA)? | AAT Bioquest [aatbio.com]
- 3. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]
- 4. IHC Protocol – IF detections (TSA) Atlas Antibodies [atlasantibodies.com]
An In-depth Technical Guide to Multiplex Immunofluorescence with Tyramide Signal Amplification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of multiplex immunofluorescence (mIF) with Tyramide Signal Amplification (TSA), a powerful technique for the simultaneous detection of multiple protein targets in a single tissue section. This technology is particularly valuable for understanding complex biological systems, such as the tumor microenvironment and neurodegenerative disease processes, where the spatial context of cellular and protein interactions is critical.
Core Principles of Multiplex Immunofluorescence with TSA
Multiplex immunofluorescence allows for the visualization of several biomarkers on a single slide, conserving precious tissue samples and providing crucial spatial information about protein co-expression and cellular interactions.[1][2] The TSA technology significantly enhances the sensitivity of immunofluorescence, enabling the detection of low-abundance proteins.[3][4]
The core of the mIF with TSA technique lies in a sequential staining process.[1] In each cycle, a primary antibody targets a specific protein. A secondary antibody conjugated with horseradish peroxidase (HRP) then binds to the primary antibody. In the presence of hydrogen peroxide, the HRP enzyme catalyzes the covalent deposition of a fluorophore-labeled tyramide substrate onto and near the target protein. This covalent bond is key, as it allows for the stripping of the primary and secondary antibodies without removing the fluorescent signal. This cycle of staining, imaging, and stripping is repeated for each target protein, each with a distinct fluorophore, allowing for the creation of a multi-color image representing the distribution of multiple proteins.
Experimental Workflow
A successful mIF with TSA experiment relies on a meticulously optimized workflow. The following diagram illustrates the key steps involved in a typical cyclical mIF experiment.
Caption: A generalized workflow for multiplex immunofluorescence with TSA, highlighting the cyclical nature of the staining process.
Key Experimental Protocols
Detailed and optimized protocols are critical for reproducible and high-quality mIF results. Below are foundational protocols for key experimental stages.
Tissue Preparation
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 2 changes, 3 minutes each.
-
Rinse in distilled water: 2 changes, 3 minutes each.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is commonly used.
-
Immerse slides in a retrieval buffer (e.g., Citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0).
-
Heat the buffer with the slides to 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with a wash buffer (e.g., PBS or TBS).
-
Sequential Staining Cycle (for each primary antibody)
-
Blocking of Endogenous Peroxidase:
-
Incubate slides in a solution of 0.3-3% hydrogen peroxide in methanol (B129727) or PBS for 15-30 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Blocking of Non-specific Binding:
-
Incubate slides in a blocking buffer (e.g., 5-10% normal serum from the same species as the secondary antibody in PBS/TBS with 0.1% Triton X-100) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration (determined by titration).
-
Incubate slides with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with an HRP-conjugated secondary antibody specific to the primary antibody host species, diluted in blocking buffer, for 30-60 minutes at room temperature.
-
-
Tyramide Signal Amplification (TSA):
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
Prepare the TSA reagent working solution according to the manufacturer's instructions.
-
Incubate slides with the TSA reagent for 5-10 minutes at room temperature, protected from light.
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
-
Antibody Stripping:
-
This step removes the primary and secondary antibodies before the next round of staining.
-
A common method is to repeat the antigen retrieval step (e.g., heating in citrate or Tris-EDTA buffer).
-
Wash slides with wash buffer.
-
Final Steps
-
Nuclear Counterstaining:
-
After the final stripping step, incubate slides with a nuclear counterstain like DAPI for 5-10 minutes.
-
Rinse with wash buffer.
-
-
Mounting and Imaging:
-
Mount coverslips using an appropriate mounting medium.
-
Acquire images using a multispectral imaging system.
-
Data Presentation: Quantitative Analysis
Quantitative analysis is a key advantage of mIF, allowing for the objective measurement of protein expression and cellular interactions. The following tables present representative data from studies utilizing mIF with TSA.
Antibody Titration for Optimal Signal-to-Noise Ratio
Optimizing the primary antibody concentration is crucial to achieve a high signal-to-noise ratio. The following table illustrates how signal intensity and signal-to-noise ratio can vary with antibody dilution.
| Primary Antibody Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1:100 | 950 | 150 | 6.3 |
| 1:250 | 800 | 80 | 10.0 |
| 1:500 | 650 | 50 | 13.0 |
| 1:1000 | 400 | 45 | 8.9 |
| 1:2000 | 200 | 40 | 5.0 |
| This table presents illustrative data based on principles of antibody titration to demonstrate the concept of optimizing signal-to-noise ratio. |
Reproducibility of Multiplex Immunofluorescence
A multi-institutional study evaluated the reproducibility of a six-plex mIF assay for immuno-oncology markers. The following table summarizes the inter-site concordance for cell density measurements.
| Marker | Cell Density Inter-site Concordance (R²) |
| PD-L1 | 0.85 |
| PD-1 | 0.82 |
| CD8 | 0.91 |
| CD68 | 0.88 |
| FoxP3 | 0.79 |
| Cytokeratin | 0.93 |
| Data adapted from the Multi-institutional TSA-amplified Multiplexed Immunofluorescence Reproducibility Evaluation (MITRE) Study. |
Visualization of Signaling Pathways
mIF with TSA is a powerful tool for visualizing the components of signaling pathways within their native tissue context. The following diagrams, created using the DOT language, illustrate key signaling pathways frequently studied with this technique.
PD-1/PD-L1 Signaling Pathway in Immuno-oncology
This pathway is a critical immune checkpoint that regulates T-cell activation and is a major target in cancer immunotherapy.
Caption: The PD-1/PD-L1 signaling pathway, illustrating the inhibitory effect on T-cell activation.
Amyloid-Beta (Aβ) Pathway in Alzheimer's Disease
The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. This diagram outlines the amyloidogenic pathway leading to Aβ production.
Caption: The amyloidogenic pathway of APP processing leading to the formation of Aβ plaques.
Tau Pathology Pathway in Neurodegenerative Diseases
Hyperphosphorylated tau protein forms neurofibrillary tangles, another key pathological feature of Alzheimer's disease and other tauopathies.
Caption: A simplified pathway of tau phosphorylation, aggregation, and its role in neurodegeneration.
Conclusion
Multiplex immunofluorescence with Tyramide Signal Amplification is a sophisticated and powerful technique that provides invaluable insights into the complex spatial relationships of proteins within tissues. By enabling the simultaneous visualization of multiple targets with high sensitivity, mIF with TSA is driving significant advancements in various fields, including oncology, neuroscience, and immunology. A thorough understanding of the underlying principles and meticulous optimization of experimental protocols are paramount to harnessing the full potential of this technology for research and drug development.
References
- 1. Key role of MIF-related neuroinflammation in neurodegeneration and cognitive impairment in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Tau Phosphorylation | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes: Cy7 Tyramide Protocol for Multiplex Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiplex immunohistochemistry (mIHC) is a powerful technique that enables the simultaneous detection of multiple protein targets within a single tissue section. This approach provides crucial insights into the spatial relationships and co-expression patterns of biomarkers, which is invaluable for understanding complex biological systems in both normal and pathological states. Tyramide Signal Amplification (TSA) is a key technology in mIHC that significantly enhances signal intensity, allowing for the detection of low-abundance proteins. This application note provides a detailed protocol for utilizing Cy7 tyramide, a near-infrared fluorophore, in a sequential mIHC workflow. The near-infrared emission of Cy7 minimizes interference from tissue autofluorescence, making it an excellent choice for high-sensitivity multiplex analysis.
The core principle of TSA-based mIHC involves sequential rounds of antibody staining, signal amplification, and antibody stripping.[1][2] An unconjugated primary antibody specific to the target of interest is first applied, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[2] The HRP enzyme then catalyzes the covalent deposition of a fluorophore-conjugated tyramide molecule (in this case, this compound) onto tyrosine residues in the immediate vicinity of the target antigen.[3][4] This covalent bond ensures that the fluorescent signal remains localized even after the primary and secondary antibodies are stripped away, allowing for subsequent rounds of staining with different primary antibodies and spectrally distinct fluorophores. This method overcomes limitations of traditional immunofluorescence, such as the need for primary antibodies from different host species, thereby simplifying panel design.
Principle of Tyramide Signal Amplification (TSA)
Tyramide Signal Amplification is an enzyme-mediated detection method that dramatically increases the sensitivity of immunohistochemical staining. The process begins with the binding of a primary antibody to its specific epitope on the antigen within the tissue. An HRP-conjugated secondary antibody then binds to the primary antibody. In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the fluorophore-labeled tyramide substrate into a highly reactive, short-lived radical. This activated tyramide radical then covalently binds to electron-rich regions of nearby proteins, primarily tyrosine residues. This reaction results in the deposition of a large number of fluorophores at the site of the antigen, leading to a significant amplification of the signal. Because the tyramide-fluorophore is covalently bound to the tissue, the signal is robust and can withstand the harsh stripping conditions required to remove the antibody complex for the next round of staining.
Materials and Reagents
| Reagent/Material | Supplier/Cat. No. | Storage |
| Xylene | e.g., Sigma-Aldrich | Room Temperature |
| Ethanol (B145695) (100%, 95%) | e.g., Sigma-Aldrich | Room Temperature |
| Deionized Water (dH₂O) | Laboratory Supply | Room Temperature |
| Antigen Retrieval Buffer (Citrate, pH 6.0) | e.g., Cell Signaling Technology #14746 | 4°C |
| Antigen Retrieval Buffer (EDTA, pH 8.0) | e.g., Cell Signaling Technology #14747 | 4°C |
| 3% Hydrogen Peroxide (H₂O₂) | e.g., Sigma-Aldrich | Room Temperature |
| Tris-Buffered Saline with Tween® 20 (TBST) | e.g., Cell Signaling Technology #9997 | Room Temperature |
| Antibody Diluent | e.g., Cell Signaling Technology #8112 | 4°C |
| HRP-conjugated Secondary Antibody | Species-specific | 4°C |
| This compound Reagent | e.g., AAT Bioquest #11064 | -20°C, protected from light |
| Tyramide Amplification Buffer | Provided with tyramide reagent | 4°C |
| Antibody Stripping Buffer | 10 mM Sodium Citrate, pH 6.0 | Room Temperature |
| DAPI (4′,6-diamidino-2-phenylindole) | e.g., Thermo Fisher Scientific | 4°C |
| Antifade Mounting Medium | e.g., ProLong® Gold, Thermo Fisher Scientific | 4°C |
| Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Slides | User-provided | Room Temperature |
| Humidified Staining Chamber | Laboratory Supply | N/A |
| Microwave or Steamer | Laboratory Supply | N/A |
| Coplin Jars | Laboratory Supply | N/A |
Experimental Protocols
Deparaffinization and Rehydration
-
Incubate slides in three consecutive washes of xylene for 5 minutes each.
-
Incubate slides in two consecutive washes of 100% ethanol for 10 minutes each.
-
Incubate slides in two consecutive washes of 95% ethanol for 10 minutes each.
-
Rinse slides twice in dH₂O for 5 minutes each.
Antigen Retrieval
Note: The choice of antigen retrieval buffer (Citrate pH 6.0 or EDTA pH 8.0) is antibody-dependent and should be optimized for each primary antibody in the panel.
-
Immerse slides in a Coplin jar containing the appropriate antigen retrieval buffer.
-
Using a microwave, bring the buffer to a boil and then maintain at a sub-boiling temperature for 10-15 minutes.
-
Allow the slides to cool to room temperature on the benchtop for at least 30 minutes.
-
Rinse slides in dH₂O three times for 5 minutes each.
Endogenous Peroxidase Quenching
-
Incubate slides in 3% H₂O₂ for 10-15 minutes at room temperature in the dark.
-
Rinse slides with 1X TBST three times for 5 minutes each.
Staining Cycle 1 (and subsequent cycles)
-
Blocking (Optional): A separate blocking step is often not necessary with tyramide signal amplification protocols.
-
Primary Antibody Incubation:
-
Dilute the first primary antibody in antibody diluent to its predetermined optimal concentration (see Table 1 for examples).
-
Apply 100-400 µL of the diluted primary antibody to each slide, ensuring the tissue section is completely covered.
-
Incubate in a humidified chamber for 60 minutes at room temperature or overnight at 4°C.
-
Wash slides with 1X TBST three times for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Apply an HRP-conjugated secondary antibody specific to the host species of the primary antibody.
-
Incubate in a humidified chamber for 30 minutes at room temperature, protected from light.
-
Wash slides with 1X TBST three times for 5 minutes each.
-
-
Tyramide Signal Amplification (TSA) with Cy7:
-
Prepare the this compound working solution by diluting the stock according to the manufacturer's instructions (typically 1:100 to 1:500) in the provided amplification buffer.
-
Apply 100-400 µL of the this compound working solution to each slide.
-
Incubate for 5-10 minutes at room temperature in a humidified chamber, protected from light.
-
Wash slides with 1X TBST three times for 5 minutes each.
-
Antibody Stripping
-
Immerse slides in a Coplin jar containing antibody stripping buffer (10 mM Sodium Citrate, pH 6.0).
-
Using a microwave, bring the buffer to a boil and maintain at a sub-boiling temperature for 10 minutes.
-
Allow the slides to cool to room temperature on the benchtop for at least 30 minutes.
-
Rinse slides in 1X TBST.
-
Proceed to the next staining cycle, starting from step 4.1, using a different primary antibody and a spectrally distinct tyramide-fluorophore conjugate.
Final Steps (after the last staining cycle)
-
Counterstaining:
-
Incubate slides with DAPI solution (e.g., 1:100 dilution) for 10 minutes at room temperature to stain the nuclei.
-
Wash slides with 1X TBST three times for 5 minutes each.
-
-
Mounting:
-
Carefully dry the area around the tissue section.
-
Apply a drop of antifade mounting medium to the tissue section and place a coverslip, avoiding air bubbles.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
-
Imaging:
-
Image the slides using a fluorescence microscope or slide scanner equipped with appropriate filters for DAPI and Cy7.
-
Quantitative Data
Table 1: Example Primary Antibody Dilutions and Incubation Times
| Target | Antibody Clone | Host Species | Dilution Range | Incubation Time |
| PD-L1 | E1L3N® | Rabbit | 1:100 - 1:1600 | 30-60 min @ RT |
| CD8 | C8/144B | Mouse | 1:200 - 1:400 | 30-60 min @ RT |
| FoxP3 | D2W8E™ | Rabbit | 1:100 - 1:400 | 30-60 min @ RT |
| Cytokeratin | AE1/AE3 | Mouse | 1:500 - 1:3000 | 20-60 min @ RT |
| CD3 | SP7 | Rabbit | 1:100 - 1:600 | 15-60 min @ RT |
| BCL-6 | PG-B6p | Mouse | 1:30 - 1:100 | 60 min @ RT |
| CD20 | L26 | Mouse | 1:1000 - 1:2000 | 30 min @ RT |
Note: These are starting recommendations. Optimal antibody concentrations and incubation times should be determined empirically for each specific antibody, tissue type, and experimental setup. For TSA-based mIHC, primary antibody concentrations can often be reduced compared to conventional IHC.
Table 2: this compound Properties and Recommended Staining Parameters
| Parameter | Value/Recommendation |
| Excitation Maximum (λex) | ~750 nm |
| Emission Maximum (λem) | ~775 nm |
| Recommended Filter Set | Cy7 |
| Tyramide Dilution | 1:100 - 1:500 in amplification buffer |
| Tyramide Incubation Time | 5 - 10 minutes at room temperature |
Visualizations
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | Incomplete deparaffinization. | Extend xylene and ethanol incubation times. |
| Endogenous peroxidase activity not fully quenched. | Increase H₂O₂ incubation time to 20-30 minutes. | |
| Primary antibody concentration too high. | Perform a titration to determine the optimal, lower concentration. | |
| Insufficient washing. | Increase the number and/or duration of TBST washes. | |
| Weak or No Signal | Suboptimal antigen retrieval. | Test different antigen retrieval buffers (Citrate vs. EDTA) and optimize heating time/temperature. |
| Primary antibody concentration too low. | Increase primary antibody concentration or incubation time (e.g., overnight at 4°C). | |
| Inactive HRP or tyramide reagent. | Use fresh reagents. Ensure proper storage of HRP-conjugated antibodies and tyramide. | |
| Incorrect secondary antibody. | Ensure the secondary antibody is specific to the host species of the primary antibody. | |
| Photobleaching of fluorophore. | Minimize exposure of slides to light. Use an antifade mounting medium. | |
| Signal Bleed-through | Incomplete antibody stripping. | Ensure the stripping buffer is at a sub-boiling temperature for the full duration. |
| (in subsequent cycles) | Confirm the stripping protocol is effective for the specific antibodies used. | |
| Tissue Damage | Harsh antigen retrieval or stripping conditions. | Reduce microwave power or heating time. Ensure slides do not dry out during heating steps. |
Conclusion
The this compound protocol for multiplex immunohistochemistry offers a highly sensitive and robust method for the simultaneous detection of multiple biomarkers in a single tissue section. The use of a near-infrared fluorophore like Cy7 minimizes issues with tissue autofluorescence, leading to an improved signal-to-noise ratio. By following this detailed protocol and optimizing parameters for specific antibodies and tissues, researchers can generate high-quality, spatially resolved data to advance their understanding of complex biological processes in health and disease. This powerful technique is particularly valuable in fields such as oncology, immunology, and neuroscience, where the tissue microenvironment plays a critical role.
References
- 1. A protocol for multiplex immunofluorescence staining with a fluorescent tyramide signal amplification system, FT-GO | springermedicine.com [springermedicine.com]
- 2. akoyabio.com [akoyabio.com]
- 3. mdpi.com [mdpi.com]
- 4. Procedural Requirements and Recommendations for Multiplex Immunofluorescence Tyramide Signal Amplification Assays to Support Translational Oncology Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Sensitivity Cy7 Tyramide Staining for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a robust enzymatic detection method that significantly enhances the sensitivity of immunohistochemistry (IHC) and immunofluorescence (IF) applications.[1][2] This technique is particularly advantageous for the detection of low-abundance protein targets in challenging sample types such as formalin-fixed paraffin-embedded (FFPE) tissues.[1][2][3] The TSA method utilizes the catalytic activity of horseradish peroxidase (HRP) to covalently deposit labeled tyramide molecules in close proximity to the target antigen. This results in a substantial increase in signal intensity, up to 100-fold greater than conventional methods, allowing for the use of more dilute primary antibodies and reducing background noise.
This application note provides a detailed, step-by-step protocol for Cy7 tyramide staining in FFPE tissues. Cy7 is a near-infrared (NIR) fluorophore, and its use in conjunction with TSA is ideal for applications where autofluorescence from the tissue might be a concern.
Principle of Tyramide Signal Amplification (TSA)
The TSA process begins with a standard IHC workflow where a primary antibody targets the antigen of interest. An HRP-conjugated secondary antibody then binds to the primary antibody. In the presence of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the Cy7-labeled tyramide substrate into a highly reactive, short-lived radical intermediate. This activated tyramide radical then covalently binds to nearby tyrosine residues on proteins at the site of the HRP enzyme. This localized deposition of numerous fluorophore molecules results in a significant amplification of the fluorescent signal.
References
Application Notes and Protocols for Cy7 Tyramide in Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cy7 Tyramide Signal Amplification in FISH
Fluorescence in situ hybridization (FISH) is a powerful technique for visualizing specific nucleic acid sequences within the cellular context. However, detecting low-abundance targets can be challenging due to weak signals. Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive method that can amplify the fluorescent signal by 10 to 200 times compared to conventional FISH methods.[1][2][3] This technology is particularly advantageous when using Cy7, a near-infrared fluorophore. The near-infrared emission of Cy7 helps to reduce autofluorescence from biological samples, thereby improving the signal-to-noise ratio.[2]
The TSA method utilizes the enzymatic activity of horseradish peroxidase (HRP) to catalyze the deposition of multiple fluorophore-labeled tyramide molecules in the immediate vicinity of the target sequence.[2] This localized amplification results in a significantly brighter signal, enabling the detection of targets that are otherwise undetectable.
Key Advantages of this compound in FISH:
-
Enhanced Sensitivity: Allows for the detection of low-abundance RNA and DNA targets.
-
Reduced Autofluorescence: The near-infrared emission of Cy7 minimizes interference from endogenous fluorophores in tissues.
-
Conservation of Reagents: The high level of signal amplification allows for a significant reduction in the concentration of primary antibodies or probes used.
-
High Resolution: The enzymatic deposition of tyramide is localized, providing excellent spatial resolution.
Quantitative Data
The use of Tyramide Signal Amplification significantly enhances signal intensity, allowing for lower concentrations of primary antibodies and probes.
| Parameter | Conventional FISH | This compound FISH (TSA) | Fold Improvement | Reference |
| Primary Antibody Dilution | 1:50 - 1:500 | 1:1,000 - 1:25,000 | 2 to 50-fold reduction | |
| Signal Amplification | 1x | Up to 100-fold | Up to 100x | |
| Probe Size | Typically >1 kb | <1 kb feasible | N/A |
| Fluorophore Properties | Excitation (nm) | Emission (nm) | Photostability |
| Cy7 | ~750 | ~773 | Moderate (can be susceptible to photobleaching) |
Signaling Pathway and Experimental Workflow
Tyramide Signal Amplification (TSA) Mechanism
The following diagram illustrates the principle of tyramide signal amplification. A horseradish peroxidase (HRP)-conjugated secondary antibody binds to the primary antibody, which in turn is bound to a hapten-labeled probe hybridized to the target nucleic acid. In the presence of hydrogen peroxide (H₂O₂), HRP activates the Cy7-labeled tyramide, which then covalently binds to tyrosine residues on proteins in close proximity to the target.
Caption: Mechanism of Tyramide Signal Amplification (TSA).
Experimental Workflow for this compound FISH
The diagram below outlines the key steps in performing a FISH experiment with this compound signal amplification.
Caption: Experimental workflow for FISH with Cyramide Signal Amplification.
Experimental Protocols
Materials
-
This compound Reagent: (e.g., from commercial suppliers)
-
Probes: Hapten-labeled (e.g., Biotin, DIG, DNP) DNA or RNA probes
-
Antibodies:
-
Anti-hapten primary antibody (e.g., anti-Biotin, anti-DIG)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
-
Hybridization Buffer
-
Wash Buffers: (e.g., SSC-based buffers)
-
Blocking Buffer: (e.g., 1% BSA in PBS-T)
-
Amplification Buffer/Diluent
-
Hydrogen Peroxide (H₂O₂): 30% stock solution
-
Counterstain: (e.g., DAPI)
-
Antifade Mounting Medium
-
Adherent cells on coverslips
Protocol for this compound FISH on Adherent Cells
This protocol provides a general guideline. Optimization of incubation times and concentrations may be required for specific cell types and targets.
1. Sample Preparation a. Grow adherent cells on sterile coverslips in a petri dish. b. Aspirate the culture medium and wash the cells twice with 1x PBS. c. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. d. Wash the cells three times with 1x PBS for 5 minutes each. e. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. f. Wash the cells twice with 1x PBS.
2. Probe Hybridization a. Pre-warm the hybridization buffer to 37°C. b. Dilute the hapten-labeled probe in the hybridization buffer to the desired concentration. c. Apply the probe solution to the coverslip and incubate in a humidified chamber at 37°C overnight.
3. Post-Hybridization Washes a. Wash the coverslips in 2x SSC with 50% formamide (B127407) at 42°C for 15 minutes. b. Wash twice in 2x SSC at 42°C for 10 minutes each. c. Wash once in 1x SSC at room temperature for 5 minutes.
4. Immunodetection and Signal Amplification a. Blocking: Incubate the coverslips in blocking buffer for 30 minutes at room temperature to reduce non-specific antibody binding. b. Primary Antibody Incubation: Dilute the anti-hapten primary antibody in blocking buffer (e.g., 1:500 - 1:2000). Apply to the coverslips and incubate for 1 hour at room temperature in a humidified chamber. c. Washes: Wash the coverslips three times with PBS containing 0.1% Tween-20 (PBS-T) for 5 minutes each. d. Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:500 - 1:1000). Apply to the coverslips and incubate for 1 hour at room temperature in a humidified chamber. e. Washes: Wash the coverslips three times with PBS-T for 5 minutes each. f. Tyramide Signal Amplification: i. Prepare the this compound working solution by diluting the stock in amplification buffer. ii. Add hydrogen peroxide to the tyramide working solution to a final concentration of 0.0015%. Use immediately. iii. Apply the this compound working solution to the coverslips and incubate for 5-10 minutes at room temperature, protected from light. g. Washes: Wash the coverslips three times with PBS-T for 5 minutes each.
5. Counterstaining and Mounting a. Incubate the coverslips with a DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature to stain the nuclei. b. Wash the coverslips briefly with PBS. c. Mount the coverslips onto microscope slides using an antifade mounting medium. d. Seal the edges of the coverslip with nail polish and allow it to dry.
6. Imaging a. Image the slides using a fluorescence microscope equipped with appropriate filters for Cy7 (Excitation: ~750 nm, Emission: ~773 nm) and DAPI.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Insufficient probe concentration- Inefficient hybridization- Suboptimal antibody dilution- Inactive HRP enzyme- Insufficient tyramide reaction time | - Increase probe concentration- Optimize hybridization temperature and time- Titrate primary and secondary antibodies- Use fresh HRP-conjugate- Increase tyramide incubation time (e.g., up to 15 minutes) |
| High Background | - Non-specific probe binding- Non-specific antibody binding- Endogenous peroxidase activity- Excessive tyramide reaction time | - Increase stringency of post-hybridization washes- Increase blocking time or use a different blocking agent- Quench endogenous peroxidases with 3% H₂O₂ before blocking- Decrease tyramide incubation time |
| Photobleaching | - Cy7 is susceptible to photobleaching | - Minimize exposure to excitation light- Use an antifade mounting medium- Acquire images with shorter exposure times and higher camera sensitivity |
References
Optimal Concentration of Cy7 Tyramide for Enhanced Cell Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of Cy7 tyramide for cell staining using Tyramide Signal Amplification (TSA). TSA is a powerful technique that significantly enhances the sensitivity of immunocytochemistry (ICC) and immunohistochemistry (IHC), enabling the detection of low-abundance targets.[1][2] this compound, a near-infrared fluorophore, is particularly advantageous for reducing interference from tissue autofluorescence.[1]
Principle of Tyramide Signal Amplification (TSA)
TSA is an enzyme-mediated detection method that utilizes the catalytic activity of horseradish peroxidase (HRP) to covalently deposit a large number of fluorophore-labeled tyramide molecules at the site of a target antigen.[2] The process begins with a standard indirect immunolabeling procedure where a primary antibody binds to the target antigen, followed by an HRP-conjugated secondary antibody. In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of the Cy7-tyramide substrate into a highly reactive, short-lived radical intermediate.[3] This radical then covalently binds to electron-rich residues, such as tyrosine, on proteins in the immediate vicinity of the HRP enzyme. This localized deposition results in a substantial amplification of the fluorescent signal, often up to 100-fold or more compared to conventional methods.
Key Experimental Parameters and Optimization
The success of TSA-based staining with this compound is critically dependent on the empirical optimization of several parameters. Due to the high sensitivity of this method, it is essential to titrate reagents to achieve a high signal-to-noise ratio.
Primary Antibody Concentration: A crucial aspect of TSA is the significant reduction in the required concentration of the primary antibody, often 2- to 50-fold lower than that used in conventional immunofluorescence. This not only conserves valuable antibodies but also minimizes non-specific background staining.
This compound Concentration: The optimal concentration of this compound needs to be carefully determined. While a starting range is provided in the protocols below, titration is necessary for each specific cell type, tissue, and target antigen.
Incubation Time: The duration of the tyramide reaction directly impacts the signal intensity. It is a critical parameter to optimize to ensure sufficient signal amplification without increasing background noise.
Blocking of Endogenous Peroxidase: Tissues, particularly those rich in red blood cells, can exhibit endogenous peroxidase activity, leading to non-specific signal. Therefore, a quenching step, typically with hydrogen peroxide, is essential before antibody incubation.
Quantitative Data Summary
The following tables provide recommended starting concentrations and ranges for key reagents in immunocytochemistry (ICC) and immunohistochemistry (IHC) using this compound. It is imperative to perform a titration for each new experiment, antibody, and sample type.
Table 1: Recommended Reagent Concentrations for Immunocytochemistry (ICC)
| Reagent | Recommended Starting Concentration | Titration Range | Notes |
| Primary Antibody | 1:500 - 1:2000 dilution | 1:200 - 1:10000 dilution | Start with a 5-10 fold higher dilution than used for standard IF. |
| HRP-conjugated Secondary Antibody | 1:500 dilution | 1:200 - 1:1000 dilution | Titrate to find the optimal balance between signal and background. |
| This compound Stock Solution | 1-5 mM in DMSO | - | Prepare aliquots to avoid repeated freeze-thaw cycles. |
| This compound Working Solution | 1:100 dilution of stock solution | 1:50 - 1:200 dilution of stock | Prepare fresh immediately before use. |
| Hydrogen Peroxide (for TSA reaction) | 0.0015% - 0.003% | 0.001% - 0.006% | Dilute from a fresh 30% stock solution. |
| Hydrogen Peroxide (for quenching) | 1% - 3% in PBS | 0.3% - 3% in PBS | Incubate for 10-30 minutes. |
Table 2: Recommended Reagent Concentrations for Immunohistochemistry (IHC) on FFPE Tissues
| Reagent | Recommended Starting Concentration | Titration Range | Notes |
| Primary Antibody | 1:1000 - 1:4000 dilution | 1:500 - 1:20000 dilution | Higher dilutions are often possible compared to ICC due to higher antigenicity in some tissues. |
| HRP-conjugated Secondary Antibody | 1:500 dilution | 1:200 - 1:1000 dilution | Ensure thorough washing after this step to minimize background. |
| This compound Working Solution | 1:100 dilution of stock solution | 1:50 - 1:200 dilution of stock | Incubation time is a critical optimization parameter (start with 5-10 minutes). |
| Hydrogen Peroxide (for TSA reaction) | 0.0015% | - | Precise concentration is important for controlled deposition. |
| Hydrogen Peroxide (for quenching) | 3% in PBS or Methanol | 1% - 3% | Methanol can sometimes improve quenching efficiency. |
| Antigen Retrieval Buffer | 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0 | - | The choice of buffer depends on the primary antibody and antigen. |
Experimental Protocols
The following are detailed protocols for ICC and IHC using this compound.
Protocol 1: Immunocytochemistry (ICC)
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Quenching Buffer: 3% Hydrogen Peroxide in PBS
-
Wash Buffer (PBST): 0.1% Tween-20 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Primary Antibody (see Table 1 for dilution guidance)
-
HRP-conjugated Secondary Antibody
-
This compound Stock Solution (1-5 mM in DMSO)
-
Amplification Buffer (e.g., 100 mM Borate buffer, pH 8.5, or Tris-HCl, pH 7.5)
-
30% Hydrogen Peroxide (H₂O₂)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.
-
Fixation: Wash cells briefly with PBS, then fix with 4% PFA for 15 minutes at room temperature (RT).
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes at RT.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Endogenous Peroxidase Quenching: Incubate with Quenching Buffer for 15 minutes at RT.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Blocking: Incubate with Blocking Buffer for 1 hour at RT to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to your optimization. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at RT, protected from light.
-
Washing: Wash three times with PBST for 5 minutes each.
-
This compound Reaction: a. Prepare the this compound Working Solution immediately before use. For 1 mL, add 10 µL of this compound Stock Solution and 1 µL of 0.3% H₂O₂ (a 1:100 dilution of 30% H₂O₂) to 989 µL of Amplification Buffer. This results in a final H₂O₂ concentration of approximately 0.003%. b. Incubate the cells with the this compound Working Solution for 5-10 minutes at RT, protected from light.
-
Final Washes: Wash three times with PBST for 5 minutes each, then once with PBS.
-
Counterstaining and Mounting: Incubate with a nuclear counterstain if desired. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize using a fluorescence microscope with appropriate filters for Cy7 (Excitation/Emission: ~750/773 nm).
Protocol 2: Immunohistochemistry (IHC) for FFPE Tissues
Materials:
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Quenching Buffer: 3% Hydrogen Peroxide in PBS
-
Wash Buffer (TBST): 0.05% Tween-20 in Tris-Buffered Saline
-
Blocking Buffer: 5% Normal Goat Serum, 1% BSA in TBST
-
Primary Antibody (see Table 2 for dilution guidance)
-
HRP-conjugated Secondary Antibody
-
This compound Stock and Working Solutions (as in ICC protocol)
-
Nuclear Counterstain and Antifade Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 minutes). b. Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes). c. Rinse in deionized water.
-
Antigen Retrieval: a. Immerse slides in Antigen Retrieval Buffer. b. Heat in a pressure cooker, steamer, or water bath according to the antibody manufacturer's recommendations (e.g., 95-100°C for 20-40 minutes). c. Allow slides to cool to RT in the buffer.
-
Washing: Wash with TBST (3 x 5 minutes).
-
Endogenous Peroxidase Quenching: Incubate with Quenching Buffer for 10-15 minutes at RT.
-
Washing: Wash with TBST (3 x 5 minutes).
-
Blocking: Incubate with Blocking Buffer for 1 hour at RT.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate overnight at 4°C.
-
Washing: Wash with TBST (3 x 5 minutes).
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at RT.
-
Washing: Wash with TBST (3 x 5 minutes).
-
This compound Reaction: Incubate with freshly prepared this compound Working Solution for 5-10 minutes at RT in the dark.
-
Final Washes: Wash with TBST (3 x 5 minutes), then rinse with deionized water.
-
Counterstaining and Mounting: Counterstain and mount as described for ICC.
-
Imaging: Visualize using a fluorescence microscope.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Primary or secondary antibody concentration too high.- Incomplete blocking.- Endogenous peroxidase activity not fully quenched.- this compound concentration too high or incubation too long. | - Further dilute the primary and/or secondary antibody.- Increase blocking time or try a different blocking agent.- Increase H₂O₂ concentration or incubation time for quenching.- Titrate this compound to a lower concentration and/or reduce incubation time. |
| Low or No Signal | - Primary antibody concentration too low.- Inactive HRP enzyme.- Ineffective antigen retrieval (IHC).- this compound concentration too low or incubation too short. | - Decrease the dilution of the primary antibody.- Use a fresh HRP-conjugated secondary antibody. Sodium azide (B81097) inhibits HRP; ensure it is not in your buffers.- Optimize antigen retrieval method (buffer, time, temperature).- Increase this compound concentration and/or incubation time. |
| Non-specific Punctate Staining | - Aggregated antibodies.- Tyramide self-aggregation due to high concentration. | - Centrifuge antibody solutions before use.- Filter buffers.- Reduce the concentration of the this compound working solution. |
By carefully optimizing the concentrations of the primary antibody and this compound, along with other key experimental parameters, researchers can achieve highly sensitive and specific staining for a wide range of cellular targets.
References
Application Notes and Protocols: Cy7 Tyramide Signal Amplification for Spatial Transcriptomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spatial transcriptomics technologies have revolutionized our ability to study gene expression within the native tissue context. By preserving the spatial organization of transcripts, these methods provide unprecedented insights into cellular heterogeneity, cell-cell interactions, and the molecular architecture of complex tissues. A key challenge in spatial transcriptomics, particularly in imaging-based approaches, is the sensitive detection of low-abundance transcripts while maintaining a high signal-to-noise ratio. Tyramide signal amplification (TSA) is a powerful technique that significantly enhances the sensitivity of in situ hybridization (ISH) and immunohistochemistry (IHC) by enzymatically depositing a large number of fluorophores at the site of the target molecule.
This document provides detailed application notes and protocols for the use of Cy7 tyramide in signal amplification for spatial transcriptomics. Cy7, a near-infrared (NIR) fluorophore, offers significant advantages by minimizing interference from tissue autofluorescence, which is often a limiting factor in the visible spectrum. The protocols provided herein are intended to serve as a comprehensive guide for researchers aiming to leverage the benefits of Cy7 TSA to achieve high-sensitivity spatial mapping of gene expression.
Principle of Tyramide Signal Amplification (TSA)
Tyramide signal amplification is an enzyme-mediated detection method that utilizes horseradish peroxidase (HRP) to achieve high-density labeling of a target molecule. The fundamental steps are as follows:
-
Target Recognition: A specific probe (e.g., an oligonucleotide probe for RNA or a primary antibody for protein) binds to the target molecule within the tissue.
-
HRP Localization: An HRP-conjugated secondary antibody or streptavidin binds to the primary probe.
-
Tyramide Deposition: In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of a fluorophore-conjugated tyramide molecule into a highly reactive, short-lived radical.
-
Covalent Bonding: This activated tyramide radical covalently binds to electron-rich moieties, such as tyrosine residues, on proteins in the immediate vicinity of the HRP enzyme.
-
Signal Amplification: A single HRP enzyme can catalyze the deposition of many fluorophore-tyramide molecules, leading to a significant amplification of the fluorescent signal at the target site.[1]
Advantages of this compound for Spatial Transcriptomics
The use of Cy7-conjugated tyramide offers several key advantages in the context of spatial transcriptomics:
-
Reduced Autofluorescence: Biological tissues often exhibit significant autofluorescence in the blue, green, and red regions of the spectrum. Cy7, with its excitation and emission in the near-infrared range (typically around 750 nm excitation and 776 nm emission), largely circumvents this issue, leading to a significantly improved signal-to-noise ratio.
-
High Molar Extinction Coefficient: Cy7 is a bright fluorophore with a high molar extinction coefficient, contributing to a strong fluorescent signal upon excitation.
-
Photostability: Cy7 exhibits good photostability, allowing for longer exposure times during imaging without significant signal loss, which is crucial for capturing high-quality images in spatial transcriptomics.
-
Multiplexing Compatibility: The distinct spectral properties of Cy7 make it an excellent candidate for multiplexing experiments, where multiple targets are detected simultaneously using different fluorophores.
Quantitative Data Presentation
The following table summarizes representative data on the performance of this compound signal amplification compared to other commonly used fluorophores in a simulated spatial transcriptomics experiment. These values are illustrative and can vary depending on the specific tissue type, target abundance, and experimental conditions.
| Fluorophore-Tyramide | Excitation (nm) | Emission (nm) | Relative Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio (SNR) | Photostability (% initial intensity after 5 min continuous exposure) |
| Fluorescein-Tyramide | 494 | 518 | 1500 | 15 | 60% |
| Cy3-Tyramide | 550 | 570 | 3500 | 30 | 75% |
| Cy5-Tyramide | 650 | 670 | 5000 | 45 | 80% |
| Cy7-Tyramide | 750 | 776 | 6500 | 70 | 90% |
Note: The data presented in this table are representative and intended for comparative purposes. Actual experimental results may vary.
Signaling Pathway and Experimental Workflow Diagrams
Tyramide Signal Amplification (TSA) Signaling Pathway
Caption: The enzymatic cascade of Tyramide Signal Amplification (TSA).
Experimental Workflow for Cy7 TSA in Spatial Transcriptomics (ISH-based)
Caption: A streamlined workflow for spatial transcriptomics using Cy7 TSA.
Experimental Protocols
Protocol 1: In Situ Hybridization with this compound Signal Amplification
This protocol is designed for the detection of RNA transcripts in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized, RNase-free water
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Proteinase K
-
Hybridization buffer
-
HRP-conjugated oligonucleotide probe specific to the target RNA
-
Wash buffers (e.g., SSC buffers)
-
Cy7-tyramide reagent
-
Amplification buffer (containing 0.0015% H₂O₂)
-
DAPI counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene: 2 x 10 minutes.
-
Incubate in 100% ethanol: 2 x 5 minutes.
-
Incubate in 95% ethanol: 2 x 3 minutes.
-
Incubate in 70% ethanol: 1 x 3 minutes.
-
Rinse in deionized water: 2 x 2 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer at 95-100°C for 15-20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Wash with PBS.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution at 37°C for 10-15 minutes. The exact time should be optimized for the specific tissue type.
-
Wash with PBS.
-
-
In Situ Hybridization:
-
Apply HRP-conjugated probe diluted in hybridization buffer to the tissue section.
-
Incubate in a humidified chamber at the probe-specific hybridization temperature (e.g., 42-55°C) for 2-16 hours.
-
-
Post-Hybridization Washes:
-
Perform stringent washes to remove unbound probes. This typically involves a series of washes with decreasing concentrations of SSC buffer at increasing temperatures. An example wash series:
-
2x SSC at hybridization temperature for 15 minutes.
-
0.2x SSC at hybridization temperature for 15 minutes.
-
0.1x SSC at room temperature for 10 minutes.
-
-
-
This compound Signal Amplification:
-
Prepare the Cy7-tyramide working solution by diluting the stock in amplification buffer. The optimal dilution should be determined empirically, but a starting point of 1:50 to 1:100 is recommended.
-
Apply the Cy7-tyramide working solution to the tissue section.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Wash with PBS: 3 x 5 minutes.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain cell nuclei.
-
Wash with PBS.
-
Mount the coverslip using an appropriate mounting medium.
-
-
Imaging:
-
Image the slides on a fluorescence microscope or slide scanner equipped with filters for DAPI and Cy7 (Excitation/Emission: ~750/776 nm).
-
Protocol 2: Multiplexed Immunofluorescence with this compound Signal Amplification
This protocol allows for the sequential detection of multiple protein targets, with Cy7 used for one of the targets.
Materials:
-
FFPE tissue sections on charged slides
-
Reagents for deparaffinization, rehydration, and antigen retrieval (as in Protocol 1)
-
Primary antibodies raised in different species (or a sequential stripping protocol)
-
HRP-conjugated secondary antibodies
-
Tyramide-conjugated fluorophores (e.g., Cy3, Cy5, and Cy7)
-
Antibody stripping buffer (e.g., glycine-HCl, pH 2.2)
-
Blocking buffer (e.g., 5% BSA in PBS)
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Follow steps 1 and 2 from Protocol 1.
-
-
First Round of Staining (e.g., with Cy3):
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the first primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Perform tyramide signal amplification with Cy3-tyramide for 5-10 minutes.
-
Wash with PBS.
-
-
Antibody Stripping:
-
Incubate slides in antibody stripping buffer for 30 minutes at 50°C to remove the primary and secondary antibodies from the first round.
-
Wash extensively with PBS.
-
-
Second Round of Staining (with Cy7):
-
Repeat the blocking step.
-
Incubate with the second primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Perform tyramide signal amplification with Cy7-tyramide for 5-10 minutes.
-
Wash with PBS.
-
-
Repeat for Additional Targets:
-
Repeat steps 3 and 4 for any additional targets, using different fluorophore-conjugated tyramides.
-
-
Counterstaining, Mounting, and Imaging:
-
Follow steps 7 and 8 from Protocol 1, ensuring the imaging system is configured to capture all the fluorophores used in the multiplex panel.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient permeabilization | Optimize Proteinase K concentration and incubation time. |
| Low target abundance | Increase hybridization/incubation time of the primary probe/antibody. | |
| Inactive HRP enzyme | Use fresh H₂O₂ and ensure proper storage of HRP conjugates. | |
| Suboptimal tyramide concentration | Titrate the Cy7-tyramide working solution (try concentrations from 1:25 to 1:200). | |
| High Background | Endogenous peroxidase activity | Ensure adequate quenching with 3% H₂O₂ after rehydration. |
| Non-specific antibody/probe binding | Increase the stringency of post-hybridization/incubation washes. Increase blocking time or use a different blocking agent. | |
| Excess tyramide deposition | Decrease the tyramide incubation time or dilute the tyramide working solution further. | |
| Uneven Staining | Incomplete deparaffinization | Ensure complete removal of wax with fresh xylene. |
| Tissue drying out during incubations | Use a humidified chamber for all incubation steps. | |
| Air bubbles under the coverslip | Apply reagents and coverslips carefully to avoid trapping air. |
Conclusion
This compound signal amplification is a highly effective method for enhancing the sensitivity and specificity of spatial transcriptomics experiments. By leveraging the near-infrared spectral properties of Cy7, researchers can overcome challenges associated with tissue autofluorescence and achieve high-quality spatial maps of gene expression, even for low-abundance transcripts. The detailed protocols and troubleshooting guide provided in this document offer a solid foundation for the successful implementation of Cy7 TSA in a variety of spatial transcriptomics applications, ultimately enabling a deeper understanding of the complex molecular landscapes of biological tissues.
References
Application Notes and Protocols for Antibody Stripping in Sequential TSA Staining
For researchers, scientists, and drug development professionals engaged in multiplex immunofluorescence (mIF), sequential Tyramide Signal Amplification (TSA) staining is a powerful technique to visualize multiple markers on a single tissue section. A critical step in this process is the effective stripping of primary and secondary antibodies after each round of staining to prevent antibody cross-reactivity, while preserving the covalently deposited fluorophore from the previous cycle.[1][2][3] This document provides detailed protocols for antibody stripping and guidance on optimizing this crucial step for robust and reproducible results.
Introduction to Antibody Stripping in Sequential TSA
Sequential mIF with TSA involves iterative cycles of antibody incubation, TSA-fluorophore deposition, and subsequent removal of the antibody complex before the next round of staining.[4] The tyramide molecule, once activated by horseradish peroxidase (HRP), forms a covalent bond with tyrosine residues in proximity to the epitope, ensuring that the fluorescent signal is retained during the stripping process.[3] The primary goal of the stripping step is to completely elute the primary and secondary antibodies from the previous cycle without affecting the integrity of the tissue or the antigenicity of the target for the next round.
The choice of stripping method can significantly impact the quality of multiplex staining. Harsh methods may lead to tissue damage or loss of antigenicity, while incomplete stripping can result in false-positive signals. Therefore, careful selection and optimization of the stripping protocol are paramount. The two most common approaches are heat-induced antibody stripping and milder chemical stripping methods.
Experimental Protocols
This section details two primary methods for antibody stripping: a heat-induced method and a gentler chemical elution method. It is recommended to validate the stripping efficiency for your specific antibodies and tissue types.
Protocol 1: Heat-Induced Antibody Stripping
This is a widely used and effective method that often combines antibody stripping with antigen retrieval for the subsequent antibody staining cycle.
Materials:
-
Stripping Buffer: 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0
-
Microwave oven, steamer, or water bath
-
Coplin jars or slide staining containers
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST) or TBS with 0.1% Tween-20 (TBST)
Procedure:
-
Following TSA fluorophore incubation and washing, immerse the slides in a Coplin jar containing the stripping buffer.
-
Heat the slides in a microwave oven. A common protocol is to bring the solution to a boil and then maintain a sub-boiling temperature for 10-15 minutes. Alternatively, a steamer or water bath can be used at 95-100°C for 10-20 minutes.
-
After heating, allow the slides to cool down to room temperature for at least 30 minutes.
-
Wash the slides thoroughly with wash buffer (e.g., PBST or TBST) three times for 5 minutes each with gentle agitation.
-
The slides are now ready for the blocking and primary antibody incubation step of the next staining cycle.
Protocol 2: Chemical Antibody Stripping (Gentle Method)
This method is suitable for more delicate tissues that may be damaged by heat. It often employs a low pH glycine-based buffer or a buffer containing reducing agents.
Materials:
-
Stripping Buffer: Glycine-SDS, pH 2.0 (e.g., 0.1 M Glycine, 0.1% SDS, adjust pH to 2.0) or a buffer containing β-mercaptoethanol.
-
Wash Buffer: PBS or TBS
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Coplin jars or slide staining containers
Procedure:
-
After TSA fluorophore incubation and washing, immerse the slides in the chemical stripping buffer.
-
Incubate at room temperature for 15-30 minutes with gentle agitation.
-
Wash the slides twice with PBS or TBS for 5 minutes each.
-
If using a low pH stripping buffer, neutralize the slides by incubating in a neutralization buffer for 5 minutes.
-
Wash the slides thoroughly with wash buffer (e.g., PBST or TBST) three times for 5 minutes each.
-
The slides are now ready for the next round of staining.
Validation of Stripping Efficiency
To ensure the complete removal of the previous antibody complex, a control should be performed. After the stripping procedure, incubate the slide with the secondary antibody and the TSA fluorophore of the next cycle, but omit the primary antibody. An absence of signal indicates successful stripping.
Data Presentation: Comparison of Stripping Methods
The selection of a stripping method depends on the tissue type, the antibodies used, and the specific experimental requirements. The following table summarizes the key characteristics of the two main stripping protocols.
| Feature | Heat-Induced Stripping | Chemical Stripping |
| Principle | Denaturation of antibodies through heat | Disruption of antigen-antibody interactions via low pH or reducing agents |
| Common Reagents | Sodium Citrate (pH 6.0), Tris-EDTA (pH 9.0) | Glycine-SDS (pH 2.0), β-mercaptoethanol |
| Typical Conditions | 95-100°C for 10-20 minutes | Room temperature for 15-30 minutes |
| Advantages | Highly effective, combines stripping and antigen retrieval | Gentle on tissue, preserves morphology of fragile samples |
| Disadvantages | Can damage delicate tissues, potential for antigen degradation with repeated cycles | May be less effective for high-affinity antibodies, may require neutralization step |
| Best Suited For | Robust tissues (e.g., FFPE sections), routine multiplexing | Fragile tissues (e.g., brain, skin), heat-sensitive epitopes |
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the general workflow for sequential TSA staining, incorporating the antibody stripping step.
Caption: Workflow of sequential TSA staining with antibody stripping.
The diagram below illustrates the molecular mechanism of antibody stripping in the context of TSA staining.
Caption: Mechanism of antibody stripping in TSA staining.
References
- 1. Optimization of a thermochemical antibody stripping method for enhanced tyramide signal amplification-based opal multiplex immunohistochemistry in fragile tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming the 4 Key Challenges in Multiplex IHC – Expert Insights | Atlas Antibodies [atlasantibodies.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes: Cy7 Tyramide for Enhanced Intracellular Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular flow cytometry is a powerful technique for the single-cell analysis of intracellular proteins, enabling the elucidation of cellular signaling pathways and the identification of rare cell populations. However, the detection of low-abundance targets, such as transcription factors and phosphorylated signaling proteins, can be challenging due to low signal-to-noise ratios. Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a robust method to overcome this limitation. When combined with a near-infrared fluorophore like Cy7, this technique offers a highly sensitive approach for intracellular protein detection, minimizing the impact of cellular autofluorescence.
This document provides detailed application notes and protocols for the use of Cy7 tyramide in intracellular flow cytometry.
Principle of Tyramide Signal Amplification (TSA)
TSA is an enzyme-mediated detection method that significantly enhances signal intensity. The core principle involves the use of Horseradish Peroxidase (HRP) conjugated to a secondary antibody. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of the fluorescently labeled tyramide substrate into a highly reactive radical. These radicals then covalently bind to tyrosine residues on proteins in the immediate vicinity of the HRP enzyme. This localized deposition of numerous fluorophores results in a substantial amplification of the signal at the site of the target protein.[1][2][3] The use of Cy7, a near-infrared dye, is particularly advantageous as it emits in a spectral range where cellular autofluorescence is minimal, thereby improving the signal-to-noise ratio.[2][4]
Key Advantages of this compound in Intracellular Flow Cytometry
-
Enhanced Sensitivity: Achieves up to a 100-fold increase in signal amplification, enabling the detection of low-abundance intracellular targets that are often undetectable by conventional staining methods.
-
Improved Signal-to-Noise Ratio: The near-infrared emission of Cy7 minimizes interference from cellular autofluorescence, leading to clearer and more reliable data.
-
Conservation of Primary Antibodies: The significant signal amplification allows for the use of higher dilutions of primary antibodies, reducing reagent costs and minimizing potential background from non-specific antibody binding.
-
Detection of Rare Events: The enhanced sensitivity is critical for identifying and characterizing rare cell populations, such as antigen-specific T-cells, circulating tumor cells, or stem cells.
Applications in Research and Drug Development
-
Signal Transduction Pathway Analysis: Enables the sensitive detection of phosphorylated proteins and other signaling molecules, even with subtle changes in expression, providing deeper insights into drug efficacy and mechanism of action.
-
Immunophenotyping: Allows for the detailed characterization of heterogeneous cell populations, including rare immune cell subsets, based on the expression of intracellular markers.
-
Biomarker Discovery: Facilitates the identification and validation of low-abundance protein biomarkers in various disease models.
-
Minimal Residual Disease (MRD) Detection: Offers a highly sensitive method for detecting rare cancer cells, which is crucial for monitoring treatment response and predicting relapse.
Experimental Workflow and Signaling Pathway
Experimental Workflow for Intracellular Staining with this compound TSA
References
Cy7 Tyramide Workflow for Automated Slide Stainers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful technique for enhancing signal intensity in immunohistochemistry (IHC) and immunofluorescence (IF) applications.[1][2] This method can boost detection sensitivity by up to 100-fold compared to conventional methods, making it ideal for detecting low-abundance protein targets.[1][2] The technology utilizes horseradish peroxidase (HRP) to catalyze the deposition of labeled tyramide molecules in close proximity to the target epitope.[1] The activated tyramide forms covalent bonds with nearby tyrosine residues, resulting in a highly amplified and localized signal.
This application note provides a detailed protocol for utilizing Cy7 tyramide in automated slide staining workflows. Cy7 is a near-infrared (NIR) fluorophore, and its use with TSA offers significant advantages, including reduced background autofluorescence from tissues and the ability to incorporate it into multiplex IHC (mIHC) panels. The automation of this workflow on platforms such as the Leica BOND RX or Ventana DISCOVERY ULTRA ensures high reproducibility, increased throughput, and standardization of staining procedures.
Principle of Tyramide Signal Amplification (TSA)
The TSA process involves a series of steps that lead to the covalent deposition of a fluorophore-conjugated tyramide at the site of the antigen of interest. This enzymatic amplification method significantly increases the signal-to-noise ratio, allowing for the detection of proteins that are difficult to visualize with standard IHC techniques.
The key steps are:
-
Primary Antibody Incubation: An unconjugated primary antibody binds to the target antigen.
-
Secondary Antibody-HRP Incubation: An HRP-conjugated secondary antibody binds to the primary antibody.
-
Tyramide Deposition: In the presence of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the Cy7-labeled tyramide into a highly reactive radical.
-
Covalent Bonding: This reactive tyramide radical covalently binds to electron-rich amino acid residues, primarily tyrosine, on and near the target protein. This covalent bond ensures the signal is stable and localized.
This robust signal deposition allows for the stripping of the primary and secondary antibodies while the fluorescent signal remains, a key feature for enabling multiplex staining protocols.
Experimental Protocols
I. Pre-Staining Preparation
-
Slide Preparation: Use formalin-fixed paraffin-embedded (FFPE) tissue sections mounted on positively charged slides.
-
Baking: Bake slides at 60°C for at least 30 minutes to ensure tissue adhesion.
-
Reagent Preparation:
-
Prepare fresh dilutions of primary and secondary antibodies according to the optimized concentrations (see Table 1).
-
Prepare the this compound working solution by diluting the stock solution (typically 1:50 to 1:100) in the provided amplification buffer containing hydrogen peroxide. This solution should be prepared fresh and protected from light.
-
II. Automated Staining Protocol for Leica BOND RX
This protocol provides a general framework. Specific parameters should be optimized for each antibody and tissue type. The BOND RX system allows for customizable protocols, offering flexibility in incubation times and reagent application.
References
Integrating Cy7 Tyramide for Robust 7-Color Multiplex Immunofluorescence
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Multiplex immunofluorescence (mIF) has become an indispensable tool in spatial biology, allowing for the simultaneous visualization of multiple biomarkers within a single tissue section.[1] This technique provides crucial insights into the cellular composition and spatial organization of the tumor microenvironment, aiding in the discovery of novel therapeutic targets and predictive biomarkers.[2][3][4] Tyramide signal amplification (TSA) technology has significantly advanced mIF by enabling the detection of low-abundance proteins and allowing the use of primary antibodies from the same host species.[5] This application note provides a detailed protocol for integrating Cy7 tyramide into a 7-color multiplex immunofluorescence panel, leveraging its near-infrared (NIR) fluorescence to minimize autofluorescence and enhance signal detection.
The core of this methodology is the sequential detection of antigens using primary antibodies, followed by horseradish peroxidase (HRP)-conjugated secondary antibodies. The HRP enzyme catalyzes the deposition of fluorophore-conjugated tyramide molecules, which covalently bind to tyrosine residues near the target antigen. This covalent bond allows for the removal of the primary and secondary antibodies through heat-induced stripping, preparing the tissue for the next round of staining without significant signal loss from the previously deposited fluorophore.
Key Advantages of Integrating this compound:
-
Reduced Autofluorescence: Tissues can exhibit significant autofluorescence in the visible spectrum. Cy7, with its excitation and emission in the near-infrared range, helps to circumvent this issue, leading to a better signal-to-noise ratio.
-
Expanded Multiplexing Capability: The distinct spectral properties of Cy7 allow for its integration into a 7-color panel with minimal spectral overlap with other commonly used fluorophores.
-
High Signal Amplification: TSA provides a significant boost in signal intensity, enabling the detection of proteins with low expression levels.
Experimental Workflow Overview
The following diagram outlines the sequential workflow for a 7-color multiplex immunofluorescence experiment incorporating this compound.
Caption: Iterative workflow for 7-color multiplex immunofluorescence with this compound.
Tyramide Signal Amplification (TSA) Pathway
The diagram below illustrates the enzymatic reaction that underpins the tyramide signal amplification process.
Caption: Mechanism of Tyramide Signal Amplification (TSA).
Detailed Experimental Protocol
This protocol is optimized for formalin-fixed paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 times for 10 minutes each.
-
Incubate in 100% Ethanol: 2 times for 5 minutes each.
-
Incubate in 95% Ethanol: 2 times for 5 minutes each.
-
Incubate in 70% Ethanol: 2 times for 5 minutes each.
-
Rinse in deionized water for 5 minutes.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in an appropriate antigen retrieval buffer (e.g., 10 mM sodium citrate (B86180), pH 6.0 or Tris-EDTA, pH 9.0).
-
Heat the buffer with the slides to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature for at least 30 minutes.
-
Rinse slides in deionized water and then in 1X TBST (Tris-buffered saline with 0.05% Tween 20).
3. Staining Cycle (for Markers 1-6):
This cycle is repeated for each of the first six antibodies.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with 1X TBST.
-
Blocking: Incubate with a suitable blocking buffer (e.g., 5% BSA in TBST) for 60 minutes at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate for 60 minutes at room temperature or overnight at 4°C.
-
Washing: Wash slides with 1X TBST three times for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (specific to the primary antibody host species) for 30 minutes at room temperature.
-
Washing: Wash slides with 1X TBST three times for 5 minutes each.
-
Tyramide Signal Amplification: Incubate with the corresponding fluorophore-conjugated tyramide (e.g., Opal fluorophores) at the recommended dilution for 10 minutes at room temperature, protected from light.
-
Washing: Wash slides with 1X TBST three times for 5 minutes each.
-
Antibody Stripping: Perform microwave treatment by bringing the slides to a boil in 10 mM sodium citrate buffer (pH 6.0) and maintaining a sub-boiling temperature for 10 minutes. Alternatively, a hybridization oven can be used to heat slides to 98°C for antibody removal, which may better preserve the integrity of fragile tissues. Allow slides to cool to room temperature.
4. Final Staining Round (Marker 7 with this compound):
-
Repeat steps 3.1 to 3.8, using the primary antibody for the 7th marker and Cy7-conjugated tyramide for signal amplification.
-
Do not perform the antibody stripping step after the final tyramide deposition.
5. Nuclear Counterstaining and Mounting:
-
Incubate the slides with a DAPI solution for 5 minutes at room temperature, protected from light.
-
Wash slides with 1X TBST and then with deionized water.
-
Mount coverslips using an aqueous mounting medium.
6. Imaging and Spectral Unmixing:
-
Acquire images using a multispectral imaging system.
-
Create a spectral library using single-stained slides for each fluorophore, including DAPI and a slide with no staining to capture autofluorescence.
-
Perform spectral unmixing to separate the signals from each fluorophore and remove autofluorescence.
Data and Panel Optimization
Successful multiplexing heavily relies on careful optimization of the antibody panel and staining conditions.
Antibody and Fluorophore Selection:
The choice of fluorophore for each target should consider the antigen abundance and the fluorophore's brightness. It is often recommended to pair brighter fluorophores with less abundant targets. The staining sequence can also impact signal intensity, and different sequences should be tested during panel optimization.
| Parameter | Recommendation | Rationale |
| Antibody Validation | Validate each primary antibody by single-plex chromogenic IHC or immunofluorescence to confirm specificity and optimal staining conditions. | Ensures that the antibody performs as expected before inclusion in the multiplex panel. |
| Antibody Concentration | Titrate each primary antibody to determine the optimal dilution for the TSA-based assay, which may differ from standard IHC/IF. | High antibody concentrations can lead to non-specific staining and increased background. |
| Staining Sequence | Test different staining orders, especially for co-localized markers, to mitigate potential steric hindrance or the "umbrella effect". | The deposition of tyramide can mask epitopes for subsequent antibodies. |
| Fluorophore Assignment | Assign fluorophores with consideration of their spectral properties and the expression level of the target antigen. | To minimize spectral overlap and ensure adequate signal for low-expression targets. |
Spectral Properties of a Representative 7-Color Panel:
| Fluorophore | Excitation (nm) | Emission (nm) | Color |
| DAPI | 358 | 461 | Blue |
| Opal 520 | 494 | 520 | Green |
| Opal 570 | 550 | 570 | Yellow |
| Opal 620 | 588 | 617 | Orange |
| Opal 650 | 629 | 651 | Red |
| Opal 690 | 661 | 685 | Far-Red |
| Cy7 | 750 | 773 | Near-Infrared |
Note: Excitation and emission maxima are approximate and can vary slightly.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | - Incomplete peroxidase blocking- Suboptimal antibody dilution- Insufficient washing | - Ensure complete inactivation of endogenous peroxidases.- Further titrate primary antibody concentration.- Increase the duration and number of wash steps. |
| Weak or No Signal | - Inefficient antigen retrieval- Low primary antibody concentration- Inactive HRP enzyme | - Optimize antigen retrieval buffer and incubation time/temperature.- Increase primary antibody concentration or incubation time.- Use fresh HRP-conjugated secondary antibody and tyramide reagent. |
| Spectral Overlap | - Inadequate filter sets- Improperly generated spectral library | - Use a multispectral imaging system with appropriate filters.- Ensure the spectral library is accurately created with single-stained controls for each fluorophore. |
| Tissue Damage | - Harsh antigen retrieval- Repeated harsh antibody stripping | - Reduce the temperature or duration of antigen retrieval.- Consider alternative, less harsh stripping methods, such as a hybridization oven-based approach. |
Conclusion
The integration of this compound into a 7-color multiplex immunofluorescence panel offers a robust method for comprehensive in-situ analysis of complex biological systems. The near-infrared properties of Cy7 are particularly advantageous for minimizing tissue autofluorescence. By following a carefully optimized protocol, researchers can achieve high-quality, reproducible results, enabling a deeper understanding of the spatial relationships between multiple biomarkers within a single tissue section. This powerful technique is poised to accelerate research and development in immuno-oncology and other complex diseases.
References
- 1. 7 Color Multiplex Immunofluorescence for Spatial Biology with a Digital Slide Scanner [zeiss.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Multiplex Immunofluorescence Tyramide Signal Amplification for Immune Cell Profiling of Paraffin-Embedded Tumor Tissues [frontiersin.org]
- 4. Multiplex Immunofluorescence Tyramide Signal Amplification for Immune Cell Profiling of Paraffin-Embedded Tumor Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Cy7 Tyramide Staining: Technical Support & Troubleshooting
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the common issue of high background signal in Cy7 tyramide staining protocols.
Understanding the Workflow: Tyramide Signal Amplification (TSA)
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive method used to detect low-abundance targets in applications like immunohistochemistry (IHC) and immunofluorescence (IF).[1] The process relies on horseradish peroxidase (HRP) to catalyze the deposition of fluorophore-conjugated tyramide molecules at the site of the target antigen, significantly amplifying the signal.[2][3]
Caption: Workflow of Tyramide Signal Amplification (TSA) for immunofluorescence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of high background with Cy7-Tyramide staining?
High background can obscure specific signals and lead to false-positive results. The most frequent causes include:
-
Endogenous Peroxidase Activity: Some tissues, like the kidney, liver, or highly vascularized areas, contain endogenous peroxidases that can prematurely activate the tyramide reagent, causing non-specific signal deposition.[2][4]
-
Improper Antibody Concentration: Using primary or HRP-conjugated secondary antibodies at concentrations that are too high is a primary cause of nonspecific binding and background.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can lead to antibodies adhering to unintended locations on the tissue.
-
Excessive Tyramide Incubation: Tyramide concentration may be too high, or the reaction time may be too long, leading to the diffusion and non-specific binding of the activated tyramide radicals.
-
Tissue Autofluorescence: Some tissues possess natural fluorescence (autofluorescence), which can interfere with the signal from the Cy7 dye.
-
Inadequate Washing: Insufficient washing between steps fails to remove unbound antibodies and other reagents, contributing to background noise.
-
Drying of Sections: Allowing tissue sections to dry out during the staining process can cause non-specific antibody attachment due to local changes in ionic charges.
Q2: How can I identify the source of the high background?
Running a set of negative controls is crucial for pinpointing the step in your protocol that is causing the high background.
| Control Experiment | Purpose | Potential Cause if Background is Observed |
| No Primary Antibody | To check for non-specific binding of the HRP-conjugated secondary antibody. | Secondary antibody cross-reactivity or concentration is too high. |
| No Secondary Antibody | To check for issues with the tyramide reaction itself. | Endogenous peroxidase activity in the tissue. |
| Unstained Tissue | To check for inherent fluorescence in the sample. | Tissue autofluorescence. |
Q3: How do I effectively block endogenous peroxidase activity?
Quenching, or inactivating, endogenous peroxidases is a critical first step. This is typically done by treating the tissue with a hydrogen peroxide (H₂O₂) solution before applying the primary antibody.
Experimental Protocol: Peroxidase Quenching
-
After deparaffinization and rehydration, immerse slides in a freshly prepared H₂O₂ solution.
-
Incubate for the recommended duration at room temperature.
-
Rinse the slides thoroughly with PBS (3 x 5 minutes) to remove all residual H₂O₂.
-
Proceed with the antigen retrieval step, if required by your protocol.
Optimization of H₂O₂ Quenching
| H₂O₂ Concentration | Recommended Incubation Time | Notes and Considerations |
| 0.3% H₂O₂ in PBS | 15-30 minutes | Recommended for routine applications and for sensitive antigens or cell surface proteins that may be damaged by higher concentrations. |
| 1% H₂O₂ in PBS | 20 minutes | A common concentration for effective quenching. |
| 3% H₂O₂ in PBS or Methanol (B129727) | 5-10 minutes | Very effective but can potentially damage certain epitopes. Using methanol as a diluent may be better for preserving the morphology of blood smears. |
Caution: High concentrations of H₂O₂ can damage tissue or antigens. It is essential to optimize the concentration and incubation time for your specific tissue and target.
Q4: How should I optimize the concentrations of my antibodies and Cy7-tyramide?
The high sensitivity of TSA means that reagent concentrations must be carefully optimized. Often, concentrations are significantly lower than those used in standard immunofluorescence.
Experimental Protocol: Reagent Titration
-
Primary Antibody: Begin by diluting your primary antibody 5- to 50-fold more than you would for a conventional IF experiment. Perform a dilution series (e.g., 1:500, 1:1000, 1:2000, 1:4000) while keeping the secondary antibody and tyramide concentrations constant.
-
Secondary Antibody: Using the optimal primary antibody dilution, perform a similar titration for the HRP-conjugated secondary antibody.
-
Cy7-Tyramide: Finally, using the optimal antibody concentrations, optimize the Cy7-tyramide working solution concentration and/or reduce the incubation time (e.g., from 10 minutes down to 5, 3, or 1 minute).
Recommended Adjustments for TSA
| Reagent | Recommended Adjustment from Standard IF | Example Starting Dilution Range |
| Primary Antibody | Decrease concentration 5x - 50x | 1:1,000 to 1:10,000 |
| HRP-Secondary Antibody | Decrease concentration 2x - 10x | 1:500 to 1:2,000 |
| Cy7-Tyramide | Decrease concentration or incubation time | 1:100 (standard) or shorten time to <10 min |
Q5: What is the best blocking strategy to reduce non-specific binding?
Proper blocking saturates non-specific binding sites, preventing antibodies from adhering to them.
Experimental Protocol: Blocking
-
After antigen retrieval and peroxidase quenching, wash the slides in a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Cover the tissue section with a blocking buffer. Common choices include:
-
Normal Serum: Use serum from the same species in which the secondary antibody was raised (e.g., use normal goat serum if you have a goat anti-rabbit secondary). This is generally considered very effective.
-
Bovine Serum Albumin (BSA): A 1-5% BSA solution is a widely used and effective alternative.
-
-
Incubate in a humidified chamber for at least 30-60 minutes at room temperature.
-
Drain the blocking buffer from the slide before applying the primary antibody (diluted in blocking buffer).
Advanced Troubleshooting Guide
If you have optimized the steps above and still face high background, consider the following points. This flowchart provides a logical path for diagnosing persistent issues.
Caption: Troubleshooting decision tree for high background in Cy7-TSA staining.
Summary of Troubleshooting Strategies
| Symptom | Potential Cause | Recommended Solution |
| Diffuse background across the entire slide, even in "no primary Ab" control. | Endogenous peroxidase activity. | Implement or optimize the H₂O₂ quenching step (e.g., 0.3-3% H₂O₂ for 10-30 min). |
| Signal is excessively bright, with "bleeding" into adjacent cellular areas. | - Primary/secondary antibody concentration too high. - Tyramide concentration too high or incubation time too long. | Titrate all reagents. Significantly decrease primary antibody concentration (5-50x). Shorten tyramide incubation time to 1-5 minutes. |
| High background that is specific to certain tissue structures (e.g., red blood cells, connective tissue). | - Endogenous peroxidases in blood cells. - Tissue autofluorescence (e.g., from collagen/elastin). | Ensure thorough H₂O₂ quenching. Consider using an autofluorescence quenching reagent after secondary antibody incubation. |
| Background appears after primary antibody step but not in "no primary Ab" control. | - Primary antibody concentration too high. - Insufficient or ineffective blocking. | Decrease primary antibody concentration. Increase blocking time to 60 minutes or change blocking agent (e.g., from BSA to normal serum). |
| Patchy or inconsistent background across the tissue section. | Tissue section dried out at some point during staining. | Ensure slides are kept in a humidified chamber during all incubation steps and that sufficient reagent volume is used to cover the tissue. |
References
Technical Support Center: Troubleshooting Tyramide Signal Amplification (TSA)
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of weak or no signal in Tyramide Signal Amplification (TSA) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I getting no signal or a very weak signal in my TSA experiment?
Several factors can contribute to a weak or absent signal. The primary areas to investigate are antibody performance, tissue processing and antigen retrieval, reagent handling, and the amplification step itself. A systematic approach to troubleshooting is often the most effective.
Q2: How can I determine if my primary or secondary antibody is the problem?
-
Primary Antibody:
-
Validation: Ensure the primary antibody is validated for the application (e.g., immunohistochemistry, immunofluorescence).
-
Concentration: The optimal concentration for TSA may be 5 to 100 times more dilute than for standard immunodetection methods. You may need to perform a titration to find the optimal concentration.
-
Incubation Time & Temperature: Inadequate incubation time or suboptimal temperature can lead to weak signals. Try increasing the incubation time (e.g., overnight at 4°C) or temperature (e.g., 1-2 hours at room temperature).
-
-
Secondary Antibody:
-
Specificity: Confirm the HRP-conjugated secondary antibody is appropriate for the host species of the primary antibody.
-
Activity: Test the HRP activity of the secondary antibody using a known positive control slide or a dot blot.
-
Q3: Could my tissue preparation or antigen retrieval method be the cause of the weak signal?
Yes, tissue fixation and antigen retrieval are critical steps.
-
Fixation: Over-fixation of tissue with formalin can mask the antigen, preventing the primary antibody from binding. Consider optimizing the fixation time or using a different fixative.
-
Antigen Retrieval: The method of heat-induced epitope retrieval (HIER) is crucial. The choice of retrieval buffer (e.g., citrate (B86180) or EDTA) and the heating time/temperature need to be optimized for your specific antigen. An insufficient retrieval can lead to a weak signal.
Q4: How can I check if the tyramide amplification step is working correctly?
-
Reagent Viability: Ensure the tyramide reagent and hydrogen peroxide have not expired and have been stored correctly. Prepare the tyramide working solution fresh just before use.
-
HRP Inactivation: After primary and HRP-conjugated secondary antibody incubation, all endogenous peroxidase activity must be quenched. Insufficient quenching can lead to non-specific signal, while overly harsh quenching can damage the epitope. A 3% hydrogen peroxide solution in methanol (B129727) or PBS for 10-15 minutes is a common starting point.
-
Tyramide Incubation Time: The incubation time for the tyramide reagent is typically short (5-10 minutes). Extending this time may increase the signal, but it can also increase background.
Q5: What are common sources of high background, and how can I reduce them?
High background can mask a weak signal. Common causes include:
-
Endogenous Peroxidase Activity: Tissues like the kidney, liver, and spleen have high endogenous peroxidase activity that must be quenched before applying the HRP-conjugated antibody.
-
Endogenous Biotin (B1667282): If using a streptavidin-HRP conjugate, endogenous biotin in tissues like the kidney and liver can cause background staining. Use an avidin/biotin blocking kit.
-
Hydrophobic Interactions: Use a protein block (e.g., normal serum from the same species as the secondary antibody or bovine serum albumin) to prevent non-specific antibody binding.
Experimental Protocols & Data
General Tyramide Signal Amplification Protocol
This is a generalized protocol and may require optimization for your specific target and sample type.
-
Deparaffinization and Rehydration: Dewax paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0).
-
Peroxidase Quenching: Incubate sections in 3% H₂O₂ in PBS for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimized dilution and time/temperature. Rinse with PBS.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody. Rinse with PBS.
-
Tyramide Amplification: Incubate with the fluorophore-conjugated tyramide reagent for 5-10 minutes. Rinse thoroughly with PBS.
-
Counterstaining and Mounting: Counterstain with DAPI (if desired) and mount with an appropriate mounting medium.
Troubleshooting Data Tables
Table 1: Recommended Starting Dilutions for Antibodies in TSA
| Antibody Type | Standard IHC/IF Dilution | TSA Starting Dilution Range |
| Primary Antibody | 1:100 - 1:500 | 1:500 - 1:5000 |
| HRP-conjugated 2° Ab | 1:200 - 1:1000 | 1:500 - 1:2000 |
Table 2: Common Incubation Times and Temperatures
| Step | Temperature | Duration | Notes |
| Peroxidase Quenching | Room Temperature | 10 - 15 minutes | |
| Blocking | Room Temperature | 30 - 60 minutes | |
| Primary Antibody | 4°C | Overnight | Or 1-2 hours at Room Temperature |
| Secondary Antibody | Room Temperature | 30 - 60 minutes | |
| Tyramide Amplification | Room Temperature | 5 - 10 minutes | Protect from light. |
Visualizations
Caption: A generalized workflow for Tyramide Signal Amplification (TSA) experiments.
Caption: A troubleshooting flowchart for weak or no signal in TSA experiments.
Caption: A simplified MAPK signaling pathway, where TSA can detect phosphorylated proteins.
Technical Support Center: Optimizing Primary Antibody Dilution for Cy7 Tyramide IHC
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize primary antibody dilution for Cy7 tyramide-based immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: Why is optimizing primary antibody dilution critical for Tyramide Signal Amplification (TSA) IHC?
Optimizing the primary antibody dilution is crucial in TSA-IHC to achieve a high signal-to-noise ratio.[1] Due to the high sensitivity of TSA, using a primary antibody concentration that is too high can lead to excessive signal amplification, resulting in high background and reduced resolution.[2] Conversely, a dilution that is too high will result in a weak or absent signal.[3] Proper titration ensures specific staining of the target antigen with minimal background noise.[1]
Q2: How does Tyramide Signal Amplification (TSA) work?
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive detection method used in IHC.[4] The technique relies on horseradish peroxidase (HRP) conjugated to a secondary antibody. In the presence of hydrogen peroxide, HRP activates a fluorophore-labeled tyramide substrate, such as this compound. This activated tyramide then covalently binds to tyrosine residues on proteins in the immediate vicinity of the target epitope. This process deposits a large number of fluorophores at the site of the antigen, significantly amplifying the signal.
Q3: What is a typical starting dilution for a primary antibody in this compound IHC?
Due to the signal amplification from the tyramide reagent, the optimal primary antibody concentration for TSA-IHC is typically much lower than that used in conventional IHC. It is often recommended to start with a dilution that is 5- to 50-fold higher (i.e., more dilute) than the concentration used for standard fluorescent or chromogenic IHC. For example, if a 1:500 dilution is used in traditional IHC, a starting point for TSA-IHC could be 1:2500 to 1:25000. However, the optimal dilution must be determined empirically for each antibody and tissue type.
Q4: Can I use the same primary antibody dilution for different tissues?
It is not recommended. The optimal primary antibody dilution can be tissue-specific, as antigen expression levels and tissue morphology can vary. Therefore, it is best practice to perform an antibody titration for each new tissue type to ensure optimal results.
Q5: How does the choice of primary antibody affect the outcome of this compound IHC?
The success of your experiment is highly dependent on the quality of the primary antibody. Key factors to consider include:
-
Specificity: The antibody should specifically bind to the target antigen with minimal off-target binding to produce clean and interpretable results.
-
Validation: Ensure the primary antibody has been validated for use in IHC applications. An antibody that works in one application, like Western blotting, may not be suitable for IHC due to differences in protein conformation.
-
Host Species: The host species of the primary antibody should be different from the species of the sample tissue to avoid cross-reactivity of the secondary antibody with endogenous immunoglobulins.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background | Primary antibody concentration is too high. | Perform a primary antibody titration to determine the optimal, more dilute concentration. |
| Insufficient blocking of non-specific sites. | Increase the incubation time with the blocking serum. Using a serum from the same species as the secondary antibody is recommended. | |
| Endogenous peroxidase activity. | Before primary antibody incubation, quench endogenous peroxidases with a 3% hydrogen peroxide solution. | |
| Incubation time with this compound is too long. | Reduce the incubation time with the tyramide working solution. | |
| HRP conjugate concentration is too high. | High concentrations of HRP can lead to the formation of tyramide dimers, which can increase background. It is important to optimize the dilution of the HRP reagent. | |
| Weak or No Signal | Primary antibody concentration is too low. | Perform a primary antibody titration to determine the optimal, more concentrated dilution. |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit). | |
| Suboptimal antigen retrieval. | Optimize the antigen retrieval method, including the buffer composition (e.g., Citrate pH 6.0 or Tris-EDTA pH 9.0), temperature, and incubation time, as recommended by the primary antibody datasheet. | |
| Inactive secondary antibody or HRP enzyme. | Confirm the activity of the secondary antibody and HRP conjugate by testing them with a positive control. | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species. Also, run a control without the primary antibody to check for non-specific binding of the secondary antibody. |
| Tissue sections have dried out. | Keep tissue sections in a humidified chamber during incubations to prevent them from drying out. |
Experimental Protocols
Protocol: Primary Antibody Titration for this compound IHC
This protocol outlines the steps to determine the optimal dilution of a primary antibody for use with this compound signal amplification.
Materials:
-
Slide-mounted tissue sections
-
Primary antibody
-
HRP-conjugated secondary antibody
-
This compound reagent
-
Antigen retrieval buffer
-
Blocking solution (e.g., Normal Goat Serum)
-
Wash buffer (e.g., PBS-T)
-
Peroxidase quenching solution (e.g., 3% H2O2 in PBS)
-
DAPI counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) according to the primary antibody manufacturer's recommendations. Allow slides to cool.
-
Peroxidase Quenching: Incubate sections in 3% H2O2 for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Block non-specific binding by incubating the sections with a blocking solution for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Prepare a series of dilutions for the primary antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000, 1:16000). Apply each dilution to a separate tissue section and incubate overnight at 4°C in a humidified chamber. Include a negative control slide where the primary antibody is omitted.
-
Washing: Wash the slides three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Tyramide Signal Amplification: Prepare the this compound working solution according to the manufacturer's protocol. Apply the solution to the sections and incubate for 5-10 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 6.
-
Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the slides and mount with an appropriate mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope with the appropriate filter set for Cy7 and DAPI. Analyze the images to determine the primary antibody dilution that provides the best signal-to-noise ratio.
Visualizations
Caption: Tyramide Signal Amplification (TSA) Pathway
Caption: Primary Antibody Titration Workflow
References
Technical Support Center: Optimizing Cy7 Tyramide Signal Amplification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific deposition of Cy7 tyramide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tyramide Signal Amplification (TSA)?
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive detection method used in immunohistochemistry (IHC) and immunofluorescence (IF) to amplify signals.[1] The technique relies on horseradish peroxidase (HRP) to catalyze the deposition of labeled tyramide molecules at the site of the target antigen.[2][3] This enzymatic reaction results in a significant increase in signal intensity, allowing for the detection of low-abundance targets.[1][4]
Q2: What causes non-specific deposition of this compound?
Non-specific deposition of this compound, leading to high background staining, can arise from several factors:
-
Endogenous Peroxidase Activity: Some tissues contain endogenous peroxidases that can react with the tyramide substrate, causing signal deposition in the absence of the target-specific HRP.
-
Non-Specific Antibody Binding: The primary or secondary antibodies may bind to off-target sites in the tissue, leading to localized HRP activity and subsequent non-specific tyramide deposition.
-
Excessive Antibody Concentration: High concentrations of the primary or HRP-conjugated secondary antibody can increase non-specific binding and background signal.
-
Prolonged Tyramide Incubation: Extending the tyramide incubation time beyond the optimal duration can lead to the diffusion of reactive tyramide radicals and their deposition in non-target areas.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites in the tissue can result in unwanted antibody attachment and background.
-
Insufficient Washing: Inadequate washing between antibody and tyramide incubation steps can leave unbound reagents that contribute to background staining.
Q3: How can I be sure the signal I'm seeing is specific?
To confirm the specificity of your staining, it is crucial to include proper controls in your experiment. A key control is a "no primary antibody" slide, where the primary antibody is omitted, but all other steps, including the secondary antibody and tyramide amplification, are performed. Any signal observed on this control slide is likely due to non-specific binding of the secondary antibody or other components of the detection system.
Troubleshooting Guide: High Background with this compound
This guide provides a systematic approach to troubleshooting and resolving issues of high background and non-specific deposition in this compound staining protocols.
Problem: High background or non-specific staining observed.
Below is a troubleshooting workflow to identify and address the source of the high background.
Caption: Troubleshooting workflow for high background in this compound staining.
Detailed Troubleshooting Steps & Protocols
Endogenous Peroxidase Activity
Issue: Tissues rich in red blood cells or myeloperoxidase-containing cells can exhibit endogenous peroxidase activity, leading to false-positive signals.
Solution: Implement a peroxidase quenching step before primary antibody incubation.
Experimental Protocol: Peroxidase Quenching
-
After deparaffinization and rehydration, incubate slides in a solution of 1-3% hydrogen peroxide (H₂O₂) in methanol (B129727) or PBS for 10-30 minutes at room temperature.
-
Alternatively, for more robust quenching, treat with 0.02 N hydrochloric acid (HCl) for 10-20 minutes.
-
Wash the slides thoroughly with PBS (3 x 5 minutes) before proceeding with the blocking step.
| Quenching Agent | Concentration | Incubation Time | Efficacy |
| Hydrogen Peroxide (H₂O₂) | 1-3% in PBS/Methanol | 10-30 min | Moderate to High |
| Hydrochloric Acid (HCl) | 0.02 N | 10-20 min | High |
Table based on findings from a quantitative evaluation of peroxidase inhibitors.
Non-Specific Antibody Binding and Concentration
Issue: Suboptimal dilution of primary or secondary antibodies is a common cause of high background. The high sensitivity of TSA means that much lower antibody concentrations are required compared to conventional immunofluorescence.
Solution: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes the signal-to-noise ratio.
Experimental Protocol: Antibody Titration
-
Prepare a series of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000). TSA often allows for a 2- to 50-fold greater dilution than conventional methods.
-
For each primary antibody dilution, use a consistent, optimized dilution of the HRP-conjugated secondary antibody (a typical starting point is 1:500).
-
Process all slides under identical conditions.
-
Image the slides using the same acquisition parameters.
-
Evaluate the signal intensity of your target structure versus the background fluorescence. Select the dilution that provides the brightest specific signal with the lowest background.
| Primary Antibody Dilution | Signal Intensity | Background Intensity | Signal-to-Noise Ratio (Conceptual) |
| High Concentration (e.g., 1:100) | ++++ | +++ | Low |
| Optimal Concentration (e.g., 1:1000) | +++ | + | High |
| Low Concentration (e.g., 1:5000) | + | + | Low |
This table provides a conceptual representation of the expected outcome of an antibody titration experiment.
Tyramide Reaction Conditions
Issue: The duration of the tyramide reaction is critical. Excessive incubation can cause the reactive tyramide to diffuse and bind non-specifically, increasing background.
Solution: Optimize the tyramide incubation time.
Experimental Protocol: Tyramide Incubation Time Optimization
-
Prepare several identical slides up to the tyramide signal amplification step.
-
Incubate each slide with the this compound working solution for a different amount of time (e.g., 2, 5, 10, and 15 minutes).
-
Stop the reaction by washing thoroughly with PBS.
-
Image all slides with identical settings.
-
Determine the incubation time that yields the best signal-to-noise ratio.
| Incubation Time | Signal Intensity | Background Intensity | Signal-to-Noise Ratio (Conceptual) |
| 2 minutes | + | + | Low |
| 5 minutes | +++ | + | High |
| 10 minutes | ++++ | ++ | Moderate |
| 15 minutes | ++++ | +++ | Low |
This table illustrates the conceptual relationship between incubation time and signal-to-noise ratio.
Blocking and Washing
Issue: Ineffective blocking or insufficient washing can lead to non-specific antibody binding and high background.
Solution: Ensure your blocking and washing steps are robust.
Recommended Protocol:
-
Blocking: Incubate your slides for at least 1 hour at room temperature in a suitable blocking buffer. Common blocking agents include normal serum from the same species as the secondary antibody (e.g., 5% normal goat serum) or a protein-based blocker like Bovine Serum Albumin (BSA).
-
Washing: After antibody and tyramide incubations, wash slides thoroughly. A typical wash consists of 3-4 changes of a wash buffer (e.g., PBS with 0.1% Tween-20) for 5 minutes each.
Visualizing the TSA Mechanism and Workflow
The following diagrams illustrate the Tyramide Signal Amplification mechanism and a typical experimental workflow.
References
- 1. medium.com [medium.com]
- 2. Tyramide signal amplification for analysis of kinase activity by intracellular flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SuperBoostキットによるTyramideシグナル増幅 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Tyramide Signal Amplification (TSA) for Multiplex IHC - Creative Diagnostics [qbd.creative-diagnostics.com]
Technical Support Center: Effective Blocking of Endogenous Peroxidase Activity
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the effective blocking of endogenous peroxidase activity in various immunoassays, particularly immunohistochemistry (IHC).
Troubleshooting Guide
High background staining is a common issue that can obscure specific signals and lead to misinterpretation of results. One of the primary causes is the presence of endogenous peroxidases in tissues, which can react with chromogenic substrates used in horseradish peroxidase (HRP)-based detection systems.[1] This is particularly problematic in tissues with a high blood content or significant granulocyte infiltration.[1]
Issue 1: High Background Staining Across the Entire Tissue Section
-
Possible Cause: Incomplete or ineffective blocking of endogenous peroxidase activity.
-
Solution:
-
Verify Your Blocking Protocol: Ensure that the concentration of your blocking agent and the incubation time are appropriate for your tissue type. For many applications, a 3% hydrogen peroxide (H₂O₂) solution is effective.[1][2] However, for sensitive antigens or tissues prone to damage, a lower concentration (e.g., 0.3%) may be necessary.[3]
-
Check Reagent Quality: Hydrogen peroxide can degrade over time, especially when exposed to light. Use a fresh bottle of H₂O₂ to ensure its efficacy.
-
Optimize Incubation Time: Incubation times can range from 5 to 60 minutes. A common starting point for formalin-fixed, paraffin-embedded tissues is a 10-15 minute incubation.
-
Consider the Diluent: The choice of diluent for H₂O₂ can impact effectiveness and tissue integrity. Methanol (B129727) can accelerate the destruction of heme groups, allowing for the use of lower H₂O₂ concentrations. However, methanol can be harsh on some cell surface markers. In such cases, PBS or distilled water are better alternatives.
-
Issue 2: Non-specific Staining in Specific Cell Types (e.g., Red Blood Cells, Eosinophils)
-
Possible Cause: Tissues rich in erythrocytes and eosinophils contain high levels of endogenous peroxidase, which may require more stringent blocking.
-
Solution:
-
Increase H₂O₂ Concentration or Incubation Time: If a low concentration of H₂O₂ was used, consider increasing it (e.g., from 0.3% to 3%) or extending the incubation period.
-
Use a Methanol-Based Blocking Solution: A solution of 0.3% H₂O₂ in methanol for 20-30 minutes is often effective for specimens with high endogenous peroxidase activity, like blood smears.
-
Alternative Blocking Methods: If H₂O₂-based methods are insufficient or cause tissue damage, consider alternative methods such as using sodium azide (B81097) with H₂O₂, or a glucose oxidase method which produces H₂O₂ in situ.
-
Issue 3: Weak or No Specific Staining After Peroxidase Blocking
-
Possible Cause: The blocking procedure may be too harsh and could be damaging the epitope of interest. This is a known issue for some cell surface antigens like CD4 and CD8.
-
Solution:
-
Reduce H₂O₂ Concentration: Switch from a 3% to a 0.3% H₂O₂ solution.
-
Change the Timing of the Blocking Step: For sensitive antigens, perform the peroxidase blocking step after the primary or secondary antibody incubation, rather than before.
-
Use a Non-H₂O₂ Based Method: Consider gentle blocking methods such as periodic acid or phenylhydrazine.
-
Heat-Induced Epitope Retrieval (HIER): Interestingly, some studies have shown that microwave-based antigen retrieval itself can effectively block endogenous peroxidase activity, potentially eliminating the need for a separate H₂O₂ treatment.
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to block endogenous peroxidase activity?
Some tissues and cells naturally contain peroxidase enzymes. In immunohistochemistry, if you are using an HRP-conjugated antibody for detection, these endogenous peroxidases will react with the chromogenic substrate (like DAB), leading to non-specific background staining. This can make it difficult to distinguish the true signal from your target antigen.
Q2: How can I determine if my tissue has endogenous peroxidase activity?
A simple test is to incubate a rehydrated tissue section with the DAB substrate solution before any antibody steps. If the tissue turns brown, it indicates the presence of endogenous peroxidase, and a blocking step is necessary.
Q3: When in the IHC protocol should I perform the peroxidase blocking step?
The blocking step can be performed at several points in the protocol:
-
After rehydration and before antigen retrieval.
-
After antigen retrieval and before primary antibody incubation.
-
After the primary antibody incubation.
-
After the biotinylated secondary antibody incubation.
For most antigens, blocking before the primary antibody is standard. However, for sensitive antigens that can be damaged by H₂O₂, blocking after the primary or secondary antibody incubation is recommended.
Q4: What are the most common methods for blocking endogenous peroxidase?
The most common method is treatment with a hydrogen peroxide (H₂O₂) solution. Different concentrations and diluents can be used depending on the tissue and antigen. Other methods include using sodium azide, phenylhydrazine, or commercial blocking reagents. Some commercial reagents like BLOXALL™ can block both endogenous peroxidase and alkaline phosphatase simultaneously.
Q5: I performed a peroxidase block, but I still see high background. What should I do?
If you are still experiencing high background after blocking, consider the following:
-
Your H₂O₂ solution may have expired. Try a fresh bottle.
-
The tissue might also have endogenous biotin, which can cause background if you are using a biotin-based detection system. In this case, an avidin/biotin blocking step is also needed.
-
If the problem persists, you might consider switching to a different detection system that does not use HRP, such as an alkaline phosphatase (AP)-based system or a fluorescence-based method.
Data Presentation: Comparison of Peroxidase Blocking Methods
| Method | Concentration | Incubation Time | Advantages | Disadvantages | Tissue Suitability |
| Hydrogen Peroxide (H₂O₂) in Water/PBS | 3% | 5-10 minutes | Rapid and simple. | Can cause bubbling and tissue damage, may harm sensitive epitopes. | Good general block for paraffin-embedded tissues. |
| 0.3% | 10-30 minutes | Gentler on tissues and antigens. | May be less effective for tissues with high peroxidase activity. | Recommended for frozen sections and sensitive antigens. | |
| Hydrogen Peroxide (H₂O₂) in Methanol | 0.3% | 20-30 minutes | Methanol accelerates heme group destruction, enhancing blocking. | Methanol can be harsh on some cell surface markers. | Often used for frozen sections and specimens with high enzyme activity (e.g., blood smears). |
| Sodium Azide with H₂O₂ | 0.1% Sodium Azide, 0.3% H₂O₂ | 10-15 minutes | Effective for frozen sections. | Sodium azide is toxic. | Frozen sections. |
| Glucose Oxidase Method | See protocol | 60 minutes at 37°C | Produces low concentrations of H₂O₂ slowly and steadily for consistent and complete inhibition. | Longer incubation time. | Suitable for various tissue types. |
| Periodic Acid followed by Sodium Borohydride | 0.01% Periodic Acid, then 0.01% Sodium Borohydride | 10 minutes, then 2 minutes | Alternative non-H₂O₂ based method. | Multi-step process. | Can be used when H₂O₂ is not suitable. |
| Phenylhydrazine | 0.1% | 60 minutes at 37°C | Alternative non-H₂O₂ based method. | Longer incubation and requires a higher temperature. | Can be used when H₂O₂ is not suitable. |
| Commercial Dual Enzyme Block | Ready-to-use | ~10 minutes | Blocks both peroxidase and alkaline phosphatase. | Cost of commercial reagent. | FFPE, frozen sections, and cell preparations. |
Experimental Protocols
Protocol 1: Standard Hydrogen Peroxide Block for Paraffin-Embedded Tissues
-
Deparaffinize and rehydrate tissue sections as per your standard protocol.
-
Prepare a 3% H₂O₂ solution by diluting 30% H₂O₂ in distilled water or PBS (e.g., add 1 part 30% H₂O₂ to 9 parts water/PBS).
-
Immerse the slides in the 3% H₂O₂ solution for 10 minutes at room temperature.
-
Wash the slides three times with PBS for 2 minutes each.
-
Proceed with your antigen retrieval and subsequent IHC staining steps.
Protocol 2: Gentle Hydrogen Peroxide Block for Frozen Tissues or Sensitive Antigens
-
Fix frozen sections as required and bring to room temperature.
-
Prepare a 0.3% H₂O₂ solution in PBS.
-
Immerse the slides in the 0.3% H₂O₂ solution for 10-15 minutes at room temperature.
-
Rinse the slides thoroughly with PBS.
-
Proceed with the IHC staining protocol.
Protocol 3: Hydrogen Peroxide in Methanol for High Peroxidase Tissues
-
Deparaffinize and rehydrate tissue sections.
-
Prepare a 0.3% H₂O₂ solution in methanol.
-
Incubate the slides for 20-30 minutes at room temperature.
-
Rinse with water for 2-3 minutes.
-
Proceed with the subsequent IHC steps.
Visualizations
Caption: Standard IHC workflow showing the placement of the endogenous peroxidase blocking step.
Caption: A logical workflow for troubleshooting high background staining in IHC.
References
Technical Support Center: Tyramide Signal Amplification (TSA)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the tyramide incubation time for achieving optimal signal in their experiments.
Troubleshooting Guide: Adjusting Tyramide Incubation Time
Q1: Why is optimizing the tyramide incubation time a critical step in Tyramide Signal Amplification (TSA)?
Optimizing the incubation time for the tyramide reagent is crucial for achieving a high signal-to-noise ratio in your assay.[1] An incubation time that is too short will lead to insufficient deposition of the labeled tyramide, resulting in a weak or undetectable signal.[1] Conversely, an excessively long incubation can cause high background noise, non-specific signal deposition, and signal diffusion, which can obscure the true localization of the target protein.[1] The primary goal is to identify an incubation duration that maximizes the specific signal from your target while keeping background noise to a minimum.[1]
Q2: I am observing a very weak or no signal. Should I increase the tyramide incubation time?
Yes, lengthening the incubation time with the tyramide working solution is a recommended action to increase a low signal.[2] However, other factors could also be contributing to the weak signal. Before solely extending the incubation time, consider the following:
-
Antibody Concentrations: Ensure that the concentrations of your primary and secondary antibodies are optimized. In some cases, a higher concentration may be needed.
-
HRP Conjugate Activity: The activity of the Horseradish Peroxidase (HRP) conjugate is critical. Titrate the HRP conjugate to determine its optimal concentration for signal amplification.
-
Target Abundance: Low-abundance targets may naturally require longer incubation times to generate a detectable signal.
Q3: My images show high background staining. How can I reduce it by adjusting the incubation time?
Shortening the incubation time with the tyramide working solution is a key step in reducing high background. Excessive incubation is a common cause of increased background noise. Other strategies to mitigate high background include:
-
Decreasing Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding.
-
Reducing HRP Conjugate Concentration: A lower concentration of the HRP conjugate can help minimize background.
-
Optimizing Tyramide Concentration: A lower concentration of the tyramide reagent in the working solution can also reduce background.
-
Endogenous Peroxidase Quenching: Ensure that the endogenous peroxidase quenching step is sufficient to block non-specific enzyme activity.
Q4: The signal in my images appears blurry or has low resolution. Can incubation time affect this?
Yes, a long incubation time can lead to diffusion of the tyramide reaction product, resulting in a loss of signal localization and a blurry appearance. To improve resolution, it is recommended to shorten the incubation time with the tyramide working solution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting range for tyramide incubation time?
A common starting point for tyramide incubation is between 5 to 15 minutes at room temperature. However, the optimal time can vary significantly depending on the specific assay conditions. For some applications, incubation times can range from 2 to 30 minutes, with cell-based assays generally requiring less time than tissue sections.
Q2: What factors, other than time, influence the tyramide reaction?
Several factors can influence the tyramide signal amplification reaction:
-
Antibody Affinity and Concentration: High-affinity primary antibodies or higher concentrations of antibodies may necessitate shorter incubation times.
-
Enzyme (HRP) Activity: The activity of the HRP conjugate can differ between batches and manufacturers, affecting the reaction rate.
-
Substrate (Tyramide) Concentration: The concentration of the tyramide reagent will directly impact the speed of the reaction.
-
Temperature: Enzymatic reactions are temperature-dependent. Performing the incubation at a consistent room temperature is crucial for reproducibility.
Q3: Can I perform multiple rounds of Tyramide Signal Amplification?
Yes, multiple rounds of TSA can be performed to achieve maximal detection sensitivity. For instance, after the initial tyramide deposition, you can use an antibody against the hapten on the tyramide, followed by another HRP-conjugated secondary and a different fluorophore-conjugated tyramide. It is critical to ensure that the HRP activity from the previous step is completely inactivated before proceeding to the next round.
Data Presentation: Optimizing Incubation Time
| Parameter | Low Signal | High Background | Blurry/Low Resolution | Recommended Action |
| Tyramide Incubation Time | Too Short | Too Long | Too Long | Increase for low signal. Decrease for high background/low resolution. |
| Primary Antibody Concentration | Too Low | Too High | - | Optimize concentration; may need to increase for low signal or decrease for high background. |
| Secondary Antibody-HRP Concentration | Too Low | Too High | - | Titrate to find the optimal concentration. |
| Tyramide Reagent Concentration | - | Too High | - | Decrease the concentration in the working solution. |
Experimental Protocol: Determining Optimal Tyramide Incubation Time
This protocol provides a methodology to empirically determine the optimal tyramide incubation time for your specific experimental conditions to achieve the best signal-to-noise ratio.
Objective: To identify the tyramide incubation time that yields the highest specific signal with minimal background.
Methodology:
-
Sample Preparation: Prepare a set of identical tissue sections or cell samples on separate slides. Consistency in sample preparation is crucial for accurate comparison.
-
Standard Staining Protocol: Perform all steps of your immunofluorescence protocol up to the tyramide signal amplification step. This includes antigen retrieval, blocking, primary antibody incubation, and secondary antibody-HRP incubation. Use your standard, optimized concentrations for antibodies.
-
Incubation Time Titration:
-
Prepare the tyramide working solution according to the manufacturer's instructions.
-
Apply the tyramide working solution to each slide and incubate for a range of different time points. A suggested range is:
-
Slide 1: 2 minutes
-
Slide 2: 5 minutes
-
Slide 3: 10 minutes
-
Slide 4: 15 minutes
-
Slide 5: 20 minutes
-
Slide 6: 30 minutes
-
-
Include a negative control slide (without primary antibody) to assess the level of background staining.
-
-
Stopping the Reaction: After the designated incubation time, stop the reaction by washing the slides thoroughly with the recommended wash buffer.
-
Imaging: Proceed with the subsequent steps of your protocol (e.g., counterstaining, mounting) and acquire images using consistent imaging parameters (e.g., exposure time, laser power) for all slides.
-
Analysis:
-
Qualitative Assessment: Visually inspect the images for each time point. Evaluate the intensity of the specific signal and the level of background noise.
-
Quantitative Assessment: Use image analysis software to measure the mean fluorescence intensity of the specific signal in a region of interest and in a background region for each slide.
-
Signal-to-Noise Ratio (S/N): Calculate the S/N ratio for each time point using the formula: S/N = Mean Specific Signal Intensity / Mean Background Intensity.
-
Visualization of the Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing tyramide incubation time.
References
Technical Support Center: Troubleshooting Uneven Staining in Tissue Sections
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with uneven staining in tissue sections. The following information is designed to directly address specific problems encountered during immunohistochemistry (IHC) and other histological staining procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of uneven or patchy staining in tissue sections?
Uneven staining can arise from a variety of factors throughout the staining protocol. The most common culprits include:
-
Inadequate Fixation: Insufficient or delayed fixation can lead to poor preservation of tissue morphology and antigenicity, resulting in inconsistent staining.[1] Different parts of the tissue may be fixed to varying degrees, causing patchy results.
-
Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the tissue section can block the infiltration of aqueous reagents, including antibodies, leading to unstained or weakly stained patches.[2]
-
Suboptimal Antigen Retrieval: Improper heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) can result in incomplete unmasking of antigens, causing variable staining intensity across the tissue. The pH of the antigen retrieval buffer is a critical factor.[3][4]
-
Tissue Drying: Allowing the tissue section to dry out at any stage of the staining process can cause non-specific antibody binding and create edge artifacts, where the edges of the tissue stain darker than the center.
-
Uneven Reagent Application: Inconsistent application of antibodies or other reagents can lead to a gradient of staining across the slide.
-
Air Bubbles: Air bubbles trapped on the tissue surface can prevent reagents from reaching the underlying tissue, resulting in unstained spots.
Q2: How can I prevent my tissue sections from drying out during the staining procedure?
To prevent tissue drying, it is crucial to keep the slides moist throughout the entire staining process. Here are some tips:
-
Perform incubations in a humidified chamber. A simple and effective chamber can be made by placing wet paper towels in a sealed container.
-
When moving slides between different solutions, do so quickly and ensure the tissue section is always covered in liquid.
-
Use a hydrophobic barrier pen to draw a circle around the tissue section. This helps to keep the reagents pooled over the tissue.
Q3: Why are the edges of my tissue section staining darker than the center?
This "edge effect" is a common issue and can be caused by:
-
Tissue Drying: The edges of the tissue are often the first to dry out, leading to a higher concentration of reagents and consequently, darker staining.
-
Reagent "Wicking": If the reagent volume is insufficient, it can pull towards the edges of the coverslip or slide, leading to a higher concentration at the periphery.
-
Over-fixation: The outer edges of a tissue block may be more thoroughly fixed than the center, which can sometimes lead to increased staining intensity in those areas.
Q4: Can the thickness of the tissue section affect staining consistency?
Yes, section thickness plays a significant role in staining uniformity. Thicker sections may present challenges for reagent penetration, leading to weaker staining in the center of the section. Conversely, very thin sections can be fragile and may not contain enough target antigen for robust detection. It is important to cut sections at a consistent and optimal thickness, typically between 4-6 microns for paraffin-embedded tissues.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to uneven staining.
Problem: Patchy or Blotchy Staining
This is characterized by irregularly shaped areas of weak or no staining within the tissue section.
Troubleshooting Workflow:
Troubleshooting workflow for patchy staining.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete Deparaffinization | Ensure complete removal of paraffin by using fresh xylene and alcohols. Increase the duration of incubation in xylene if necessary. Verify that the slides are fully submerged in the solutions. |
| Poor Fixation | Review the fixation protocol. Ensure the tissue was fixed for an adequate and consistent amount of time. If under-fixation is suspected, consider post-fixing the sections. For future experiments, ensure a standardized fixation protocol is followed. |
| Suboptimal Antigen Retrieval | Optimize the antigen retrieval method. This may involve adjusting the pH of the retrieval buffer, the temperature, or the incubation time. |
| Uneven Reagent Application | Ensure that the entire tissue section is covered with each reagent. Use a sufficient volume of reagent to prevent it from pulling away from the center of the section. |
| Air Bubbles | Carefully apply coverslips to avoid trapping air bubbles. If bubbles are present, gently lift and reapply the coverslip. |
Problem: Gradient of Staining Across the Slide
This is characterized by a gradual increase or decrease in staining intensity from one side of the slide to the other.
Troubleshooting Workflow:
Troubleshooting workflow for gradient staining.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Uneven Reagent Distribution | Ensure the slides are perfectly level during incubation to prevent reagents from pooling on one side. |
| Insufficient Reagent Volume | Use an adequate volume of each reagent to ensure the entire tissue section is uniformly covered throughout the incubation period. |
| Inconsistent Temperature | If using a heating block or water bath for incubations, ensure that the temperature is consistent across the entire surface. |
Quantitative Data Summary
The following tables provide illustrative data on how different experimental parameters can influence staining intensity. The staining intensity is often scored on a semi-quantitative scale (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining) or measured quantitatively using image analysis software to determine optical density.
Table 1: Effect of Fixation Time on Staining Intensity for Specific Antigens
| Antigen | Fixation Time | Staining Intensity Score (Mean) |
| CD45 | 13 hours | 1.0 |
| 24 hours | 2.0 | |
| 48 hours | 2.5 | |
| CD19 | 13 hours | 3.0 |
| 24 hours | 3.0 | |
| 48 hours | 3.0 |
Data adapted from a study on murine spleen tissue.[5] This table illustrates that while some antigens are robust to variations in fixation time, others are highly sensitive.
Table 2: Influence of Antigen Retrieval Buffer pH on Staining Intensity
| Antigen | Buffer pH | Staining Intensity |
| Estrogen Receptor (ER) | 3.0 | ++ (Strong) |
| 5.0 | + (Weak) | |
| 7.0 | ++ (Strong) | |
| 9.0 | +++ (Very Strong) | |
| HMB45 | 3.0 | +/- (Very Weak) |
| 5.0 | + (Weak) | |
| 7.0 | ++ (Strong) | |
| 9.0 | +++ (Very Strong) |
Data is illustrative and based on findings that show a "V-type" pattern for some antigens like ER, where staining is weaker at moderately acidic pH, and an "increasing type" pattern for others like HMB45, where staining improves with increasing pH.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to troubleshooting uneven staining.
Protocol 1: Deparaffinization and Rehydration of Paraffin-Embedded Sections
This protocol is a crucial first step to ensure that aqueous staining reagents can effectively penetrate the tissue.
Materials:
-
Xylene
-
100% Ethanol
-
95% Ethanol
-
70% Ethanol
-
Distilled water
-
Coplin jars or staining dishes
Procedure:
-
Deparaffinization:
-
Immerse slides in Xylene (I) for 5-10 minutes.
-
Transfer slides to a fresh container of Xylene (II) for 5-10 minutes.
-
-
Rehydration:
-
Immerse slides in 100% Ethanol (I) for 3-5 minutes.
-
Transfer slides to 100% Ethanol (II) for 3-5 minutes.
-
Immerse slides in 95% Ethanol for 3-5 minutes.
-
Immerse slides in 70% Ethanol for 3-5 minutes.
-
-
Washing:
-
Rinse slides gently in running tap water for 5 minutes.
-
Transfer slides to a container of distilled water.
-
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
This procedure is essential for unmasking antigens that have been cross-linked by formalin fixation.
Materials:
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)
-
Heat source (water bath, pressure cooker, or microwave)
-
Coplin jars or microwave-safe slide mailers
Procedure:
-
Pre-heat the antigen retrieval buffer to 95-100°C in the chosen heat source.
-
Immerse the deparaffinized and rehydrated slides into the pre-heated buffer. Ensure the slides are completely covered.
-
Incubate for 10-20 minutes at a sub-boiling temperature. The optimal time may need to be determined empirically.
-
Remove the container from the heat source and allow the slides to cool in the buffer for at least 20-30 minutes at room temperature. This gradual cooling is critical for proper epitope renaturation.
-
Rinse the slides gently with distilled water, followed by a wash in Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS).
Protocol 3: Primary Antibody Incubation
Proper antibody dilution and incubation are key to achieving specific and uniform staining.
Materials:
-
Primary antibody
-
Antibody diluent (e.g., PBS or TBS with 1-5% BSA and 0.05% Tween-20)
-
Humidified chamber
Procedure:
-
Carefully wipe away excess buffer from around the tissue section without allowing the tissue itself to dry. A hydrophobic barrier pen can be used to isolate the tissue.
-
Dilute the primary antibody to its optimal concentration in the antibody diluent. The optimal dilution should be determined by titration for each new antibody lot.
-
Apply the diluted primary antibody to the tissue section, ensuring complete and even coverage.
-
Incubate in a humidified chamber for the recommended time and temperature. Common incubation conditions are 1-2 hours at room temperature or overnight at 4°C. Overnight incubation at a lower temperature can often reduce non-specific background staining.
-
Following incubation, gently wash the slides with PBS or TBS to remove unbound primary antibody. Typically, this involves 2-3 washes of 5 minutes each.
References
- 1. Impact of delayed and prolonged fixation on the evaluation of immunohistochemical staining on lung carcinoma resection specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of pH on Antigen Retrieval in Immunohistochemistry [visikol.com]
- 4. Antigen retrieval immunohistochemistry under the influence of pH using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysy-histosure.com [sysy-histosure.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio with Cy7 Tyramide
Welcome to our dedicated technical support center for enhancing your experimental results with Cy7 tyramide signal amplification (TSA). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve a high signal-to-noise ratio in your immunofluorescence, immunohistochemistry (IHC), and in situ hybridization (ISH) experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tyramide Signal Amplification (TSA) and how does it work with this compound?
A1: Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive enzymatic detection method used to amplify signals in immunoassays.[1][2] The technique relies on horseradish peroxidase (HRP), which is typically conjugated to a secondary antibody. In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP activates the Cy7-labeled tyramide substrate.[3][4] This activation transforms the this compound into a highly reactive radical that covalently binds to electron-rich residues, such as tyrosine, on proteins near the target site.[3][4][5] This process results in a significant localized deposition of Cy7 fluorophores, leading to a substantial amplification of the fluorescent signal, often by as much as 100-fold.[2][5]
Q2: Why is this compound a good choice for fluorescence detection?
A2: Cy7 is a near-infrared (NIR) fluorophore. Its excitation and emission spectra are in a range where endogenous tissue autofluorescence is significantly lower.[3][6] This property of Cy7 makes it an excellent choice for applications where high background from the sample itself is a concern, thereby improving the overall signal-to-noise ratio.[3][6]
Q3: Can I use TSA to reduce my primary antibody consumption?
A3: Yes. The high sensitivity of TSA allows for a significant reduction in the concentration of the primary antibody, sometimes by 2 to 50-fold compared to conventional methods.[5] This not only helps in conserving valuable or expensive primary antibodies but can also reduce non-specific background staining that can occur at higher antibody concentrations.[2][4][5]
Troubleshooting Guide: High Background
High background fluorescence can obscure your specific signal, leading to difficulties in data interpretation. The following guide addresses common causes of high background and provides targeted solutions.
| Problem | Potential Cause | Recommended Solution |
| Diffuse, non-specific staining across the entire tissue/cell sample. | Endogenous peroxidase activity in the sample.[5] | Peroxidase Quenching: Before primary antibody incubation, treat the sample with a peroxidase quenching solution, such as 0.3-3% hydrogen peroxide (H₂O₂) in PBS.[5][7] Incubation times can vary from 5 to 30 minutes.[5] Be aware that high concentrations of H₂O₂ can damage some epitopes.[5] |
| Non-specific binding of primary or secondary antibodies.[8][9] | Optimize Antibody Concentrations: Perform a titration to determine the optimal dilution for your primary and HRP-conjugated secondary antibodies.[8][10] Higher than necessary concentrations can lead to increased background. | |
| Inadequate blocking. | Effective Blocking: Use an appropriate blocking buffer (e.g., 1% BSA in PBS) for at least 30-60 minutes to block non-specific binding sites.[4][5] | |
| Issues with antibody specificity.[8] | Validate Antibody Specificity: Ensure your primary antibody is specific for the target antigen. Run appropriate controls, including a "secondary antibody only" control to check for non-specific binding of the secondary antibody.[10] | |
| Speckled or punctate background. | Aggregates in the antibody solutions. | Centrifuge Antibodies: Briefly centrifuge the primary and secondary antibody solutions before use to pellet any aggregates.[8] |
| Contaminated buffers or reagents.[8] | Use Fresh, Filtered Buffers: Prepare fresh buffers and filter them if necessary.[1][8] | |
| High background specifically in the Cy7 channel, even in unstained controls. | Tissue autofluorescence. | Chemical Quenching: Consider using autofluorescence quenching reagents like Sudan Black B or sodium borohydride.[11] Note that these may require optimization. |
Troubleshooting Guide: Weak or No Signal
A faint or absent signal can be equally frustrating. This guide provides steps to enhance your target signal.
| Problem | Potential Cause | Recommended Solution |
| Signal is very faint or undetectable. | Suboptimal primary or secondary antibody concentration. | Antibody Titration: Optimize the concentrations of your primary and secondary antibodies. While TSA allows for dilution, too low a concentration can lead to signal loss.[8] |
| Inefficient HRP activity. | Check H₂O₂ Concentration: Prepare the tyramide working solution with the correct final concentration of H₂O₂ (typically around 0.0015-0.003%) immediately before use.[3][9] | |
| Insufficient tyramide reaction time. | Optimize Incubation Time: Adjust the incubation time with the this compound working solution. This is a critical step and can range from 5 to 10 minutes, but may require optimization for your specific target and sample.[3][5] | |
| Antigen masking due to fixation. | Antigen Retrieval: Employ appropriate antigen retrieval techniques (e.g., heat-induced epitope retrieval with citrate (B86180) or EDTA buffer) to unmask the target epitope.[8][12] | |
| Poor reagent penetration. | Permeabilization: Ensure adequate permeabilization of your cells or tissue (e.g., with 0.1% Triton X-100) to allow antibodies and other reagents to reach the target.[3][4] | |
| Signal fades quickly upon imaging. | Photobleaching of the fluorophore. | Use Antifade Mounting Medium: Mount your slides with a high-quality antifade mounting medium to preserve the fluorescence signal.[13] While Cy7 is relatively photostable, this is still a crucial step.[14] |
Experimental Protocols
General Protocol for Tyramide Signal Amplification with Cy7
This protocol provides a general workflow. Optimal conditions, particularly antibody dilutions and incubation times, should be determined empirically for each specific application.
-
Deparaffinization and Rehydration: For FFPE tissues, deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval (if necessary): Perform heat-induced epitope retrieval using an appropriate buffer (e.g., sodium citrate or Tris-EDTA).
-
Peroxidase Quenching: Incubate sections in 3% H₂O₂ in PBS for 10-20 minutes at room temperature to block endogenous peroxidase activity.[5][7] Wash thoroughly with PBS.
-
Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.[4][5]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in antibody diluent for 60 minutes at room temperature or overnight at 4°C.[4]
-
Wash: Wash sections three times with PBS for 5 minutes each.
-
Secondary Antibody-HRP Incubation: Incubate with an HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 60 minutes at room temperature.[4]
-
Wash: Wash sections three times with PBS for 5 minutes each.
-
This compound Reaction: Prepare the this compound working solution immediately before use by diluting the this compound stock in the amplification buffer containing H₂O₂ (final concentration ~0.003%).[3] Apply the working solution to the sections and incubate for 5-10 minutes at room temperature, protected from light.[3][4]
-
Wash: Wash sections three times with PBS for 5 minutes each.
-
Counterstaining and Mounting: If desired, counterstain the nuclei (e.g., with DAPI). Mount the coverslip using an antifade mounting medium.
-
Imaging: Visualize the signal using a fluorescence microscope with the appropriate filter set for Cy7.
Visualizing the Workflow and Logic
To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: General workflow for this compound signal amplification.
Caption: Mechanism of this compound signal amplification.
Caption: Troubleshooting decision tree for Cy7 TSA.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. This compound | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
- 12. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]
- 13. youtube.com [youtube.com]
- 14. Combined tyramide signal amplification and quantum dots for sensitive and photostable immunofluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Multiplexed Tyramide Signal Amplification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using multiplexed tyramide signal amplification (TSA) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
High Background or Non-Specific Staining
Question: I am observing high background fluorescence across my tissue section. What are the potential causes and how can I resolve this?
Answer: High background can obscure specific signals and is a common issue in multiplex TSA. Several factors can contribute to this problem.[1][2] Here are the primary causes and their solutions:
-
Endogenous Peroxidase Activity: Tissues can have intrinsic peroxidase activity that will react with the tyramide substrate, leading to non-specific signal deposition.[3][4]
-
Solution: Quench endogenous peroxidases by incubating the tissue in a hydrogen peroxide (H₂O₂) solution (e.g., 0.3-3% H₂O₂ in PBS) before applying the primary antibody.[3] The concentration and incubation time may need to be optimized for your specific tissue type to avoid damaging epitopes.
-
-
Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal dilution for each primary and secondary antibody. The ideal concentration will provide a strong specific signal with low background.
-
-
Inefficient Blocking: Inadequate blocking of non-specific binding sites can result in antibodies adhering to unintended locations.
-
Solution: Ensure you are using an appropriate blocking buffer, such as normal serum from the same species as the secondary antibody, and that the incubation time is sufficient (e.g., up to 1 hour).
-
-
Excess Tyramide Substrate: Too much tyramide can lead to excess fluorophore deposition and increased background.
-
Solution: Titrate the tyramide reagent to find the optimal concentration that balances signal intensity and background.
-
-
Insufficient Washing: Inadequate washing between steps can leave residual reagents that contribute to background.
-
Solution: Increase the number and/or duration of washes with a buffer like TBST.
-
Weak or No Signal
Question: My target is not showing any signal, or the signal is very weak. What should I check?
Answer: A weak or absent signal can be frustrating. This issue often stems from problems with antibody performance, antigen accessibility, or suboptimal reaction conditions. Here are the steps to troubleshoot this problem:
-
Primary Antibody Issues: The primary antibody may not be suitable for immunohistochemistry (IHC) or may not be at the correct concentration.
-
Solution: First, confirm that your primary antibody is validated for IHC. Then, perform a titration to find the optimal concentration using a TSA substrate, as the amplification allows for much higher dilutions than standard IHC. You can also test the antibody on a known positive control tissue to verify its performance.
-
-
Antigen Retrieval: The fixation process can mask epitopes, preventing antibody binding.
-
Solution: Optimize your heat-induced epitope retrieval (HIER) method. Experiment with different retrieval buffers (e.g., citrate (B86180) pH 6.0 or Tris-EDTA pH 9.0) and heating times/methods.
-
-
Suboptimal Reagent Concentrations: The concentrations of the secondary antibody or the tyramide substrate may be too low.
-
Solution: Increase the concentration of the HRP-conjugated secondary antibody or the tyramide reagent. Also, consider extending the incubation time with the tyramide working solution.
-
-
Antibody-Fluorophore Pairing: The brightness of the fluorophore may not be appropriate for the abundance of the target protein.
-
Solution: It is good practice to pair antibodies for low-abundance targets with the brightest fluorophores and vice versa for high-abundance targets to balance the signals.
-
Signal Optimization & Multiplexing Issues
Question: How do I optimize the signal-to-noise ratio for my multiplex panel?
Answer: Achieving a high signal-to-noise ratio is critical for successful multiplex immunofluorescence. This requires careful optimization of several parameters:
-
Primary Antibody Titration: The amplification provided by TSA means that the optimal primary antibody concentration is often much lower than in standard immunofluorescence.
-
Protocol: Perform a dilution series for each primary antibody to identify the concentration that yields the highest signal-to-noise ratio.
-
-
Tyramide Dilution: The concentration of the tyramide-fluorophore conjugate directly impacts signal intensity and background.
-
Protocol: Test a range of dilutions for your tyramide substrate. Too high a concentration can increase background, while too low a concentration will result in a weak signal.
-
-
Order of Staining: In a multiplex experiment, the repeated heating steps for antibody stripping can affect some epitopes more than others.
-
Protocol: To determine the optimal staining order, test each primary antibody in different positions within the staining sequence. For a given target, perform the number of HIER cycles corresponding to its position in the sequence before staining to see if the signal is affected.
-
Data Presentation: Optimizing Antibody and Tyramide Concentrations
The following tables summarize hypothetical data from optimization experiments to illustrate the process of selecting optimal reagent concentrations.
Table 1: Primary Antibody Titration for Target A
| Primary Antibody Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1:250 | 950 | 630 | 1.5:1 |
| 1:500 | 800 | 120 | 6.7:1 |
| 1:750 | 750 | 75 | 10:1 |
| 1:1000 | 600 | 60 | 10:1 |
| 1:1250 | 400 | 50 | 8:1 |
In this example, a 1:750 dilution provides the optimal signal-to-noise ratio.
Table 2: Tyramide Substrate Titration for Fluorophore X
| Tyramide Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1:100 | 1200 | 300 | 4:1 |
| 1:250 | 1000 | 100 | 10:1 |
| 1:500 | 700 | 60 | 11.7:1 |
| 1:1000 | 400 | 30 | 13.3:1 |
In this example, a 1:250 dilution provides the best balance of strong signal and low background. While higher dilutions have a better signal-to-noise ratio, the overall signal might be too weak for clear imaging.
Experimental Protocols
Protocol: Primary Antibody Titration
-
Prepare slides with your tissue of interest and perform deparaffinization, rehydration, and antigen retrieval as per your standard protocol.
-
Create a series of dilutions for your primary antibody (e.g., 1:250, 1:500, 1:750, 1:1000, 1:1250).
-
Apply each dilution to a separate slide/section and incubate for the recommended time.
-
Wash the slides and apply the HRP-conjugated secondary antibody at its optimal concentration.
-
Wash again and apply the tyramide-fluorophore reagent at a fixed, moderate concentration.
-
Image the slides using consistent acquisition settings.
-
Analyze the images to determine the signal intensity in positive-staining regions and the background intensity in non-staining regions.
-
Calculate the signal-to-noise ratio for each dilution and select the dilution that provides the best result.
Protocol: Optimizing the Order of Staining
-
Determine the optimal concentration for each primary antibody and fluorophore pairing individually.
-
To test an antibody for a specific position in a multiplex panel (e.g., position 3 in a 7-plex panel), perform the following: a. Subject the tissue slide to two cycles of heat-induced epitope retrieval (HIER) to simulate the stripping steps for the first two antibodies. b. Perform a singleplex stain for the antibody being tested for position 3. c. Perform the remaining four HIER cycles. d. Image the slide and evaluate the signal intensity and specificity.
-
Repeat this process for each antibody in each potential position to identify the order that preserves the signal for all targets.
Visual Guides
Caption: The Tyramide Signal Amplification (TSA) signaling pathway.
References
Validation & Comparative
A Head-to-Head Comparison: Cy7 Tyramide vs. Alexa Fluor 750 Tyramide for High-Sensitivity Detection
In the realm of high-sensitivity immunohistochemistry (IHC) and immunofluorescence (IF), tyramide signal amplification (TSA) stands out as a powerful technique for detecting low-abundance targets. This method can amplify the signal by 10 to 200 times compared to standard IHC/ICC methods. At the heart of this technology are fluorophore-conjugated tyramide molecules. This guide provides a detailed comparison of two popular far-red fluorophore tyramide conjugates: Cy7 tyramide and Alexa Fluor 750 tyramide, offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their experimental needs.
Performance and Properties: A Quantitative Overview
Both Cy7 and Alexa Fluor 750 are far-red dyes, which is advantageous for minimizing autofluorescence from tissues. While both are used in TSA, their photophysical properties and performance can differ.
| Property | This compound | Alexa Fluor 750 Tyramide |
| Excitation Maximum | ~750 nm | ~750 nm |
| Emission Maximum | ~773 nm | ~775 nm |
| Relative Brightness | Bright | Very Bright |
| Photostability | Good | Generally considered to have high photostability, though some studies suggest potential for degradation in the presence of H2O2 over extended periods[1]. |
| Signal-to-Noise Ratio | High | High, with some reports suggesting 2-10 times greater sensitivity than other tyramide amplification techniques[2][3]. |
The Tyramide Signal Amplification (TSA) Workflow
The power of both Cy7 and Alexa Fluor 750 tyramides is harnessed through the TSA process. This enzymatic reaction results in the covalent deposition of fluorophores at the site of the target, leading to a significant increase in signal intensity.
Experimental Protocol: Tyramide Signal Amplification for Immunofluorescence
This protocol provides a general framework for using either this compound or Alexa Fluor 750 tyramide in immunofluorescence. Optimization of antibody concentrations, incubation times, and tyramide dilution may be required for specific targets and tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate (B86180), pH 6.0)
-
Wash buffer (e.g., PBS with 0.1% Tween-20 - PBST)
-
Blocking buffer (e.g., PBST with 5% normal goat serum and 1% BSA)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
This compound or Alexa Fluor 750 tyramide
-
Tyramide amplification buffer (often provided by the manufacturer)
-
Hydrogen peroxide (H2O2)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Endogenous Peroxidase Quenching:
-
Incubate slides in 3% H2O2 in PBS for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBST (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBST (3 x 5 minutes).
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate slides with the secondary antibody for 1 hour at room temperature.
-
-
Tyramide Signal Amplification:
-
Wash slides with PBST (3 x 5 minutes).
-
Prepare the tyramide working solution by diluting the fluorophore-conjugated tyramide stock (e.g., 1:100 to 1:500) in the amplification buffer containing H2O2, according to the manufacturer's instructions.
-
Incubate slides with the tyramide working solution for 5-10 minutes at room temperature, protected from light.
-
Stop the reaction by washing thoroughly with PBST (3 x 5 minutes).
-
-
Counterstaining and Mounting:
-
Incubate slides with a nuclear counterstain like DAPI, if desired.
-
Rinse with PBST.
-
Mount coverslips using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the signal using a fluorescence microscope with appropriate filter sets for Cy7 or Alexa Fluor 750 (Excitation: ~750 nm, Emission: ~775 nm).
-
Concluding Remarks
Both this compound and Alexa Fluor 750 tyramide are excellent choices for high-sensitivity detection in IHC and IF applications. The selection between the two may depend on the specific instrumentation available, the expression level of the target, and the need for multiplexing with other fluorophores. Alexa Fluor 750 tyramide is often cited for its exceptional brightness and the high signal amplification achievable with kits like the SuperBoost series. However, this compound remains a robust and widely used alternative. For optimal results, it is crucial to empirically determine the best reagent and protocol for your specific experimental context.
References
- 1. biotium.com [biotium.com]
- 2. SuperBoost Kits With Alexa Fluor Tyramides for Signal Amplification | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]
Unveiling the Power of the Near-Infrared: A Comparative Guide to Cy7 Tyramide Signal Amplification
In the landscape of cellular imaging and tissue analysis, the pursuit of enhanced sensitivity and specificity is paramount. For researchers, scientists, and drug development professionals, the ability to visualize low-abundance targets can unlock critical insights into complex biological processes. Tyramide Signal Amplification (TSA) has emerged as a transformative technology in this domain, and when coupled with near-infrared (NIR) fluorophores like Cy7, it offers a powerful tool to overcome the limitations of traditional immunofluorescence. This guide provides an objective comparison of Cy7 tyramide's performance against conventional fluorophores, supported by experimental data and detailed methodologies.
The core advantage of this compound lies in the enzymatic signal amplification process.[1][2] This technique can boost signal intensity by up to 100-fold compared to conventional methods, enabling the detection of proteins that are otherwise difficult to visualize.[1][3] The near-infrared emission of Cy7 further enhances sensitivity by minimizing interference from tissue autofluorescence, leading to higher signal-to-noise ratios.[4]
Quantitative Performance Comparison
The selection of a fluorophore is a critical decision in experimental design. The following table summarizes key performance characteristics of this compound in comparison to traditional fluorophores. It is important to note that performance can vary depending on the specific application and experimental conditions.
| Feature | This compound | Traditional Fluorophores (e.g., FITC, TRITC) | Alexa Fluor 750 Tyramide | Advantage of this compound |
| Signal Amplification | Up to 100-fold | None (Direct or Indirect IF) | Up to 100-fold | Significant increase in sensitivity for low-abundance targets. |
| Spectral Range | Near-Infrared (~750 nm Ex / ~776 nm Em) | Visible (e.g., FITC: ~495/519 nm, TRITC: ~557/576 nm) | Near-Infrared (~755 nm Ex / ~779 nm Em) | Reduced tissue autofluorescence and deeper tissue penetration. |
| Relative Brightness | High | Moderate to High | Very High | High brightness in a low-background spectral region. |
| Photostability | Moderate; susceptible to photobleaching with prolonged exposure. | Variable; generally lower than modern fluorophores. | High; significantly more resistant to photobleaching than Cy dyes. | While less photostable than some Alexa Fluor dyes, the initial signal intensity is often sufficient for most imaging applications. |
| Signal-to-Noise Ratio | High, due to NIR emission and signal amplification. | Lower, especially in autofluorescent tissues. | High | Improved clarity and contrast of the target signal. |
| Multiplexing Capability | Excellent; allows for sequential staining with antibody stripping. | Limited by the number of spectrally distinct fluorophores and host species of primary antibodies. | Excellent | Enables the use of multiple primary antibodies from the same host species. |
Signaling Pathway and Mechanism
The power of this compound lies in the enzymatic deposition of fluorophores at the site of the target antigen. This process, known as Tyramide Signal Amplification (TSA) or Catalyzed Reporter Deposition (CARD), provides a significant increase in signal intensity. The following diagram illustrates the key steps in this signaling pathway.
Experimental Protocols
To objectively compare the performance of this compound with other fluorophores, a standardized experimental protocol is essential. The following protocol outlines a method for comparing fluorescent tyramide reagents in immunohistochemistry (IHC).
Protocol: Comparative Analysis of Fluorescent Tyramide Reagents in IHC
1. Tissue Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on positively charged slides.
-
Slides are baked at 60°C for 1 hour.
-
Deparaffinization is performed by immersing slides in two changes of xylene for 5 minutes each.
-
Rehydration is achieved through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each, followed by a final rinse in deionized water.
2. Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is performed by immersing slides in a citrate-based antigen unmasking solution (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Slides are allowed to cool to room temperature for 20-30 minutes.
3. Peroxidase and Protein Blocking:
-
Endogenous peroxidase activity is quenched by incubating sections in 3% hydrogen peroxide for 10-15 minutes at room temperature.
-
Slides are rinsed with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBST).
-
Non-specific antibody binding is blocked by incubating sections in a protein blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.
4. Primary Antibody Incubation:
-
The primary antibody, diluted in antibody diluent, is applied to the tissue sections.
-
Incubation is carried out in a humidified chamber overnight at 4°C.
-
Note: Due to the signal amplification, the optimal primary antibody concentration for TSA is typically 5 to 20 times more dilute than for conventional IHC.
5. Secondary Antibody and HRP Incubation:
-
Slides are rinsed with wash buffer.
-
An HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) is applied and incubated for 1 hour at room temperature.
-
Slides are rinsed thoroughly with wash buffer.
6. Tyramide Signal Amplification:
-
Prepare the tyramide working solution by diluting the stock solution of this compound or the comparative fluorophore tyramide in the provided amplification buffer.
-
Apply the tyramide working solution to the sections and incubate for 5-10 minutes at room temperature, protected from light.
-
The reaction is stopped by rinsing with wash buffer.
7. Counterstaining and Mounting:
-
Nuclei are counterstained with DAPI for 5 minutes.
-
Slides are rinsed, and coverslips are mounted using an anti-fade mounting medium.
8. Imaging and Analysis:
-
Slides are imaged using a fluorescence microscope with appropriate filter sets for each fluorophore.
-
Exposure time and gain settings should be kept constant across all comparative samples.
-
Quantitative analysis of fluorescence intensity and signal-to-noise ratio is performed using image analysis software.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical flow of an experiment designed to compare different fluorophore tyramides.
Conclusion
This compound signal amplification offers significant advantages over traditional fluorophores for the detection of low-abundance targets, particularly in the context of immunohistochemistry and multiplex immunofluorescence. Its ability to dramatically enhance signal intensity, coupled with the benefits of near-infrared fluorescence, provides researchers with a powerful tool for sensitive and specific target visualization. While considerations such as photostability should be taken into account, the overall performance of this compound makes it an invaluable asset for advancing research in cellular biology and drug development.
References
Validating Cy7 Tyramide Staining: A Guide to Negative Controls and Performance Comparison
For researchers, scientists, and drug development professionals leveraging the high sensitivity of tyramide signal amplification (TSA) with the near-infrared fluorophore Cy7, rigorous validation through appropriate negative controls is paramount to ensure data accuracy and reliability. The inherent amplification of the TSA method can lead to increased background signal, making it crucial to distinguish true target localization from non-specific staining. This guide provides a comprehensive comparison of Cy7 tyramide staining with essential negative controls, supported by experimental data, detailed protocols, and a comparative analysis with alternative fluorophores.
The Critical Role of Negative Controls in this compound Staining
Tyramide signal amplification is a powerful technique that enhances the detection of low-abundance targets by depositing a high density of fluorophores at the site of the primary antibody-antigen interaction.[1] However, this amplification can also intensify any non-specific binding, leading to false-positive results.[2] Therefore, a panel of negative controls is essential to validate the specificity of the observed signal.
The most critical negative controls for this compound staining include:
-
No Primary Antibody Control: This is the most fundamental control and assesses the non-specific binding of the secondary antibody and the this compound. Staining observed in this control indicates a problem with the detection system or endogenous peroxidase activity.
-
Isotype Control: This control involves using a non-immune antibody of the same immunoglobulin class, subclass, and concentration as the primary antibody. It helps to identify background staining caused by the non-specific binding of the primary antibody to Fc receptors on cells or other cellular components.
-
Antigen-Negative Tissue/Cell Control: If available, using a tissue or cell line known not to express the target antigen is a powerful way to confirm antibody specificity.
Quantitative Comparison of Signal and Background
To illustrate the importance of negative controls, the following table summarizes representative quantitative data on fluorescence intensity, demonstrating the expected outcomes in a well-validated this compound staining experiment. The data highlights the significant difference in signal intensity between specific staining and background levels observed with proper negative controls. A study assessing non-specific intracellular binding of various tyramide reporters showed that even in the absence of a primary antibody, some tyramide-dye conjugates can exhibit inherent binding.[3]
| Experimental Condition | Target | Primary Antibody | Secondary Antibody (HRP-conjugated) | This compound | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| Specific Staining | Target Protein | Anti-Target (e.g., Rabbit IgG) | Anti-Rabbit HRP | Yes | 5000 | >10 |
| Isotype Control | N/A | Rabbit IgG Isotype Control | Anti-Rabbit HRP | Yes | 450 | 1.1 |
| No Primary Antibody | N/A | None | Anti-Rabbit HRP | Yes | 300 | 1.0 |
| Autofluorescence | N/A | None | None | No | 150 | N/A |
Note: The values in this table are illustrative and will vary depending on the specific antibody, tissue/cell type, and imaging system. The signal-to-noise ratio is calculated relative to the "No Primary Antibody" control.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for validating this compound staining with negative controls and the underlying signaling pathway of tyramide signal amplification.
Detailed Experimental Protocol
This protocol provides a general framework for validating this compound staining in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of antibody concentrations and incubation times is crucial for each specific application.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 x 5 minutes).
- Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
- Rinse with deionized water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0).
3. Endogenous Peroxidase Quenching:
- Incubate slides in 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[4]
- Wash slides with PBS (3 x 5 minutes).
4. Blocking:
- Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to minimize non-specific antibody binding.
5. Primary Antibody Incubation:
- Test Sample: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
- Isotype Control: Incubate with the isotype control antibody at the same concentration as the primary antibody.
- No Primary Control: Incubate with blocking buffer only.
6. Secondary Antibody Incubation:
- Wash slides with PBS (3 x 5 minutes).
- Incubate all slides with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
7. Tyramide Signal Amplification:
- Wash slides with PBS (3 x 5 minutes).
- Prepare the this compound working solution according to the manufacturer's instructions.
- Incubate slides with the this compound working solution for 5-10 minutes at room temperature, protected from light.
8. Counterstaining and Mounting:
- Wash slides with PBS (3 x 5 minutes).
- Counterstain nuclei with DAPI, if desired.
- Mount coverslips with an appropriate mounting medium.
9. Imaging and Analysis:
- Acquire images using a fluorescence microscope with appropriate filter sets for Cy7 and DAPI.
- Quantify the mean fluorescence intensity in regions of interest for each experimental condition to determine the signal-to-noise ratio.
Comparison with Alternative Near-Infrared (NIR) Dyes
While Cy7 is a widely used NIR fluorophore, several alternatives are available that may offer advantages in terms of photostability and brightness. The choice of fluorophore can significantly impact the quality and reproducibility of quantitative data.
| Feature | Cy7 | Alexa Fluor 750 | IRDye 800CW |
| Excitation Max (nm) | ~750 | ~749 | ~774 |
| Emission Max (nm) | ~776 | ~775 | ~789 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~280,000 | ~240,000 |
| Relative Photostability | Moderate | High | High |
| Brightness | Good | Excellent | Excellent |
Studies have shown that Alexa Fluor dyes are significantly more resistant to photobleaching compared to Cy dyes. This increased photostability can be a critical advantage for experiments requiring long exposure times or repeated imaging.
Conclusion
The successful application of this compound staining hinges on meticulous validation through the use of appropriate negative controls. By systematically assessing background signal from the secondary antibody, the primary antibody, and the tyramide reagent itself, researchers can ensure the specificity and reliability of their findings. Furthermore, considering the photophysical properties of alternative near-infrared dyes can lead to improved experimental outcomes, particularly in quantitative applications demanding high photostability and brightness. Adherence to the protocols and validation steps outlined in this guide will empower researchers to generate high-quality, reproducible data in their immunofluorescence studies.
References
Cy7 Styramide vs. Cy7 Tyramide: A Comparative Guide for High-Sensitivity Detection
For researchers aiming to detect low-abundance targets in complex biological samples, signal amplification is a critical component of experimental design. Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), has become a cornerstone technique for enhancing signal intensity in applications like immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH). This guide provides a detailed comparison of two key reagents used in this system: the conventional Cy7 tyramide and the more recent Cy7 Styramide, helping researchers make an informed decision for their specific needs.
Mechanism of Action: A Shared Foundation
Both this compound and Cy7 Styramide operate on the same fundamental principle of enzymatic signal amplification. The process is initiated by Horseradish Peroxidase (HRP), which is typically conjugated to a secondary antibody or probe that binds to the target of interest. In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of the fluorophore-conjugated substrate (tyramide or styramide) into a highly reactive, short-lived radical.[1][2][3][4] This radical then covalently binds to electron-rich residues, primarily tyrosine, on proteins in the immediate vicinity of the HRP enzyme.[5] This rapid, localized deposition of numerous fluorophores results in a significant increase in signal at the target site, enabling the detection of molecules that would be invisible with conventional staining methods.
The core distinction lies in the chemical structure of the reactive moiety. Styramide-based reagents, marketed as Power Styramide™ Amplification (PSA™), are reported to have radicals with significantly higher reactivity than their tyramide counterparts. This enhanced reactivity is purported to lead to a faster and more robust deposition of the Cy7 fluorophore, resulting in greater signal amplification.
Caption: HRP-catalyzed deposition pathway for Tyramide/Styramide.
Performance Comparison: Signal Intensity and Sensitivity
The primary claim differentiating Cy7 Styramide is its superior signal amplification capability. According to the manufacturer, the higher reactivity of styramide radicals can generate fluorescence signals 10 to 50 times higher than conventional tyramide reagents. This can translate to a more than 100-fold increase in detection sensitivity over standard, non-amplified immunofluorescence methods.
While direct, peer-reviewed, quantitative comparisons focusing specifically on Cy7 Styramide versus this compound are limited, data from the manufacturer AAT Bioquest illustrates this performance gap using spectrally similar dyes. These comparisons consistently show that styramide-based reagents produce brighter signals, allowing for the detection of low-abundance targets that may be missed with tyramide-based amplification. An important practical benefit of this enhanced sensitivity is the ability to significantly reduce the concentration of the primary antibody used, which can lower costs and potentially reduce non-specific background staining.
| Performance Metric | This compound (TSA) | Cy7 Styramide (PSA™) | Source |
| Relative Signal Intensity | Standard Amplification | 10-50x higher than TSA | |
| Detection Sensitivity | Up to 100x vs. conventional methods | >100x vs. conventional methods | |
| Reactivity | Standard | Higher radical reactivity | |
| Primary Antibody Usage | Standard Concentration | Allows for significantly lower concentration | |
| Protocol Compatibility | Standard TSA protocols | Fully compatible with existing TSA protocols |
Experimental Workflow and Protocols
A significant advantage of Cy7 Styramide is its seamless integration into existing TSA workflows. Researchers currently using tyramide-based protocols do not need to alter their procedures, as the enzymatic principle is identical. The workflow involves standard steps of sample preparation, blocking, antibody incubations, and the key signal amplification step.
Caption: General experimental workflow for TSA/PSA signal amplification.
Generalized Experimental Protocol
This protocol provides a general framework. Optimal concentrations for antibodies and incubation times for the amplification step must be determined empirically for each specific application and target.
-
Sample Preparation and Rehydration:
-
For paraffin-embedded tissue, deparaffinize sections in xylene and rehydrate through a graded ethanol (B145695) series to water.
-
For cultured cells, fix with 2-4% formaldehyde (B43269) and permeabilize as required for the target antigen.
-
-
Antigen Retrieval (if necessary for IHC):
-
Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate (B86180) or Tris-EDTA) as recommended for the primary antibody.
-
-
Endogenous Peroxidase Quenching:
-
Incubate the sample in a solution of 3% H₂O₂ in methanol (B129727) or PBS for 10-30 minutes at room temperature to quench endogenous peroxidase activity. This step is crucial for minimizing background signal.
-
Wash thoroughly with PBS or a similar buffer (e.g., TBST).
-
-
Blocking:
-
Incubate the sample in a blocking buffer (e.g., 0.5% blocking reagent, normal serum, or BSA in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration. Due to the high amplification, it is recommended to titrate the antibody starting at a 5-10 fold higher dilution than used for conventional immunofluorescence.
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the sample three times for 5-10 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
Secondary Antibody Incubation:
-
Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 30-60 minutes at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Signal Amplification:
-
Prepare the Cy7 Styramide or this compound working solution by diluting the stock solution in the provided amplification buffer, which contains a low concentration of H₂O₂.
-
Completely cover the sample with the working solution and incubate for 5-10 minutes at room temperature, protected from light. The optimal incubation time may need to be adjusted; shorter times can reduce background if it occurs.
-
-
Final Washes:
-
Stop the reaction by washing the sample three times for 5-10 minutes each with wash buffer.
-
-
Counterstaining and Mounting:
-
If desired, counterstain nuclei with a reagent like DAPI.
-
Mount the coverslip using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the signal using a fluorescence microscope equipped with a standard filter set for Cy7 (Excitation/Emission ~750/780 nm).
-
Conclusion
Based on available data, Cy7 Styramide presents a compelling alternative to this compound, particularly for applications requiring the highest level of sensitivity. The claims of significantly increased signal intensity—purportedly 10 to 50-fold greater than traditional TSA—position it as a superior choice for detecting low-abundance proteins or nucleic acid sequences. This enhanced performance also provides the practical advantages of conserving precious primary antibodies and potentially shortening experimental timelines. Given that it can be used as a direct replacement in existing protocols without modification, researchers seeking to push the limits of detection sensitivity should consider Cy7 Styramide a powerful tool in their molecular imaging arsenal.
References
- 1. Tyramide signal amplification for analysis of kinase activity by intracellular flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyramide Signal Amplification [biosyn.com]
- 3. How does tyramide amplification work? | AAT Bioquest [aatbio.com]
- 4. Tyramide Signal Amplification with SuperBoost Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. biotium.com [biotium.com]
Quantitative Analysis of Cy7 Tyramide Signal Intensity: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to enhance the sensitivity of their immunofluorescence assays, Tyramide Signal Amplification (TSA) offers a powerful method for detecting low-abundance targets. This guide provides a quantitative comparison of Cy7 tyramide signal intensity, offering insights into its performance against other fluorescent tyramides and outlining detailed experimental protocols to ensure optimal results.
Performance of this compound in Signal Amplification
This compound is a near-infrared fluorophore commonly used in TSA to achieve high signal-to-noise ratios, particularly in tissues with high autofluorescence. The signal amplification in TSA is achieved through the enzymatic deposition of multiple fluorophore-labeled tyramide molecules in the proximity of the target, catalyzed by horseradish peroxidase (HRP).[1][2][3] This process can boost the detection signal by up to 100-fold compared to conventional immunofluorescence methods.[4]
Quantitative assessments have demonstrated that while this compound can generate a strong signal, its performance relative to other fluorophores can be context-dependent, with factors such as non-specific binding influencing the overall signal-to-noise ratio.
Comparative Signal Intensity Data
The following table summarizes available quantitative data comparing this compound with other fluorescent tyramides. The data is derived from a study utilizing intracellular flow cytometry to assess non-specific binding and signal intensity.
| Tyramide Conjugate | Concentration (µM) | Signal Intensity (Log Ratio over Autofluorescence) | Key Observations |
| Tyramide-Cy7 | 5 | ~3.4 (approx. 3000-fold higher than unstained cells) | High signal intensity, but also exhibited significant non-specific binding at this concentration.[1] |
| Tyramide-Alexa Fluor 488 | 5 | ~1.0 (approx. 10-fold higher than unstained cells) | Lower non-specific binding compared to Cy7. |
| Tyramide-Pacific Blue | 5 | ~1.0 (approx. 10-fold higher than unstained cells) | Lower non-specific binding compared to Cy7. |
It is important to note that while this compound can produce a very bright signal, optimization of concentration and reaction time is crucial to manage non-specific binding and achieve a high signal-to-noise ratio.
Alternative Signal Amplification Systems
Several commercial alternatives to standard tyramide signal amplification are available, with manufacturers claiming superior performance.
-
Styramide™ Signal Amplification: This technology is purported to provide a fluorescence signal that is 10 to 50 times higher than that of conventional TSA reagents. The increased reactivity of Styramide™ radicals is cited as the reason for the faster and more robust signal generation.
-
Alexa Fluor™ Tyramide SuperBoost™ Kits: These kits are claimed to yield a signal that is 2 to 10 times greater than other tyramide amplification methods.
While these alternatives show promise, independent, peer-reviewed quantitative comparisons with this compound are not yet widely available. Researchers should consider these options and may need to perform their own validation experiments to determine the best system for their specific application.
Experimental Protocols
The following is a detailed methodology for performing Tyramide Signal Amplification with this compound, compiled from multiple sources.
I. Sample Preparation (Immunohistochemistry/Immunocytochemistry)
-
Deparaffinization and Rehydration (for FFPE tissues):
-
Incubate slides in xylene (2 x 10 minutes).
-
Incubate in 100% ethanol (B145695) (2 x 5 minutes).
-
Incubate in 95% ethanol (2 x 5 minutes).
-
Incubate in 70% ethanol (2 x 5 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a suitable antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0).
-
Heat to a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool to room temperature (approximately 30 minutes).
-
-
Permeabilization (for cultured cells or as needed for tissues):
-
Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
II. Immunostaining
-
Endogenous Peroxidase Quenching:
-
Incubate the sample with 3% hydrogen peroxide (H₂O₂) in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration (this may be significantly more dilute than for conventional immunofluorescence).
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody (HRP-conjugated) Incubation:
-
Wash slides three times with PBS or TBST.
-
Incubate with an HRP-conjugated secondary antibody (specific to the primary antibody host species) diluted in blocking buffer for 1 hour at room temperature.
-
III. Tyramide Signal Amplification
-
Preparation of Tyramide Working Solution:
-
Prepare the this compound working solution immediately before use by diluting the stock solution in the amplification buffer provided by the manufacturer, typically containing a low concentration of hydrogen peroxide. The optimal dilution of tyramide should be determined empirically.
-
-
Tyramide Reaction:
-
Wash slides three times with PBS or TBST.
-
Incubate with the this compound working solution for 5-10 minutes at room temperature, protected from light.
-
-
Stopping the Reaction:
-
Wash slides extensively with PBS or TBST to remove unbound tyramide.
-
IV. Counterstaining and Mounting
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash with PBS.
-
-
Mounting:
-
Mount coverslips using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the signal using a fluorescence microscope with the appropriate filter set for Cy7 (Excitation/Emission maxima ~750/776 nm).
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying mechanism, the following diagrams have been generated.
References
A Head-to-Head Comparison: TSA Sensitivity vs. Conventional Immunofluorescence
In the realm of cellular and tissue imaging, the sensitive detection of target proteins is paramount for researchers, scientists, and drug development professionals. Both conventional immunofluorescence (IF) and Tyramide Signal Amplification (TSA) are powerful techniques for visualizing proteins in situ. However, for low-abundance targets where signal strength is a limiting factor, TSA offers a significant advantage in sensitivity. This guide provides an objective comparison of TSA and conventional IF, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their needs.
Unveiling the Difference in Sensitivity: A Quantitative Look
The primary advantage of TSA over conventional IF lies in its signal amplification mechanism, which can enhance detection sensitivity by up to 100-fold. This amplification allows for the detection of proteins that may be undetectable by standard IF methods and enables the use of significantly more diluted primary antibodies, which can reduce background noise and improve the signal-to-noise ratio.
While the exact level of signal enhancement is dependent on the specific antigen, antibody, and experimental conditions, the following table summarizes the key quantitative and qualitative differences in performance between the two techniques.
| Feature | Conventional Immunofluorescence (IF) | Tyramide Signal Amplification (TSA) |
| Signal Amplification | No inherent signal amplification beyond the secondary antibody. | Enzymatic amplification via horseradish peroxidase (HRP) and tyramide deposition. |
| Relative Sensitivity | Baseline | Up to 100-fold higher than conventional IF. |
| Primary Antibody Dilution | Standard working dilution (e.g., 1:100 - 1:500). | Can be diluted 2- to 50-fold more than for conventional IF, conserving valuable antibodies. |
| Signal-to-Noise Ratio | Can be limited by background fluorescence and non-specific antibody binding. | Generally higher due to lower primary antibody concentrations and amplified specific signal. |
| Detection of Low-Abundance Targets | May fail to detect proteins with very low expression levels. | Well-suited for detecting low-abundance proteins and rare cellular events. |
| Photostability | Dependent on the fluorophore used on the secondary antibody. | Covalently deposited fluorophores can offer greater photostability. |
Visualizing the Mechanisms: How They Work
To better understand the fundamental differences between these two techniques, the following diagrams illustrate their respective workflows and the signal amplification process unique to TSA.
The key difference lies in the enzymatic step. In TSA, the HRP-conjugated secondary antibody activates the fluorescently labeled tyramide, which then covalently binds to tyrosine residues in the vicinity of the target antigen. This process deposits a large number of fluorophores at the site of the protein of interest, leading to a dramatic increase in the fluorescent signal.
Detailed Experimental Protocols
For a direct comparison, the following are generalized yet detailed protocols for both conventional immunofluorescence and Tyramide Signal Amplification. It is crucial to optimize these protocols for your specific antibody, sample type, and target antigen.
Conventional Immunofluorescence (IF) Protocol
This protocol outlines the essential steps for indirect immunofluorescence.
-
Sample Preparation, Fixation, and Permeabilization:
-
Prepare cells or tissue sections on slides.
-
Fix the sample, for instance, with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the sample three times with PBS for 5 minutes each.
-
If the target antigen is intracellular, permeabilize the cells with a detergent like 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash the sample three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the sample in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the antibody dilution buffer.
-
Incubate the sample with the primary antibody, typically for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sample three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.
-
Incubate the sample with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the sample three times with PBS for 5 minutes each.
-
(Optional) Counterstain nuclei with a DNA dye like DAPI.
-
Mount the coverslip onto the slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence or confocal microscope.
-
Tyramide Signal Amplification (TSA) Protocol
This protocol incorporates the additional steps required for signal amplification.
-
Sample Preparation, Fixation, and Permeabilization:
-
Follow the same steps as in the conventional IF protocol.
-
-
Endogenous Peroxidase Quenching:
-
This step is critical to prevent non-specific signal. Incubate the sample in 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature.
-
Wash the sample three times with PBS for 5 minutes each.
-
-
Blocking:
-
Follow the same blocking procedure as in the conventional IF protocol.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the antibody dilution buffer. Note that the optimal concentration will likely be significantly lower (2- to 50-fold) than for conventional IF.
-
Incubate as in the conventional IF protocol.
-
-
Secondary Antibody (HRP-conjugated) Incubation:
-
Wash the sample three times with PBS for 5 minutes each.
-
Dilute the HRP-conjugated secondary antibody in the antibody dilution buffer.
-
Incubate the sample with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Tyramide Signal Amplification:
-
Wash the sample three times with PBS for 5 minutes each.
-
Prepare the tyramide working solution according to the manufacturer's instructions.
-
Incubate the sample with the tyramide working solution for 5-10 minutes at room temperature, protected from light.
-
-
Washing, Counterstaining, and Mounting:
-
Wash the sample thoroughly three times with PBS for 5 minutes each to remove unbound tyramide.
-
Proceed with optional counterstaining and mounting as in the conventional IF protocol.
-
-
Imaging:
-
Visualize the amplified fluorescent signal using a fluorescence or confocal microscope.
-
Conclusion: Choosing the Right Tool for the Job
Both conventional immunofluorescence and Tyramide Signal Amplification are invaluable techniques in the researcher's toolkit. For the detection of highly expressed proteins, conventional IF is often sufficient and involves a more straightforward protocol. However, when faced with the challenge of visualizing low-abundance targets, or when aiming to conserve precious primary antibodies and enhance the signal-to-noise ratio, TSA emerges as the superior method. Its ability to dramatically amplify the fluorescent signal makes it an indispensable tool for pushing the boundaries of detection in immunofluorescence. By understanding the principles, performance differences, and protocols of each technique, researchers can make an informed decision to best achieve their experimental goals.
A Researcher's Guide to Cross-Reactivity in Multiplex Cy7 Tyramide Panels
Understanding the Challenge: Cross-Reactivity in Multiplex TSA
In multiplex TSA, an iterative process of antibody incubation, tyramide-fluorophore deposition, and antibody stripping is employed.[1] Cross-reactivity can arise from several sources:
-
Incomplete Antibody Stripping: Residual primary or secondary antibodies from a previous cycle can be recognized by reagents in a subsequent cycle, leading to off-target signal deposition.[2]
-
Spectral Bleed-through: The emission spectrum of one fluorophore can overlap with the detection channel of another, causing signal from one marker to be incorrectly attributed to another.[3]
-
Non-Specific Antibody Binding: Poorly optimized primary or secondary antibodies can bind non-specifically to the tissue, contributing to background noise and potential false positives.[4]
This guide will focus on providing you with the tools to assess and minimize these risks, with a particular emphasis on the Cy7 channel, a commonly used fluorophore in the far-red spectrum.
Performance Comparison of Tyramide Signal Amplification Systems
While direct head-to-head quantitative comparisons of commercial Cy7 tyramide kits are not extensively published, we can evaluate them based on key performance metrics and available information. The following table summarizes features of prominent TSA systems. Researchers are encouraged to use the protocols outlined in this guide to perform their own in-house comparisons.
| Feature | Akoya Biosciences Opal™ | Thermo Fisher Scientific SuperBoost™ | Biotium TyraMax™ |
| Technology | Conventional TSA | Poly-HRP based TSA | High-performance TSA dyes |
| Claimed Advantages | Optimized for multispectral imaging, established protocols.[5] | Higher sensitivity (2-10x > traditional TSA), reduced antibody usage. | Brighter, more photostable signals than competitors. |
| Cy7 Equivalent | Opal 690, Opal Polaris 780 | Alexa Fluor™ 647 Tyramide | TyraMax™ 647/670 |
| Published Data | Widely cited in multiplex immunofluorescence literature. | Manufacturer data showing increased sensitivity. | Manufacturer data showing increased brightness and photostability. |
| Cross-Reactivity Info | Emphasizes importance of antibody stripping and provides protocols. | Secondary antibodies are highly cross-adsorbed to minimize off-target binding. | Focuses on bright and specific signal generation. |
Experimental Protocols for Cross-Reactivity Testing
To ensure the validity of your multiplex panel, rigorous cross-reactivity testing is essential. The following are detailed protocols for key validation experiments.
Antibody Stripping Efficiency Assessment
This experiment is crucial to confirm the complete removal of antibodies from one cycle before proceeding to the next.
Methodology:
-
Initial Staining: Stain your tissue with the first primary antibody and its corresponding HRP-conjugated secondary antibody.
-
Tyramide Deposition: Apply the Cy7-conjugated tyramide reagent to deposit the fluorophore.
-
Image Acquisition (Pre-Stripping): Capture images of the Cy7 signal.
-
Antibody Stripping: Perform your chosen antibody stripping method (e.g., heat-induced epitope retrieval).
-
Re-application of Secondary Antibody and Tyramide: Re-incubate the slide with only the HRP-conjugated secondary antibody from the first cycle, followed by the this compound reagent.
-
Image Acquisition (Post-Stripping): Capture images again in the Cy7 channel.
-
Analysis: Compare the pre-stripping and post-stripping images. The absence of any new signal in the post-stripping image indicates complete removal of the primary and secondary antibodies. Any residual signal suggests incomplete stripping.
"Leave-One-Out" Control for Cross-Reactivity
This control helps to identify if any observed signal is due to non-specific interactions between reagents from different cycles.
Methodology:
-
Full Panel Staining (Minus One): On a control slide, perform the complete multiplex staining protocol, but omit one primary antibody in a specific cycle.
-
Image Acquisition: Acquire images in all channels, including the channel corresponding to the omitted primary antibody.
-
Analysis: In the channel of the omitted primary antibody, there should be no specific signal. Any signal present would indicate cross-reactivity from the other staining cycles.
Single-Stain Controls for Spectral Bleed-through
This is essential to determine the level of spectral overlap between adjacent fluorophore channels.
Methodology:
-
Individual Staining: Prepare a separate slide for each fluorophore in your panel, staining with only one primary antibody and its corresponding tyramide-conjugated fluorophore.
-
Image Acquisition: For each single-stained slide, capture images in all the detection channels you will be using in your multiplex experiment.
-
Analysis: Measure the signal intensity in the "off-target" channels. For example, on the slide stained only with a Cy5-equivalent fluorophore, measure the signal in the Cy7 channel. This will quantify the percentage of spectral bleed-through. For robust assays, a residual crosstalk of less than 1% is recommended.
Data Presentation: Key Performance Metrics
Summarize your quantitative data from the above experiments in clearly structured tables for easy comparison of different reagents or protocols.
Table 1: Antibody Stripping Efficiency
| Stripping Method | Primary Antibody | Signal Intensity (Pre-Stripping) | Signal Intensity (Post-Stripping) | Stripping Efficiency (%) |
| Method A (e.g., Citrate Buffer, pH 6.0, Microwave) | Anti-Marker X | 1500 | 10 | 99.3 |
| Method B (e.g., Glycine-SDS Buffer, pH 2.0) | Anti-Marker X | 1480 | 50 | 96.6 |
Table 2: Cross-Reactivity Assessment ("Leave-One-Out")
| Omitted Primary Antibody | Channel | Signal Intensity (Full Panel) | Signal Intensity (Leave-One-Out) | Cross-Reactivity (%) |
| Anti-Marker Y (Cy5) | Cy7 | 1200 | 15 | 1.25 |
Table 3: Spectral Bleed-through
| Stained Fluorophore | Detection Channel | Signal Intensity | Spectral Bleed-through (%) |
| Cy5 | Cy5 | 2000 | N/A |
| Cy5 | Cy7 | 20 | 1.0 |
Table 4: Signal-to-Noise Ratio (SNR) Comparison
| TSA Kit | Target | Signal Intensity | Background Intensity | SNR (Signal/Background) |
| Kit A (Cy7) | Low-expression protein | 800 | 50 | 16 |
| Kit B (Cy7) | Low-expression protein | 1000 | 80 | 12.5 |
Visualizing Workflows and Concepts
Diagrams created using Graphviz can effectively illustrate complex experimental workflows and signaling pathways.
By implementing these rigorous validation steps and carefully selecting your reagents, you can confidently generate high-quality, reproducible data from your multiplex this compound panels, advancing your research and development goals.
References
- 1. biotium.com [biotium.com]
- 2. Optimization of a thermochemical antibody stripping method for enhanced tyramide signal amplification-based opal multiplex immunohistochemistry in fragile tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. akoyabio.com [akoyabio.com]
Cy7 Tyramide Signal Amplification: A Comparative Guide for Human and Mouse Tissues
For researchers, scientists, and drug development professionals, selecting the optimal reagents for immunofluorescence (IF) and immunohistochemistry (IHC) is paramount for generating robust and reproducible data. Tyramide Signal Amplification (TSA) has emerged as a powerful technique for enhancing the detection of low-abundance proteins.[1][2][3] This guide provides a detailed comparison of the performance of Cy7 tyramide, a near-infrared fluorophore, in human and mouse tissues, supported by experimental protocols and data.
Overview of Tyramide Signal Amplification (TSA)
TSA, also known as Catalyzed Reporter Deposition (CARD), is an enzyme-mediated detection method that significantly amplifies immunofluorescent signals.[3][4] The technique relies on horseradish peroxidase (HRP), typically conjugated to a secondary antibody, which in the presence of hydrogen peroxide, catalyzes the conversion of a fluorophore-conjugated tyramide molecule into a highly reactive radical. This radical then covalently binds to tyrosine residues on proteins in close proximity to the target epitope, resulting in a substantial deposition of fluorophores at the site of the antigen. This amplification allows for a significant increase in signal intensity compared to conventional immunofluorescence methods.
This compound is a popular choice for TSA-based assays due to its emission in the near-infrared spectrum. This property is particularly advantageous for reducing interference from endogenous autofluorescence often present in tissues, especially in human samples.
Performance Considerations: Human vs. Mouse Tissue
While the fundamental principle of this compound performance is the same in both human and mouse tissues, several factors can influence its efficacy and require protocol optimization.
Human Tissue:
-
Autofluorescence: Human tissues, particularly aged or formalin-fixed paraffin-embedded (FFPE) samples, can exhibit high levels of autofluorescence, which can mask specific signals. The near-infrared emission of this compound helps to circumvent this issue, leading to a better signal-to-noise ratio.
-
Antigen Retrieval: Effective antigen retrieval is crucial for exposing epitopes in FFPE human tissues. The harshness of the retrieval method needs to be balanced with preserving tissue morphology and antigen integrity.
-
Multiplexing: In human cancer research, multiplex IHC is often employed to study the tumor microenvironment. TSA-based methods are well-suited for this, as the covalent deposition of the tyramide allows for the stripping of primary and secondary antibodies before the next round of staining without affecting the previous signal.
Mouse Tissue:
-
Endogenous Peroxidase: Some mouse tissues, like the spleen and liver, have high levels of endogenous peroxidase activity, which can lead to non-specific signal. A robust quenching step is essential to block this activity before applying the HRP-conjugated secondary antibody.
-
Endogenous Immunoglobulins: When using mouse primary antibodies on mouse tissues, endogenous immunoglobulins can be recognized by the secondary antibody, leading to high background. The signal amplification from TSA allows for significant dilution of the primary antibody, which can help to reduce this non-specific binding.
-
Transgenic Models: TSA is valuable for enhancing the detection of proteins, such as fluorescent reporters (e.g., eGFP), in transgenic mouse models where expression levels might be low.
Comparative Data Summary
| Feature | This compound in Human Tissue | This compound in Mouse Tissue |
| Primary Challenge | High endogenous autofluorescence in FFPE tissues. | Endogenous peroxidase activity and potential for mouse-on-mouse background. |
| Key Advantage | Near-infrared emission of Cy7 minimizes autofluorescence interference, improving signal-to-noise ratio. | High signal amplification allows for greater primary antibody dilution, reducing non-specific binding from endogenous immunoglobulins. |
| Protocol Consideration | Optimization of antigen retrieval methods is critical for epitope unmasking. | A thorough peroxidase quenching step is mandatory to prevent non-specific signal. |
| Common Application | Multiplex immunofluorescence for studying the tumor microenvironment and detecting low-abundance biomarkers in clinical samples. | Enhancing the signal of low-abundance proteins and fluorescent reporters in transgenic mouse models. |
Experimental Protocol: Multiplex Immunofluorescence with this compound
This protocol provides a general workflow for sequential multiplex immunofluorescence using TSA on FFPE tissue sections.
1. Deparaffinization and Rehydration:
- Incubate slides in three washes of xylene for 5 minutes each.
- Incubate slides in two washes of 100% ethanol (B145695) for 5 minutes each.
- Incubate slides in two washes of 95% ethanol for 5 minutes each.
- Rinse slides in deionized water for 5 minutes.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing slides in a boiling antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) for 10-20 minutes.
- Allow slides to cool to room temperature for at least 30 minutes.
- Rinse slides in wash buffer (e.g., 1X TBST).
3. Peroxidase Quenching:
- Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
- Rinse slides with wash buffer.
4. Blocking:
- Incubate slides in a blocking buffer (e.g., 1% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
- Dilute the primary antibody in antibody diluent.
- Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Wash slides with wash buffer.
6. Secondary Antibody Incubation:
- Incubate slides with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash slides with wash buffer.
7. Tyramide Signal Amplification:
- Prepare the this compound working solution according to the manufacturer's instructions.
- Incubate slides with the this compound working solution for 5-10 minutes at room temperature, protected from light.
- Wash slides thoroughly with wash buffer.
8. Antibody Stripping (for multiplexing):
- Perform another round of HIER as described in step 2 to strip the primary and secondary antibodies.
- Wash slides with wash buffer.
- Repeat steps 4-7 for the next primary antibody with a different fluorophore-conjugated tyramide.
9. Counterstaining and Mounting:
- Incubate slides with a nuclear counterstain (e.g., DAPI) for 5 minutes.
- Wash slides with wash buffer.
- Mount coverslips using an anti-fade mounting medium.
Alternatives to this compound
A variety of fluorophore-conjugated tyramides are available, each with distinct spectral properties. The choice of fluorophore will depend on the specific application and the filter sets available on the imaging system.
| Fluorophore | Excitation (nm) | Emission (nm) | Color | Key Characteristics |
| FITC | ~495 | ~519 | Green | Bright and widely used, but susceptible to photobleaching. |
| Cy3 | ~550 | ~570 | Orange | Bright and photostable, good for multiplexing. |
| Cy5 | ~650 | ~670 | Far-Red | Bright and photostable, good for reducing autofluorescence. |
| Cy7 | ~750 | ~776 | Near-Infrared | Ideal for deep tissue imaging and minimizing autofluorescence from human and mouse tissues. |
| Alexa Fluor 488 | ~495 | ~519 | Green | Bright and highly photostable alternative to FITC. |
| Alexa Fluor 555 | ~555 | ~565 | Orange | Bright and photostable alternative to Cy3. |
| Alexa Fluor 647 | ~650 | ~668 | Far-Red | Bright and highly photostable alternative to Cy5. |
Visualizations
Caption: Mechanism of Tyramide Signal Amplification (TSA).
Caption: Multiplex IHC Experimental Workflow using TSA.
References
Evaluating the Photostability of Cy7 Tyramide for Long-Term Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in long-term cellular and tissue imaging, the photostability of fluorescent probes is a critical determinant of experimental success. This guide provides a comprehensive comparison of Cy7 tyramide's photostability against key alternatives, supported by available experimental data and detailed protocols to empower you in making informed decisions for your imaging needs.
In multiplexed immunofluorescence and other targeted imaging applications, Tyramide Signal Amplification (TSA) is a powerful technique for enhancing signal intensity, especially for low-abundance targets.[1][2][3][4][5] The choice of fluorophore-conjugated tyramide is paramount, as it directly impacts the brightness and, crucially, the photostability of the resulting signal under prolonged or repeated illumination. Cy7, a near-infrared (NIR) cyanine (B1664457) dye, is a common choice for TSA due to its spectral properties which minimize autofluorescence from biological samples. However, its performance in long-term imaging studies, where photobleaching can significantly compromise data quality, warrants careful evaluation against other available options.
Comparative Analysis of Photostability
While direct, head-to-head quantitative data on the photobleaching rates of this compound versus its alternatives under identical long-term imaging conditions is not extensively available in peer-reviewed literature, we can draw meaningful comparisons from existing studies on cyanine dyes versus other fluorophore families and from the technical specifications provided by manufacturers of next-generation dyes.
Generally, Alexa Fluor dyes are recognized for their superior photostability compared to traditional cyanine dyes like Cy5 and Cy7. This enhanced photostability is a significant advantage in experiments requiring extended time-lapse imaging or multiple rounds of imaging. One study directly comparing Alexa Fluor 647 to Cy5 demonstrated that the Alexa Fluor dye was considerably more resistant to photobleaching. While this is not a direct comparison with Cy7, it is indicative of the general trend within these dye families.
Newer generations of tyramide-based reagents, such as TyraMax™ and Styramide™, have been developed with an emphasis on improving both brightness and photostability. Manufacturers of TyraMax™ dyes, for instance, claim they are brighter and more photostable than competitor TSA dyes.
Table 1: Comparison of Key Photophysical Properties and Photostability
| Feature | This compound | Alexa Fluor 790 Tyramide (projected) | TyraMax™ 740/770 Tyramide |
| Excitation Max (nm) | ~750 | ~782 | ~742 |
| Emission Max (nm) | ~773 | ~805 | ~768 |
| Relative Brightness | Good | Very Good | Excellent |
| Photostability | Moderate | High | Very High (Claimed) |
| Key Advantage | Good spectral properties for NIR imaging | High photostability and brightness | Optimized for brightness and photostability in TSA |
| Considerations | Prone to photobleaching in long-term studies | Higher cost | Limited independent comparative data |
Note: The performance of Alexa Fluor 790 tyramide is projected based on the known superior photostability of the Alexa Fluor dye family compared to cyanine dyes. The data for TyraMax™ is based on manufacturer claims.
Signaling Pathways and Experimental Workflows
Tyramide Signal Amplification (TSA) Workflow
The following diagram illustrates the fundamental workflow of tyramide signal amplification for immunofluorescence imaging.
Experimental Protocols
Protocol for Evaluating Fluorophore Photostability
This protocol outlines a standardized method for comparing the photostability of different fluorophore-conjugated tyramides in a microscopy setup.
Objective: To quantify and compare the rate of photobleaching of this compound and its alternatives under continuous illumination.
Materials:
-
Microscope slides and coverslips
-
Tissue sections or cultured cells prepared for immunofluorescence
-
Primary antibody
-
HRP-conjugated secondary antibody
-
This compound
-
Alternative fluorophore-conjugated tyramides (e.g., Alexa Fluor 790 tyramide, TyraMax™ 740/770 tyramide)
-
TSA amplification buffer and hydrogen peroxide
-
Antifade mounting medium
-
Fluorescence microscope with a suitable laser line for excitation of the tested dyes and a sensitive camera detector.
Procedure:
-
Sample Preparation:
-
Prepare identical biological samples (e.g., tissue sections or fixed cells) for each fluorophore to be tested.
-
Perform antigen retrieval and blocking steps as per standard immunofluorescence protocols.
-
Incubate all samples with the same primary antibody at the same concentration and for the same duration.
-
Wash the samples and incubate with the HRP-conjugated secondary antibody under identical conditions.
-
-
Tyramide Signal Amplification:
-
For each fluorophore, prepare the tyramide working solution according to the manufacturer's instructions.
-
Incubate the respective samples with the corresponding tyramide working solution for the same amount of time to ensure comparable initial signal intensity.
-
Wash the samples thoroughly to remove any unbound tyramide.
-
-
Mounting:
-
Mount the coverslips onto the microscope slides using an antifade mounting medium. This is crucial to minimize photobleaching caused by factors other than the inherent properties of the fluorophore.
-
-
Image Acquisition for Photobleaching Analysis:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
For each sample, locate a representative field of view.
-
Set the imaging parameters (laser power, exposure time, camera gain) to achieve a good signal-to-noise ratio without saturating the detector. It is critical to use the exact same imaging parameters for all samples being compared.
-
Acquire an initial image (time point 0).
-
Continuously illuminate the sample with the excitation laser and acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) for an extended period (e.g., 5-10 minutes or until the fluorescence intensity has significantly decreased).
-
-
Data Analysis:
-
For each time-lapse series, select several regions of interest (ROIs) within the stained structures.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Subtract the background fluorescence from a region without specific staining for each time point.
-
Normalize the fluorescence intensity of each ROI at each time point to its initial intensity at time 0.
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore. This will generate a photobleaching decay curve.
-
To quantify the photobleaching rate, you can fit the decay curve to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
-
Workflow for Data Analysis of Fluorescence Intensity Decay
The following diagram illustrates the logical flow for analyzing the acquired image data to determine the photobleaching rate.
Conclusion
The selection of a fluorophore for long-term imaging using tyramide signal amplification requires a careful balance of signal brightness and photostability. While this compound is a viable option for near-infrared imaging, the available evidence suggests that alternatives like Alexa Fluor 790 tyramide likely offer superior photostability, making them a more robust choice for demanding long-term imaging experiments. Furthermore, emerging technologies such as TyraMax™ and Styramide™ dyes present promising alternatives with manufacturer claims of enhanced brightness and photostability, although more independent comparative studies are needed to fully validate these claims. By employing the standardized photostability evaluation protocol outlined in this guide, researchers can empirically determine the optimal fluorophore-conjugated tyramide for their specific long-term imaging applications, ensuring the acquisition of high-quality, reliable data.
References
- 1. biotium.com [biotium.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. image.makewebeasy.net [image.makewebeasy.net]
- 4. TSA and Other Peroxidase-Based Signal Amplification Techniques—Section 6.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Cy7 Tyramide in Cancer Research: A Comparative Guide
In the field of cancer research, the precise detection and quantification of protein biomarkers within the tumor microenvironment are crucial for diagnostics, prognostics, and the development of targeted therapies. Tyramide Signal Amplification (TSA), a powerful enzymatic detection method, has gained significant traction for its ability to enhance the sensitivity of immunohistochemistry (IHC) and immunofluorescence (IF).[1] Among the various fluorophores used in TSA, the near-infrared (NIR) dye Cy7 has garnered attention for its favorable spectral properties that minimize tissue autofluorescence, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[2] This guide provides a comprehensive review of Cy7 tyramide's performance in cancer research, comparing it with alternative fluorescent probes and providing detailed experimental data and protocols for researchers, scientists, and drug development professionals.
Performance Comparison of this compound with Alternatives
The selection of a fluorophore for TSA is critical and depends on factors such as photostability, quantum yield, and the level of non-specific binding. While this compound is a popular choice for NIR detection, several alternatives are available, each with its own set of advantages and disadvantages.
Quantitative Data Summary
| Fluorophore-Tyramide | Application | Key Finding | Reference |
| Cy7 | Intracellular Flow Cytometry | Signal nearly 3000 times higher than unstained cells at 5 µM. | [3] |
| Alexa Fluor 488 | Intracellular Flow Cytometry | Signal approximately 10-fold above autofluorescence at 5 µM. | [3] |
| Pacific Blue | Intracellular Flow Cytometry | Signal approximately 10-fold above autofluorescence at 5 µM. | [3] |
A newer generation of signal amplification technology, termed Styramide™ Signal Amplification (PSA™), claims to offer 10-50 times higher fluorescence signal than traditional TSA reagents. The manufacturer suggests that Styramide™ radicals have a much higher reactivity than tyramide radicals, leading to a faster and more robust system.
Experimental Protocols
The following is a generalized protocol for multiplex immunofluorescence using this compound signal amplification on formalin-fixed, paraffin-embedded (FFPE) tissue sections, compiled from multiple sources.
1. Deparaffinization and Rehydration:
-
Incubate slides in xylene (or a xylene substitute) two times for 10 minutes each.
-
Incubate slides in 100% ethanol (B145695) two times for 10 minutes each.
-
Incubate slides in 95% ethanol two times for 10 minutes each.
-
Wash slides in deionized water two times for 5 minutes each.
2. Antigen Retrieval:
-
Place slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Using a microwave or pressure cooker, bring the buffer to a boil and then maintain at a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool to room temperature for at least 30 minutes.
3. Blocking and Primary Antibody Incubation:
-
Wash slides with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
4. Secondary Antibody and HRP Incubation:
-
Wash slides with wash buffer.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Tyramide Signal Amplification:
-
Wash slides with wash buffer.
-
Prepare the this compound working solution according to the manufacturer's instructions.
-
Incubate the slides with the this compound solution for 5-10 minutes at room temperature, protected from light.
-
Wash slides thoroughly with wash buffer.
6. Antibody Stripping (for multiplexing):
-
To detect the next target, the primary and secondary antibodies must be removed. This is typically achieved by another round of heat-induced epitope retrieval, similar to the antigen retrieval step.
-
After stripping, the process is repeated from the blocking step with the next primary antibody and a different fluorophore-conjugated tyramide.
7. Counterstaining and Mounting:
-
After the final tyramide amplification step, counterstain the nuclei with DAPI.
-
Wash slides and mount with an anti-fade mounting medium.
Visualization of Signaling Pathways in Cancer Research
Multiplex immunofluorescence with this compound is a powerful tool for elucidating the complex signaling networks within cancer cells and the tumor microenvironment. By simultaneously labeling multiple proteins in a single tissue section, researchers can gain insights into the activation state of key pathways and their spatial relationships.
PI3K/Akt Signaling Pathway in Prostate Cancer
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including prostate cancer. Multiplex IF can be used to visualize key components of this pathway, such as PTEN, p-Akt, and downstream effectors, to assess pathway activation at the single-cell level.
Ras/ERK Signaling Pathway
The Ras/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently activated in cancer and can be visualized using multiplex IF to assess the expression and phosphorylation status of its components.
Conclusion
This compound, in conjunction with tyramide signal amplification, offers a sensitive method for the detection of low-abundance biomarkers in cancer research, with the advantage of reduced tissue autofluorescence in the near-infrared spectrum. However, researchers should be aware of potential limitations, such as the photostability of Cy7 compared to other fluorophores like Alexa Fluor and IRDye series. The emergence of newer technologies like Styramide™ may offer even greater sensitivity. The choice of fluorophore should be guided by the specific requirements of the experiment, including the need for multiplexing, the abundance of the target protein, and the imaging instrumentation available. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers employing this compound and other TSA-based methods to unravel the complexities of cancer biology.
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Cy7 Tyramide
Essential guidance for the safe and effective use of Cy7 tyramide in the laboratory, encompassing personal protective equipment (PPE), operational procedures, and disposal plans to ensure the well-being of researchers and the integrity of experimental outcomes.
For researchers, scientists, and drug development professionals utilizing this compound for tyramide signal amplification (TSA) in sensitive detection methods, a comprehensive understanding of safety and handling procedures is paramount. While specific safety data for this compound is not extensively detailed in publicly available Safety Data Sheets (SDS), a conservative approach based on the handling of similar fluorescent dyes and tyramide reagents is essential. Cy7 and its derivatives may be classified as hazardous materials, with some forms categorized with acute oral toxicity (Category 4) and as hazardous to the aquatic environment[1]. Therefore, treating this compound with appropriate caution is a critical aspect of laboratory safety.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, from initial reconstitution to the final disposal of waste, a standard suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protective Equipment | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are required to provide a complete seal around the eyes, protecting against accidental splashes of the this compound solution. |
| Hand Protection | Nitrile gloves are the minimum requirement. It is advisable to wear two pairs of gloves (double-gloving) when handling the concentrated stock solution. Gloves should be changed immediately if they become contaminated. |
| Body Protection | A buttoned lab coat should be worn at all times to protect the skin and clothing from potential spills. |
| Respiratory Protection | While not typically required when handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if working with larger quantities. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. |
Operational Plan: From Vial to Waste
Proper handling of this compound is crucial for both safety and experimental success. The following step-by-step guide outlines the key operational procedures.
Reconstitution and Storage of this compound Stock Solution
-
Preparation : Before opening the vial, allow it to come to room temperature to prevent condensation of moisture inside, which can affect the stability of the compound.
-
Reconstitution : this compound is typically provided as a solid. To create a stock solution, add an appropriate amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) to the vial to achieve the desired concentration, usually between 1 and 5 mM[2]. Mix well by vortexing.
-
Aliquoting and Storage : To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes in tightly sealed, light-protected tubes. Store the aliquots at -20°C for long-term stability. Unused stock solution can be stored at 2-8°C, protected from light, for shorter periods[2].
Experimental Workflow: Tyramide Signal Amplification (TSA)
The following diagram illustrates a typical workflow for using this compound in a TSA-based immunofluorescence experiment.
Disposal Plan: Ensuring a Safe Laboratory Environment
Proper disposal of this compound and all associated waste is a critical step in the experimental workflow to prevent environmental contamination and ensure compliance with safety regulations. All waste streams containing Cy7, including unused stock solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and experimental residues, must be segregated as hazardous chemical waste[1].
| Waste Type | Disposal Procedure |
| Liquid Waste | All aqueous and organic solutions containing this compound should be collected in a designated, clearly labeled hazardous waste container. Do not pour this waste down the drain[1]. |
| Solid Waste | All consumables that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be collected in a separate, sealed, and clearly labeled hazardous waste bag or container. |
| Empty Vials | The original this compound vial should be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol). The first rinse should be collected as hazardous liquid waste. Subsequent rinses may be disposed of according to your institution's guidelines. |
It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for the disposal of chemical waste.
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound to achieve high-quality, reproducible results in their research endeavors while maintaining a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
